molecular formula C16H12BrNO3 B1405384 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile CAS No. 1217366-74-9

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Cat. No.: B1405384
CAS No.: 1217366-74-9
M. Wt: 346.17 g/mol
InChI Key: LYBDMDIHPQNASE-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile is a useful research compound. Its molecular formula is C16H12BrNO3 and its molecular weight is 346.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-15-6-5-13(9-14(15)16-19-7-8-20-16)21-12-3-1-11(10-18)2-4-12/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDMDIHPQNASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217366-74-9
Record name 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217366749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ5RB3K89T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile is a key intermediate in the synthesis of various organic molecules of pharmaceutical interest. Its structure, featuring a diaryl ether linkage, a protected aldehyde (as a dioxolane), a nitrile group, and a bromine atom, makes it a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity, offering valuable insights for researchers in medicinal chemistry and process development. Notably, this compound is recognized as a critical precursor in the synthesis of Crisaborole, a non-steroidal topical anti-inflammatory agent.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 1217366-74-9[1][2][3][4][5][6][7][8]
Molecular Formula C₁₆H₁₂BrNO₃[1][2][3][4][5][6][7][8][9]
Molecular Weight 346.18 g/mol [1][2][4][5][6][8][9]
IUPAC Name 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile[1][10]
Appearance Likely a solid[11]
Solubility Low in water; Soluble in organic solvents like dichloromethane and chloroform[11]
Stability Stable under normal conditions[11]

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the formation of a diaryl ether, followed by the protection of an aldehyde functional group.

Part 1: Synthesis of the Precursor, 4-(4-Bromo-3-formylphenoxy)benzonitrile

The initial step involves a nucleophilic aromatic substitution reaction, a classic Ullmann condensation, to form the diaryl ether linkage.[12][13]

Reaction:

Synthesis of the diaryl ether precursor.

Protocol:

  • To a reaction vessel, add 4-bromo-3-hydroxybenzaldehyde, dimethylacetamide, 4-fluorobenzonitrile, and potassium carbonate.[14][15]

  • Replace the atmosphere with nitrogen and heat the mixture to 60-70°C with stirring for over 2 hours.[14][15]

  • After cooling to 15-25°C, the mixture is filtered.[14][15]

  • The solid is washed with water to obtain the wet product.[14][15]

  • Recrystallization from a solvent such as isopropyl alcohol yields the purified 4-(4-bromo-3-formylphenoxy)benzonitrile with a purity of >99.0%.[14][15]

Part 2: Acetal Protection

The aldehyde group in the precursor is then protected as a 1,3-dioxolane. This is a crucial step to prevent unwanted side reactions of the aldehyde in subsequent synthetic transformations.[16][17]

Reaction:

Protection of the aldehyde group.

Protocol:

  • At room temperature, dissolve 4-(4-bromo-3-formylphenoxy)benzonitrile in dry dichloromethane.[4]

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.[4]

  • Maintain the temperature at 20-25°C until the reaction is complete, as monitored by a suitable technique (e.g., TLC).[4]

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[4]

  • Separate the organic layer and wash it sequentially with purified water and saturated brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product with high yield and purity.[4]

Spectral Analysis

  • ¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings. The protons of the dioxolane ring will appear as a multiplet, and the methine proton of the acetal will be a singlet.

  • ¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the nitrile carbon, the carbons of the dioxolane ring, and the acetal carbon. The precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile, shows characteristic peaks at 190.69 ppm (aldehyde C=O), 160.08 ppm, 155.13 ppm, and other aromatic signals.[18]

  • IR Spectroscopy: Key absorption bands would include those for the C≡N stretch of the nitrile group, C-O-C stretching of the diaryl ether and the acetal, and C-H stretching of the aromatic and aliphatic portions.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of various functional groups.

Reactivity Profile

The chemical reactivity of this compound is dictated by its four key functional groups: the aryl bromide, the nitrile, the diaryl ether, and the dioxolane acetal.

Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) can be used to introduce a new aryl or alkyl group at the position of the bromine.[2][19][20] This is a powerful method for constructing biaryl structures. The nitrile group is generally well-tolerated in these reactions.[21]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.[22][23][24][25] This is a key transformation for the synthesis of many pharmaceutical compounds.

Reactions of the Nitrile Group

The nitrile group can undergo several important transformations.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[1][12][16][26][27] This provides a route to introduce a carboxyl functional group.

  • Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[11][13][28][29][30]

Deprotection of the Dioxolane Acetal

The 1,3-dioxolane is a protecting group for the aldehyde and can be removed under acidic conditions to regenerate the formyl group.[14][31][32][33][34] This is often a necessary step before further reactions involving the aldehyde.

Acid-catalyzed deprotection of the acetal.
Stability of the Diaryl Ether Linkage

The diaryl ether bond is generally stable to many reaction conditions, providing a robust core structure for further functionalization.

Applications in Drug Discovery and Development

The primary documented application of this compound is as a key intermediate in the synthesis of Crisaborole .[17][35][36][37][38] Crisaborole is a phosphodiesterase-4 (PDE4) inhibitor used for the topical treatment of mild to moderate atopic dermatitis.[35] The synthesis of Crisaborole involves the conversion of the bromo group to a boronic acid derivative, which then undergoes cyclization. The protected aldehyde is later deprotected and involved in the formation of the final benzoxaborole ring system.[17][35][36]

Beyond its role in Crisaborole synthesis, the versatile structure of this compound makes it an attractive building block for the synthesis of other novel molecules with potential biological activities. The diaryl ether motif is a common feature in many biologically active compounds.[10]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the presence of multiple reactive sites offer a wide range of possibilities for the creation of complex molecules. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of new therapeutics and other advanced materials.

References

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  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. Available at: [Link]

  • How to convert benzonitrile to benzyl amine​. Brainly.in. Available at: [Link]

  • Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications (RSC Publishing). Available at: [Link]

  • Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Publishing. Available at: [Link]

  • Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • The Chemical Synthesis of Crisaborole: The Role of 4-(4-Bromo-3-Hydroxymethyl-Phenoxy)Benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Available at: [Link]

  • (PDF) Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. ResearchGate. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Scribd. Available at: [Link]

  • Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • 4-(4-Bromo-3-(1, 3-dioxolan-2-yl)phenoxy)benzonitrile, min 95%, 250 mg. HDH Pharma Inc. Available at: [Link]

  • Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. Available at: [Link]

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  • 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile. Suzhou Health Chemicals Co., Ltd. Available at: [Link]

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An In-depth Technical Guide to 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS No. 1217366-74-9): A Key Intermediate in the Synthesis of Crisaborole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Pivotal Building Block in Modern Dermatological Therapy

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, with the CAS number 1217366-74-9, is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of Crisaborole. Crisaborole, marketed as Eucrisa, is a non-steroidal topical medication approved for the treatment of mild-to-moderate atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, role in drug development, and potential for broader applications in medicinal chemistry. The molecule's strategic combination of a protected aldehyde, an aryl bromide, and a nitrile functional group makes it a versatile synthon for the construction of complex molecular architectures.[3]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central phenoxybenzonitrile core. The phenoxy ring is substituted with a bromine atom at the 4-position and a 1,3-dioxolane group at the 3-position. The dioxolane moiety serves as a protecting group for a formyl (aldehyde) functional group.

PropertyValueSource
CAS Number 1217366-74-9[4]
Molecular Formula C16H12BrNO3[4]
Molecular Weight 346.18 g/mol [5]
IUPAC Name 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile[6]
Appearance White to light yellow solid[7]
Purity Typically >95%[8]

Synthesis and Manufacturing Process

The primary route to this compound involves the protection of the aldehyde group of its precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile.

Synthesis of the Precursor: 4-(4-bromo-3-formylphenoxy)benzonitrile

The synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile is a crucial first step. A common method involves the nucleophilic aromatic substitution reaction between a halosubstituted benzaldehyde and 4-cyanophenol or a derivative. For instance, 2-bromo-5-hydroxybenzaldehyde can be reacted with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF).[9]

Diagram: Synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 2-bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde Product 4-(4-bromo-3-formylphenoxy)benzonitrile 2-bromo-5-hydroxybenzaldehyde->Product 4-fluorobenzonitrile 4-Fluorobenzonitrile 4-fluorobenzonitrile->Product K2CO3 K2CO3 (Base) K2CO3->Product DMF DMF (Solvent) DMF->Product

Caption: Synthesis of the key precursor.

Protection of the Aldehyde Group

The formyl group in 4-(4-bromo-3-formylphenoxy)benzonitrile is highly reactive and can interfere with subsequent chemical transformations. Therefore, it is protected as a 1,3-dioxolane. This is typically achieved by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like dichloromethane.[4] The reaction is driven to completion by removing the water formed during the reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq) in dry dichloromethane, add ethylene glycol (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography to yield this compound with high purity.[4]

Role in Drug Development: The Crisaborole Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of Crisaborole.[10] The strategic placement of its functional groups is key to the successful construction of the final drug molecule.

Strategic Importance of the Functional Groups:
  • 1,3-Dioxolane Protecting Group: The aldehyde group is masked as a stable acetal, the 1,3-dioxolane, which is robust under the conditions of subsequent cross-coupling reactions.[11] This chemoselectivity is crucial to prevent unwanted side reactions of the aldehyde.

  • Aryl Bromide: The bromine atom on the aromatic ring serves as a handle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or a Negishi coupling. This reaction is instrumental in forming the carbon-boron bond necessary for the benzoxaborole ring system of Crisaborole.

  • Nitrile Group: The nitrile group is a key pharmacophoric element in the final Crisaborole molecule, contributing to its binding affinity for the target enzyme, phosphodiesterase-4 (PDE4).[2]

Diagram: Role in Crisaborole Synthesis

G Intermediate This compound Coupling Pd-catalyzed Cross-Coupling Intermediate->Coupling Aryl Bromide reacts Deprotection Deprotection (Hydrolysis) Coupling->Deprotection Cyclization Cyclization Deprotection->Cyclization Aldehyde revealed Crisaborole Crisaborole Cyclization->Crisaborole

Caption: Key transformations in Crisaborole synthesis.

Significance as a Pharmaceutical Impurity: Crisaborole Impurity 65

In the context of pharmaceutical manufacturing, this compound is also recognized as "Crisaborole Impurity 65".[6] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is strictly regulated by health authorities such as the FDA.[12] The control of impurities is essential to ensure the safety and efficacy of the final drug product.

The formation of this impurity can potentially arise from an incomplete reaction or as a degradation product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification, characterization, and control of impurities within acceptable limits.[10] For drug development professionals, understanding the impurity profile of an API is paramount for ensuring product quality and regulatory compliance.

Potential for Broader Applications in Medicinal Chemistry

Beyond its established role in the synthesis of Crisaborole, the unique structural features of this compound make it a valuable building block for the synthesis of other novel chemical entities.

  • Scaffold for Library Synthesis: The molecule can serve as a versatile scaffold for the generation of compound libraries for drug discovery screening. The aryl bromide can be functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.

  • Derivatization of the Nitrile Group: The nitrile group can be transformed into other functional groups, such as amines, amides, or carboxylic acids, further expanding the chemical space that can be explored.

  • Modification of the Aldehyde: After deprotection, the aldehyde can be used in a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations, to introduce further complexity and diversity.

The combination of these reactive sites provides medicinal chemists with a powerful tool for the design and synthesis of new therapeutic agents targeting a range of biological targets.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the intricate design and strategic execution required in modern pharmaceutical synthesis. Its role in the production of Crisaborole highlights the importance of carefully crafted building blocks that enable the efficient construction of complex and life-changing medicines. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for both the optimization of existing processes and the exploration of new frontiers in medicinal chemistry. The continued investigation of such versatile synthons will undoubtedly pave the way for the discovery of the next generation of therapeutic agents.

References

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  • Suzhou Health Chemicals Co., Ltd. 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile. Retrieved from [Link]

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  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520.
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  • Giam, Y. C., & Hebert, A. A. (2016). Crisaborole: A Novel, Nonsteroidal, Topical Agent for the Treatment of Atopic Dermatitis.
  • Chen, X., et al. (2017). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
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structure elucidation of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Foreword: A Logic-Driven Approach to Molecular Structure Determination

In the realm of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. The identity, purity, and stability of an active pharmaceutical ingredient (API), intermediate, or impurity directly influence its biological activity and safety profile. This guide eschews a rigid, checklist-style approach to structure elucidation. Instead, it presents a holistic, logic-driven workflow tailored to a specific, complex molecule: this compound.

As a Senior Application Scientist, my experience has shown that the most robust structural assignments are not derived from a single piece of evidence, but from a tapestry of mutually reinforcing data from orthogonal analytical techniques.[1][2][3] This document will guide you through this process, emphasizing the causality behind each experimental choice and demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques can create a self-validating system for structural confirmation.

Initial Assessment: Building a Structural Hypothesis

Before any analysis begins, we consolidate all available information to form a preliminary structural hypothesis.

1.1. Synthetic Context

The target compound is known to be synthesized from 4-(4-bromo-3-formylphenoxy)benzonitrile by reacting it with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.[4] This reaction is a standard acetal protection of an aldehyde. This synthetic context provides the foundational hypothesis for the molecule's core structure: a diaryl ether linking a brominated phenyl ring (bearing a dioxolane group) to a benzonitrile moiety.

1.2. Elemental Composition and Unsaturation

The proposed structure corresponds to a molecular formula of C₁₆H₁₂BrNO₃.[5][6][7]

  • Molecular Weight: 346.18 g/mol [5][7][8]

  • Index of Hydrogen Deficiency (IHD): The IHD is calculated as: IHD = C + 1 - (H/2) - (X/2) + (N/2) IHD = 16 + 1 - (12/2) - (1/2) + (1/2) = 11

This high IHD value is consistent with the proposed structure, which contains two benzene rings (IHD=8), a nitrile group (IHD=2), and one additional ring in the dioxolane moiety (IHD=1).

The Workflow: A Multi-Pronged Analytical Strategy

Our analytical strategy is designed to probe different aspects of the molecular structure, with each step providing data that validates the others.

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Confirmation MS Mass Spectrometry (Elemental Composition) NMR_1D 1D NMR ('H, '³C) (Chemical Environments) MS->NMR_1D Confirms Formula IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D Confirms FGs NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Assign Signals Confirmation Final Structure Confirmation NMR_2D->Confirmation Establishes Skeleton

Caption: A streamlined workflow for structure elucidation.

Mass Spectrometry: Confirming Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the first analytical step, chosen for its ability to provide an exact mass, which in turn confirms the elemental formula.

3.1. Expected Data & Interpretation

A key feature we anticipate is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

IonExpected Exact Mass (m/z)Rationale
[M(⁷⁹Br)+H]⁺346.0128Protonated molecule with ⁷⁹Br isotope.
[M(⁸¹Br)+H]⁺348.0107Protonated molecule with ⁸¹Br isotope.
[M(⁷⁹Br)+Na]⁺367.9947Sodiated adduct with ⁷⁹Br isotope.
[M(⁸¹Br)+Na]⁺369.9927Sodiated adduct with ⁸¹Br isotope.

The observation of this characteristic 1:1 isotopic doublet provides unequivocal evidence for the presence of a single bromine atom in the molecule.

3.2. Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Scan Range: 100-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Analysis: Analyze the resulting spectrum for the exact masses of the protonated and/or sodiated molecular ions and confirm the Br isotopic pattern.

Infrared Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] The presence or absence of characteristic absorption bands provides critical pieces of the structural puzzle.

4.1. Expected Data & Interpretation

The FTIR spectrum should corroborate the key functional moieties of our hypothesized structure.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
NitrileC≡N stretch~2230Sharp, strong intensity. Diagnostic.[10]
Aromatic RingC-H stretch3030-3100Medium to weak, sharp.
Aromatic RingC=C stretch1450-1600Multiple medium-intensity bands.
Diaryl EtherC-O-C asymmetric stretch~1240Strong intensity.[11]
Dioxolane (Acetal)C-O stretch1050-1150Multiple strong bands.
AlkaneC-H stretch2850-2960From the dioxolane CH₂ groups.

The definitive observation of a sharp peak around 2230 cm⁻¹ is strong evidence for the benzonitrile group, while strong absorptions in the 1240 cm⁻¹ and 1050-1150 cm⁻¹ regions confirm the ether and acetal linkages, respectively.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.[12] We will use a suite of 1D and 2D NMR experiments to assemble the molecule piece by piece.

5.1. Atom Numbering for NMR Assignment

For clarity, the following numbering scheme will be used for all NMR discussions.

G cluster_0 img

Caption: Atom numbering scheme for NMR analysis.

5.2. ¹H NMR: Proton Environments

The ¹H NMR spectrum provides the first look at the proton framework.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H-2', H-6'~7.70Doublet (d)2HOrtho to the electron-withdrawing CN group.
H-3', H-5'~7.15Doublet (d)2HMeta to the CN group, ortho to the electron-donating ether oxygen.
H-6~7.60Doublet (d)1HOrtho to the bromine atom.
H-2~7.45Doublet (d)1HOrtho to the acetal group.
H-5~7.05Doublet of doublets (dd)1HOrtho to the ether oxygen and meta to the bromine.
H-1"~6.10Singlet (s)1HAcetal proton, deshielded by two oxygen atoms.
H-4", H-5"~4.10Multiplet (m)4HMethylene protons of the dioxolane ring.

5.3. ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon(s)Predicted δ (ppm)TypeRationale
C-4'~161QuaternaryAttached to the ether oxygen, deshielded.
C-1'~106QuaternaryAttached to the CN group, shielded by resonance.
C-3' / C-5'~116CHOrtho to the ether oxygen.
C-2' / C-6'~134CHOrtho to the CN group.
C-1~155QuaternaryAttached to ether oxygen.
C-4~118QuaternaryAttached to bromine.
C-3~135QuaternaryAttached to the dioxolane group.
C-6~133CH
C-2~125CH
C-5~120CH
CN~119QuaternaryNitrile carbon.
C-1"~101CHAcetal carbon, highly deshielded by two oxygens.
C-4" / C-5"~65CH₂Dioxolane methylene carbons.

5.4. 2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.[13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[14] We expect to see correlations between H-2'/H-3' (and H-6'/H-5') on the benzonitrile ring, and between H-5/H-6 on the other ring. This confirms the positions of adjacent protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation). This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the full molecular skeleton. It reveals correlations between protons and carbons over 2 to 3 bonds.[15] The key expected correlations that will lock the structure together are illustrated below.

Caption: Key HMBC correlations confirming molecular connectivity.

Key Interpretations from HMBC:

  • Acetal to Ring: The acetal proton (H-1") will show a correlation to the quaternary carbon C-3, and to the protonated carbons C-2 and C-4. This definitively links the dioxolane group to the C-3 position of the brominated ring.

  • Ether Linkage: Protons H-3'/H-5' on the benzonitrile ring will show a correlation to the quaternary carbon C-1 on the other ring, and proton H-5 will correlate to C-1'. These correlations across the ether oxygen are crucial for connecting the two aromatic systems.

  • Intra-Ring Connectivity: Correlations from H-2 to C-4 and C-6, and from H-5 to C-1 and C-3, will confirm the substituent pattern on the first aromatic ring.

5.5. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the probe for the specific sample.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D Spectra Acquisition: Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Correlate all peaks in the 1D and 2D spectra to assign every proton and carbon signal to its specific position in the molecule.

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is unequivocally confirmed through a logical, multi-technique approach.

  • HRMS confirmed the elemental formula C₁₆H₁₂BrNO₃ and the presence of a single bromine atom.

  • FTIR identified the key functional groups: a nitrile, a diaryl ether, an acetal, and aromatic rings.

  • 1D NMR established the number and type of proton and carbon environments, which perfectly matched the proposed structure.

  • 2D NMR provided the definitive proof of connectivity, linking all atoms in their correct sequence through observed COSY, HSQC, and, most critically, HMBC correlations.

References

  • MIT OpenCourseWare. (2005). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. Retrieved from [Link]

  • Tóth, B., et al. (2020). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. Retrieved from [Link]

  • TSFX. (n.d.). INTRODUCTION TO STRUCTURE DETERMINATION. Retrieved from [Link]

  • Elyashberg, M. E. (2015). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Retrieved from [Link]

  • Fiveable. (n.d.). Structure Elucidation Definition. Retrieved from [Link]

  • Ghorbani-Choghamarani, A. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Suzhou Health Chemicals Co., Ltd. (n.d.). 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile. Retrieved from [Link]

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  • Soriano, M. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

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  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

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4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-steroidal anti-inflammatory agent Crisaborole[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental dataset for the final compound is not publicly available, this guide leverages empirical data from its immediate precursor and established spectroscopic principles to provide a robust and predictive analysis.

Introduction and Molecular Structure

This compound, with the molecular formula C₁₆H₁₂BrNO₃ and a molecular weight of 346.18 g/mol , is a diaryl ether derivative.[3][4][5] Its structure is characterized by a benzonitrile moiety linked via an ether bridge to a bromo-substituted phenyl ring, which is further functionalized with a cyclic acetal, the 1,3-dioxolane group. The CAS Number for this compound is 1217366-74-9.[3][4]

Molecular Structure:

The acetal group serves as a protecting group for the aldehyde functionality present in its precursor, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

Synthesis and Experimental Workflow

The primary route to synthesizing this compound involves the protection of the aldehyde group in its precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile. This reaction is a classic acid-catalyzed acetalization.

Synthesis Protocol

A typical experimental procedure is as follows:

  • Reactant Charging: To a solution of 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add ethylene glycol (1.2 eq.).

  • Catalyst Addition: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05 eq.).

  • Reaction: Stir the mixture at room temperature (20-25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.[3] A purity of over 99% can be achieved with this method.[3]

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below. This process highlights the conversion of the key functional group.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_protection Acetal Protection Precursor 4-(4-Bromo-3-formylphenoxy)benzonitrile Reactants Precursor Ethylene Glycol p-TSA (cat.) Precursor->Reactants:f0 Starting Material Reaction Stirring at RT in Dichloromethane Reactants->Reaction Reaction Conditions Product This compound Reaction->Product Yields

Caption: Synthesis workflow for the target compound.

Spectroscopic Data Analysis

This section provides a detailed breakdown of the expected NMR, IR, and MS data for the title compound. The analysis is based on data from its precursor and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is predicted by analyzing the spectrum of the precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile, and accounting for the structural changes. The precursor shows characteristic signals for the aromatic protons and a singlet for the aldehyde proton at 10.32 ppm.[4]

Upon conversion to the dioxolane, the aldehyde proton signal will disappear and be replaced by signals corresponding to the dioxolane ring protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.70d2HH on benzonitrile ring (ortho to CN)Electron-withdrawing CN group deshields these protons.
~7.65d1HH on bromo-phenyl ring (ortho to Br)Similar environment to the precursor.
~7.58s1HH on bromo-phenyl ring (between Br and O)Isolated proton, appears as a singlet.
~7.20dd1HH on bromo-phenyl ring (ortho to O)Coupling to two neighboring protons.
~7.05d2HH on benzonitrile ring (ortho to O)Shielded compared to protons ortho to CN.
~6.10s1HAcetal proton (-O-CH-O-)The aldehyde proton is replaced by this acetal proton.
~4.10m4HDioxolane protons (-O-CH₂-CH₂-O-)Methylene protons of the ethylene glycol unit.

The carbon NMR spectrum of the precursor shows 12 distinct signals, including the aldehyde carbon at 190.69 ppm.[4] The conversion to the dioxolane will cause this aldehyde signal to be replaced by signals for the acetal carbon and the two equivalent methylene carbons of the dioxolane ring. The chemical shifts of the aromatic carbons are expected to remain largely unchanged.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~160C-O (ether linkage) on benzonitrile sideQuaternary carbon, deshielded by oxygen.
~155C-O (ether linkage) on bromo-phenyl sideQuaternary carbon, deshielded by oxygen.
~135Aromatic CHMultiple signals expected in this region.
~134Aromatic CHMultiple signals expected in this region.
~127Aromatic CHMultiple signals expected in this region.
~122Aromatic CHMultiple signals expected in this region.
~120Aromatic C-BrQuaternary carbon attached to bromine.
~118Aromatic CHMultiple signals expected in this region.
~118-C≡N (nitrile carbon)Characteristic chemical shift for a nitrile.
~107Aromatic C-CNQuaternary carbon attached to the nitrile group.
~103Acetal Carbon (-O-CH-O-)Replaces the aldehyde carbon signal.
~65Dioxolane Carbons (-O-CH₂-CH₂-O-)The two methylene carbons are equivalent.
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key diagnostic peaks for this compound are predicted below.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)Functional GroupVibration Mode
~3100-3000Aromatic C-HStretching
~2900-2800Aliphatic C-H (dioxolane)Stretching
~2230-2220Nitrile (C≡N)Stretching
~1600, ~1500Aromatic C=CStretching
~1250-1200Aryl-O-Aryl EtherAsymmetric C-O-C Stretching
~1100-1000C-O (dioxolane)Stretching
~600-500C-BrStretching

The most prominent and diagnostically useful peak will be the sharp, strong absorption of the nitrile group around 2225 cm⁻¹.[6][7] The disappearance of the strong C=O stretch from the aldehyde precursor (around 1700 cm⁻¹) would be a clear indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a doublet (M⁺ and M+2) of approximately equal intensity.[8]

  • M⁺: m/z = 345 (for C₁₆H₁₂⁷⁹BrNO₃)

  • M+2: m/z = 347 (for C₁₆H₁₂⁸¹BrNO₃)

Key Fragmentation Pathways:

  • Loss of the Dioxolane Ring: Fragmentation of the acetal is a likely pathway.

  • Cleavage of the Ether Bond: The C-O ether bonds can cleave, leading to fragments corresponding to the benzonitrile and bromo-phenoxy moieties.[9][10]

  • Loss of Bromine: Loss of a bromine radical (·Br) is a common fragmentation pathway for bromo-aromatic compounds.[8]

The fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound.

Conclusion

The spectroscopic characterization of this compound can be confidently predicted based on the known data of its immediate precursor and fundamental spectroscopic principles. The key transformations—the disappearance of the aldehyde signals in NMR and IR, and the appearance of characteristic dioxolane signals—serve as definitive markers for the successful synthesis of this important pharmaceutical intermediate. This guide provides a solid framework for researchers to interpret their own experimental data for this compound and its analogues.

References

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Available at: [Link]

  • Global Substance Registration System (GSRS). This compound. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Blueprint: Understanding Crisaborole Intermediates in Pharmaceutical Synthesis. Available at: [Link]

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  • Scribd. Mass Spectrometry: Fragmentation. Available at: [Link]

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The Linchpin of Boron Incorporation: A Technical Guide to the Role of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile in Crisaborole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Crisaborole (marketed as Eucrisa) is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, representing a significant advancement in the topical treatment of mild-to-moderate atopic dermatitis.[1] Its unique benzoxaborole structure is central to its therapeutic activity, presenting a distinct challenge and opportunity for synthetic chemists.[2][3] The construction of this specific heterocyclic system requires a multi-step, precision-driven process. Within this synthetic matrix, the intermediate 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile emerges as a critical linchpin. This technical guide elucidates the strategic importance and core function of this intermediate, detailing the chemical logic and experimental protocols that govern its use in the synthesis of Crisaborole.

The Strategic Imperative of Aldehyde Protection

The synthesis of Crisaborole from its precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile, necessitates the introduction of a boron moiety onto the aromatic ring.[4] One of the most robust methods for this transformation is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction. However, the unprotected formyl (aldehyde) group on the precursor is incompatible with the conditions of many subsequent synthetic steps, including certain borylation techniques and reduction conditions.

The primary causal driver for protection is to prevent undesirable side reactions. The aldehyde's electrophilic carbon atom would be susceptible to attack by nucleophilic reagents, and its reactivity could interfere with the delicate palladium catalytic cycle. To circumvent this, the formyl group is reversibly masked as a cyclic acetal, specifically a 1,3-dioxolane. This protecting group is exceptionally well-suited for this pathway due to its key characteristics:

  • Robust Stability: The dioxolane group is stable under the neutral or basic conditions of the Miyaura borylation.[5]

  • Chemical Inertness: It does not interfere with the organometallic intermediates of the cross-coupling reaction.

  • Facile Cleavage: It can be readily and cleanly removed under acidic conditions post-borylation to regenerate the essential formyl group for the final cyclization steps.[6]

The formation of this compound is, therefore, not merely a preparatory step but a crucial strategic decision that ensures the efficiency and success of the core borylation reaction.

Synthesis of the Key Intermediate

The initial step in this validated pathway is the protection of the aldehyde in 4-(4-bromo-3-formylphenoxy)benzonitrile. This is achieved through a classic acid-catalyzed acetalization reaction with ethylene glycol.

Experimental Protocol: Acetal Formation
  • Reaction Setup: To a solution of 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add ethylene glycol (1.2 eq).[7]

  • Catalysis: Introduce a catalytic amount of an acid catalyst, typically p-toluenesulfonic acid (0.05 eq).[7]

  • Reaction Conditions: The mixture is heated to reflux. If using toluene, a Dean-Stark apparatus is employed to remove the water formed during the reaction, driving the equilibrium towards the product. In dichloromethane, the reaction can be run at room temperature (20-25°C).[7][8]

  • Work-up and Isolation: Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.[7]

  • Purification: The solvent is removed under reduced pressure to yield this compound, typically as a solid with high purity and yield.[7]

ParameterValue/ConditionSource
Starting Material 4-(4-bromo-3-formylphenoxy)benzonitrile[7]
Reagents Ethylene glycol, p-toluenesulfonic acid[7][8]
Solvent Dichloromethane or Toluene[7][8]
Temperature 20-25°C (DCM) or Reflux (Toluene)[7][8]
Typical Yield ~97.9%[7]
Typical Purity ~99.8%[7]

The Core Transformation: Miyaura Borylation

With the aldehyde safely protected, the bromine atom on the intermediate serves as a handle for introducing the boron moiety. This is the central role of this compound. The Miyaura borylation reaction utilizes a palladium catalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to replace the bromine atom with a boronate ester group.[9][10]

Experimental Protocol: Miyaura Borylation
  • Reaction Setup: In an inert atmosphere, dissolve 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile (1.0 eq) in a solvent like 2-methyltetrahydrofuran (MeTHF).[10]

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, ~1.5 eq) and a base, typically potassium acetate (KOAc, ~2.8 eq).[10]

  • Catalyst Addition: Add the palladium catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, ~0.0035 eq).[10]

  • Reaction Conditions: The reaction mixture is heated (e.g., to 80°C) and stirred for several hours until analysis shows consumption of the starting material.

  • Work-up and Isolation: After cooling, the reaction mixture is typically filtered, and the filtrate is processed. An aqueous work-up removes inorganic salts, and the organic solvent is evaporated to yield the crude boronate ester product: 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile.

ParameterValue/ConditionSource
Starting Material 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile[10]
Reagents Bis(pinacolato)diboron, Potassium Acetate[10]
Catalyst Pd(dppf)Cl₂[10]
Solvent 2-Methyltetrahydrofuran (MeTHF)[10]
Temperature 80°C

Final Steps to Crisaborole: Deprotection, Reduction, and Cyclization

The successful borylation sets the stage for the final transformations to construct the benzoxaborole ring. This sequence involves three key operations, often performed in a "one-pot" fashion.

  • Dioxolane Deprotection: The boronate ester product from the Miyaura reaction is treated with aqueous acid (e.g., HCl).[10] This hydrolyzes the dioxolane acetal, regenerating the formyl group to yield 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile.

  • Aldehyde Reduction: The newly deprotected aldehyde is immediately reduced in situ to a primary alcohol (a hydroxymethyl group). A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation.[10]

  • Cyclization: The acidic conditions used for the initial deprotection, coupled with the proximity of the boronate ester and the newly formed hydroxymethyl group, facilitate a spontaneous intramolecular condensation. The pinacol group is hydrolyzed from the boronate ester to form a boronic acid, which then reacts with the adjacent hydroxymethyl group to form the stable five-membered benzoxaborole ring of Crisaborole.[10][11]

Experimental Protocol: Deprotection, Reduction, and Cyclization
  • Reaction Setup: The boronate ester, 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile, is dissolved in a solvent such as ethanol.[10]

  • Reduction: The solution is cooled (e.g., 0-5°C), and sodium borohydride is added portion-wise. The reaction is stirred for approximately one hour.[10]

  • Deprotection and Cyclization: Aqueous hydrochloric acid (e.g., 6 M HCl) is added slowly to the cooled mixture. The reaction is then warmed (e.g., to 40-45°C) and stirred to ensure complete hydrolysis and cyclization.[10]

  • Isolation and Purification: The crude Crisaborole product often precipitates from the reaction mixture upon addition of water or can be extracted with an organic solvent. Further purification by recrystallization yields the final active pharmaceutical ingredient.[10]

Synthesis Workflow Visualization

The following diagram illustrates the pivotal role of this compound within the Crisaborole synthesis pathway.

Crisaborole_Synthesis cluster_0 Step 1: Aldehyde Protection cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Deprotection, Reduction & Cyclization SM 4-(4-Bromo-3-formylphenoxy) benzonitrile Intermediate 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy) benzonitrile SM->Intermediate Ethylene Glycol, p-TsOH Boronate_Ester_Protected 4-[4-(B₂pin₂)-3-(1,3-dioxolan-2-yl)phenoxy] benzonitrile Intermediate->Boronate_Ester_Protected B₂(pin)₂, Pd(dppf)Cl₂, KOAc Boronate_Ester_Aldehyde 4-[4-(B₂pin₂)-3-formylphenoxy] benzonitrile Boronate_Ester_Protected->Boronate_Ester_Aldehyde aq. HCl Crisaborole Crisaborole Boronate_Ester_Aldehyde->Crisaborole 1. NaBH₄ 2. Acidic Work-up

Caption: Synthetic pathway to Crisaborole highlighting the key intermediate.

Conclusion

The role of this compound in the synthesis of Crisaborole is both strategic and functional. It serves as a meticulously designed, stable intermediate that enables the crucial and often sensitive carbon-boron bond-forming reaction via Miyaura borylation. The use of the dioxolane protecting group is a textbook example of chemical foresight, preventing unwanted side reactions and ensuring a high-fidelity conversion. By understanding the causality behind its formation and the specific protocols for its transformation, researchers and drug development professionals can appreciate the elegant chemical logic that underpins the production of this important dermatological therapy.

References

  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Available at: [Link]

  • Zane, L. T., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Crisaborole: The Role of 4-(4-Bromo-3-Hydroxymethyl-Phenoxy)Benzonitrile. Retrieved January 19, 2026, from [Link]

  • Ceric, H., et al. (2019). Process for the preparation of crisaborole. U.S. Patent No. 10,329,311 B1.
  • Ceric, H., et al. (2022). Process for the preparation of Crisaborole in a stable crystal form. Justia Patents. Available at: [Link]

  • Halcyon Labs Private Limited. (2021). Process for the preparation of crisaborole and its intermediates. U.S. Patent No. 11,014,944 B2.
  • Wavelength Enterprises Ltd. (2018). Crisaborole production process. WIPO Patent Application WO/2018/150327 A1.
  • Ceric, H., et al. (2017). Solid state forms of crisaborole. U.S. Patent Application No. 2017/0305936 A1.
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  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 19, 2026, from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved January 19, 2026, from [Link]

  • SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Retrieved January 19, 2026, from [Link]

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  • RSC Publishing. (2013). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances. Available at: [Link]

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  • Organic Syntheses. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile as a PROTAC Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading disease-causing proteins. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, necessitates a robust toolbox of chemical building blocks. This guide provides a comprehensive technical overview of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, a versatile intermediate for PROTAC synthesis. We will delve into its synthesis, chemical properties, and strategic application in the construction of novel PROTAC molecules. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Value of this compound in PROTAC Design

The efficacy of a PROTAC is intricately linked to the spatial arrangement and chemical nature of its three core components.[1] The selection of appropriate building blocks is therefore a critical step in the design process. This compound presents itself as a highly valuable scaffold due to the orthogonal reactivity of its key functional groups.

  • Aryl Bromide: The bromo substituent serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the straightforward attachment of linkers or other molecular fragments.

  • Protected Aldehyde (Dioxolane): The 1,3-dioxolane group is a stable protecting group for the formyl (aldehyde) functionality.[2] This aldehyde can be deprotected under mild acidic conditions to reveal a reactive group suitable for conjugation chemistries like reductive amination, Wittig reactions, or the formation of hydrazones and oximes. This provides a secondary site for linker attachment or further functionalization, orthogonal to the aryl bromide.

  • Phenoxybenzonitrile Core: This diaryl ether scaffold provides a rigid and defined geometry, which can be crucial for establishing the optimal distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.[3] The benzonitrile group itself can participate in key interactions with target proteins or be a precursor for other functional groups. Notably, the precursor molecule, 4-(4-bromo-3-formylphenoxy)benzonitrile, is a known intermediate in the synthesis of Crisaborole, indicating the biological relevance of this structural motif.[4]

These features combined make this compound a strategic building block, enabling the synthesis of diverse PROTAC libraries with varied linker attachment points and vectors.

Synthesis and Physicochemical Properties

The synthesis of this compound is a straightforward process, starting from commercially available precursors. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 2.1.1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile [5]

This procedure outlines the nucleophilic aromatic substitution to form the diaryl ether linkage.

  • Reaction Setup: To a solution of 2-bromo-5-hydroxybenzaldehyde (100 g, 497 mmol) and 4-fluorobenzonitrile (301.2 g, 2487 mmol) in a mixture of N,N-dimethylformamide (DMF, 250 mL) and toluene (500 mL), add potassium carbonate (206.2 g, 1492 mmol).

  • Reaction Conditions: Stir the reaction mixture at 115 °C for 8 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the mixture to remove insoluble materials. Remove the solvent and excess 4-fluorobenzonitrile by distillation under reduced pressure. To the residue, add ethyl acetate (800 mL), water (500 mL), and brine (40 mL), and perform a phase separation at 65-70 °C. Extract the aqueous phase with ethyl acetate (150 mL) at the same temperature. Combine the organic phases and wash sequentially with a mixture of water (225 mL) and brine (180 mL) at 65-70 °C. Concentrate the organic phase under reduced pressure to yield a brown solid.

  • Recrystallization: Purify the solid by recrystallization from a hot mixture of ethyl acetate and toluene to afford 4-(4-bromo-3-formylphenoxy)benzonitrile as a solid (107.5 g, 71% yield).[5]

Protocol 2.1.2: Synthesis of this compound [2]

This procedure details the protection of the aldehyde group.

  • Reaction Setup: In a dry reaction vessel, add 4-(4-bromo-3-formylphenoxy)benzonitrile (30.21 g, 0.10 mol), ethylene glycol (MED, 13.94 g, 0.12 mol), and p-toluenesulfonic acid (0.86 g, 0.005 mol) to dry dichloromethane (300 mL).

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated sodium bicarbonate solution (150 mL). Separate the organic layer and wash it with purified water (3 x 150 mL) followed by a saturated brine solution (150 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure until no more solvent distills off. This yields this compound with high purity and yield (97.9% yield, 99.87% purity).[2]

Physicochemical Data
PropertyValueReference(s)
CAS Number 1217366-74-9[6][7]
Molecular Formula C16H12BrNO3[6][8]
Molecular Weight 346.18 g/mol [6][9]
Appearance Likely a solid[10]
Solubility Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[10]
Stability Stable under normal conditions. May react with strong oxidizing or reducing agents.[10]

Application as a PROTAC Building Block

The true utility of this compound lies in its ability to be seamlessly integrated into a PROTAC synthesis workflow. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1][11]

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand (Warhead) Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: General modular structure of a PROTAC molecule.

Our building block can be envisioned as a versatile "hub" from which to build out the PROTAC structure. The aryl bromide and the masked aldehyde offer two distinct points for linker attachment, allowing for the exploration of different PROTAC geometries and properties.

General Workflow for PROTAC Synthesis

The following diagram illustrates a conceptual workflow for incorporating this compound into a PROTAC.

Caption: Conceptual workflow for PROTAC synthesis using the building block.

Exemplary Synthetic Protocol

The following is a representative, field-proven protocol illustrating how one might use the building block. This example demonstrates a Suzuki coupling followed by deprotection and subsequent amide bond formation.

Protocol 3.2.1: Synthesis of a PROTAC Intermediate via Suzuki Coupling

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), a suitable linker precursor with a boronic acid or boronic ester moiety (e.g., a Boc-protected amino-PEG linker with a terminal boronic ester, 1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 3.0 eq).

  • Solvent and Degassing: Add a mixture of dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at a suitable temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes), or alternatively, heat under conventional reflux until completion is observed by LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the coupled intermediate.

Protocol 3.2.2: Deprotection and Final Amide Coupling

  • Dioxolane Deprotection: Dissolve the purified intermediate from the previous step in a suitable solvent mixture such as tetrahydrofuran (THF) and water. Add a catalytic amount of a strong acid (e.g., 1N HCl). Stir at room temperature until deprotection is complete (monitored by LC-MS). Neutralize the reaction with a mild base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent like ethyl acetate. Dry, filter, and concentrate to yield the aldehyde intermediate.

  • Amide Coupling: Dissolve the aldehyde intermediate and a suitable E3 ligase ligand functionalized with a primary amine (e.g., a pomalidomide or VHL ligand derivative[12][13]) in a solvent such as DMF. Add a reducing agent (e.g., sodium triacetoxyborohydride) and a small amount of acetic acid. Stir the reaction at room temperature until the reductive amination is complete.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity.

Strategic Considerations in PROTAC Development

The choice of E3 ligase ligand is a critical determinant of a PROTAC's activity and selectivity.[14] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[15] Ligands for these, such as derivatives of thalidomide for CRBN or hydroxyproline-based molecules for VHL, are typically functionalized with a handle (e.g., an amine or carboxylic acid) for linker attachment.[13][16]

Our building block is agnostic to the choice of E3 ligase ligand and can be coupled to derivatives of either. The flexibility of attaching the linker at either the aryl bromide or the aldehyde position allows for a systematic exploration of the "linkerology," which is often an empirical process to identify the optimal linker length and composition for potent protein degradation.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its key attributes include:

  • Orthogonal Reactive Sites: The aryl bromide and the protected aldehyde allow for selective and sequential chemical modifications.

  • Synthetic Accessibility: It can be prepared in high yield and purity through a straightforward two-step synthesis.

  • Structural Rigidity: The diaryl ether core provides a well-defined scaffold for constructing PROTACs with predictable geometries.

By leveraging the unique chemical features of this building block, researchers can efficiently generate diverse libraries of PROTACs, accelerating the discovery of novel therapeutics for a wide range of diseases. The continued development and application of such well-designed chemical tools will undoubtedly propel the field of targeted protein degradation forward.

References

  • A MedChem toolbox for cereblon-directed PROTACs - PMC - NIH. (n.d.). Retrieved from [Link]

  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction | Journal of the American Chemical Society. (2012). Retrieved from [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC - NIH. (2024). Retrieved from [Link]

  • This compound - PubChem. (n.d.). Retrieved from [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. (n.d.). Retrieved from [Link]

  • Degrader Building Blocks | LYTAC & PROTAC Degraders - Bio-Techne. (n.d.). Retrieved from [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro - RSC Publishing. (2024). Retrieved from [Link]

  • This compound - gsrs. (n.d.). Retrieved from [Link]

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Understanding 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile: A Critical Chemical Intermediate. (n.d.). Retrieved from [Link]

  • Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. (n.d.). Retrieved from [Link]

  • Applications of Covalent Chemistry in Targeted Protein Degradation - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). (n.d.). Retrieved from [Link]

  • Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - NIH. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, a crucial intermediate in the synthesis of various pharmaceutical agents, notably the anti-inflammatory drug Crisaborole.[1] We will delve into the strategic considerations for each synthetic step, from the selection of initial starting materials to the final protection of the aldehyde functionality. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic process.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule, this compound, is most logically approached through a retrosynthetic analysis. This allows for a clear understanding of the key bond formations and functional group manipulations required.

Retrosynthesis Target This compound Intermediate1 4-(4-Bromo-3-formylphenoxy)benzonitrile Target->Intermediate1 Aldehyde Protection StartingMaterial1 2-Bromo-5-hydroxybenzaldehyde Intermediate1->StartingMaterial1 Williamson Ether Synthesis StartingMaterial2 4-Fluorobenzonitrile Intermediate1->StartingMaterial2 Williamson Ether Synthesis StartingMaterial3 3-Hydroxybenzaldehyde StartingMaterial1->StartingMaterial3 Bromination

Caption: Retrosynthetic analysis of the target molecule.

As illustrated, the synthesis hinges on three primary transformations:

  • Protection of the aldehyde: The formyl group of 4-(4-Bromo-3-formylphenoxy)benzonitrile is protected as a 1,3-dioxolane.

  • Formation of the diaryl ether: A Williamson ether synthesis is employed to couple 2-Bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile.[2][3][4]

  • Synthesis of the brominated phenol: The key intermediate, 2-Bromo-5-hydroxybenzaldehyde, is prepared by the selective bromination of 3-hydroxybenzaldehyde.

Part 1: Final Synthetic Step - Acetal Protection

The final step in this synthetic sequence is the protection of the aldehyde functional group in 4-(4-Bromo-3-formylphenoxy)benzonitrile as a cyclic acetal. This is a critical transformation to prevent unwanted side reactions involving the aldehyde in subsequent synthetic steps if this molecule were to be used as an intermediate for more complex structures. The 1,3-dioxolane group is a robust and widely used protecting group for aldehydes due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol: Acetal Formation

A common and high-yielding procedure for this protection is the reaction of the aldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).[5]

Reaction Scheme:

Caption: Protection of the aldehyde as a 1,3-dioxolane.

Detailed Step-by-Step Methodology:

  • To a solution of 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq) in dry dichloromethane, add ethylene glycol (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the reaction mixture at room temperature (20-25°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the desired product.

ParameterValueReference
Starting Material 4-(4-Bromo-3-formylphenoxy)benzonitrile[5]
Reagents Ethylene Glycol, p-Toluenesulfonic acid[5]
Solvent Dichloromethane[5]
Temperature 20-25°C[5]
Typical Yield 97.9%[5]
Purity 99.87%[5]

Part 2: Synthesis of the Diaryl Ether Intermediate

The core of this synthesis is the formation of the diaryl ether linkage in 4-(4-Bromo-3-formylphenoxy)benzonitrile. This is typically achieved through a Williamson ether synthesis, a robust and versatile method for preparing ethers.[2][3][4] In this case, the reaction involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzonitrile by the phenoxide generated from 2-bromo-5-hydroxybenzaldehyde.

Experimental Protocol: Williamson Ether Synthesis

The reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethylacetamide, with a base to deprotonate the phenol.[6][7] Potassium carbonate is a commonly used base for this transformation.

Reaction Scheme:

Caption: Formation of the diaryl ether via Williamson ether synthesis.

Detailed Step-by-Step Methodology:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) and 4-fluorobenzonitrile (excess, e.g., 5.0 eq) in a suitable solvent such as DMF or a mixture of DMF and toluene.[7]

  • Add potassium carbonate (3.0 eq) to the solution.

  • Heat the reaction mixture to 115°C and stir for several hours, monitoring the reaction progress by TLC.[7]

  • After completion, cool the reaction mixture and filter to remove insoluble salts.

  • Remove the solvent and excess 4-fluorobenzonitrile by distillation under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and toluene, to yield the pure diaryl ether.[7]

ParameterValueReference
Starting Materials 2-Bromo-5-hydroxybenzaldehyde, 4-Fluorobenzonitrile[7]
Base Potassium Carbonate[7]
Solvent N,N-Dimethylformamide (DMF), Toluene[7]
Temperature 115°C[7]
Typical Yield 71%[7]

Part 3: Preparation of the Key Phenolic Starting Material

The successful synthesis of the target molecule relies on the availability of high-purity 2-bromo-5-hydroxybenzaldehyde. This starting material is typically prepared by the electrophilic bromination of 3-hydroxybenzaldehyde.[8][9][10] The regioselectivity of this reaction is directed by the activating hydroxyl group and the deactivating, meta-directing aldehyde group.

Experimental Protocol: Bromination of 3-Hydroxybenzaldehyde

Careful control of reaction conditions, particularly temperature, is crucial to minimize the formation of undesired isomers and di-brominated byproducts.[10]

Reaction Scheme:

Caption: Electrophilic bromination of 3-hydroxybenzaldehyde.

Detailed Step-by-Step Methodology:

  • Suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane in a reaction vessel equipped with a stirrer, temperature probe, and addition funnel.

  • Heat the mixture to 35-40°C to ensure complete dissolution of the starting material.[11]

  • Slowly add bromine (1.02 eq) dropwise, maintaining the reaction temperature between 35-38°C.[11]

  • After the addition is complete, continue stirring the reaction mixture at 35°C overnight.[11]

  • Cool the mixture to -5 to 0°C and stir for an additional hour to precipitate the product.[11]

  • Collect the solid by filtration and wash the filter cake with a cold mixture of n-heptane and dichloromethane.[11]

  • Dry the resulting solid under vacuum to obtain 2-bromo-5-hydroxybenzaldehyde.[11]

ParameterValueReference
Starting Material 3-Hydroxybenzaldehyde[11]
Reagent Bromine[11]
Solvent Dichloromethane[11]
Temperature 35-38°C[11]
Typical Yield 63%[8]

An alternative synthetic route involves the demethylation of 2-bromo-5-methoxybenzaldehyde using a reagent such as boron tribromide.[11]

Safety Considerations

It is imperative to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14] All reactions should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; handle with extreme caution.[15] Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a well-established, multi-step process that relies on fundamental organic transformations. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are key to achieving high yields and purity of the final product. This guide provides a solid foundation for researchers and developers working with this important pharmaceutical intermediate.

References

  • Loba Chemie. 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No.. [Link]

  • Muby Chemicals. 2-Bromo-5-Hydroxybenzaldehyde Manufacturers, SDS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile: A Critical Chemical Intermediate. [Link]

  • IndiaMART. 4 4 Bromo 3 Formylphenoxy Benzonitrile. [Link]

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An In-Depth Technical Guide to 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, a crucial intermediate in the synthesis of the topical anti-inflammatory agent Crisaborole. The guide details its chemical and physical properties, commercial availability, and typical purity specifications. A significant focus is placed on its pivotal role in the patented synthetic routes to Crisaborole, with a detailed examination of the relevant chemical transformations. Additionally, this document outlines essential safety and handling information, analytical methodologies for quality control, and a summary of known suppliers. This guide is intended to be an essential resource for researchers and professionals involved in medicinal chemistry, process development, and pharmaceutical manufacturing.

Introduction

This compound (CAS No. 1217366-74-9) is a substituted benzonitrile derivative that has gained significant importance as a key building block in the pharmaceutical industry.[1][2] Its primary utility lies in its role as a late-stage intermediate in the synthesis of Crisaborole, a non-steroidal phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild-to-moderate atopic dermatitis.[3][4] The unique structural features of this molecule, including the protected aldehyde (dioxolane), the strategically positioned bromine atom, and the nitrile group, make it an ideal precursor for the construction of the final benzoxaborole ring system of Crisaborole. This guide will delve into the technical aspects of this compound, providing valuable insights for its procurement, handling, and application in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 1217366-74-9[1][2]
Molecular Formula C₁₆H₁₂BrNO₃[5]
Molecular Weight 346.18 g/mol [5]
IUPAC Name 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile[2]
Appearance White to pale yellow crystalline powder
Purity Typically ≥95%, with some suppliers offering >98%[6][7][8]
Storage Inert atmosphere, 2-8°C[6]

Commercial Availability and Procurement

This compound is commercially available from a variety of chemical suppliers specializing in pharmaceutical intermediates and research chemicals.

Procurement Workflow:

Caption: A typical procurement workflow for acquiring this compound for research and development.

Key Suppliers:

SupplierPurity OfferedNotes
Sigma-Aldrich≥95%Offers smaller quantities for research purposes.[6]
ChemicalBookVaries (up to 99.99%)A platform with multiple listed suppliers.[1]
BLDpharmVariesProvides some analytical data online (NMR, HPLC, etc.).[9]
Suzhou Health Chemicals Co., Ltd.98.5%Offers bulk quantities.[7]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to confirm the purity and impurity profile of the specific batch being purchased.

Role in the Synthesis of Crisaborole

The primary significance of this compound lies in its function as a key intermediate in the synthesis of Crisaborole. The acetal protection of the formyl group is a critical strategic decision that prevents unwanted side reactions during the subsequent borylation step.

Synthetic Pathway Overview:

G A This compound B Borylation (e.g., Miyaura borylation) A->B [Pd(dppf)Cl2], KOAc, Bis(pinacolato)diboron C Borylated Intermediate B->C D Deprotection (Hydrolysis) C->D Acidic conditions E Aldehyde Intermediate D->E F Reduction and Cyclization E->F Reducing agent (e.g., NaBH4) G Crisaborole F->G

Caption: A simplified schematic of the synthetic steps from the intermediate to Crisaborole.

Detailed Synthetic Protocol (Based on Patent Literature):

A common synthetic route described in patent literature involves the Miyaura borylation of this compound.[3]

Step 1: Borylation

  • In a suitable reaction vessel, dissolve this compound in a solvent such as methyltetrahydrofuran (MeTHF).

  • Add bis(pinacolato)diboron, a palladium catalyst (e.g., [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon) to facilitate the cross-coupling reaction.

  • Upon completion, the reaction is worked up to isolate the borylated intermediate, Benzonitrile, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-formylphenoxy].[3]

Step 2: Deprotection and Cyclization

  • The isolated borylated intermediate is then subjected to acidic hydrolysis to deprotect the dioxolane group, revealing the aldehyde.

  • Subsequent reduction of the aldehyde and concomitant cyclization with the boronic acid ester moiety, often facilitated by a reducing agent like sodium borohydride, yields Crisaborole.

This strategic use of the dioxolane as a protecting group for the aldehyde functionality is a classic example of protecting group chemistry in multi-step organic synthesis, ensuring high yields and minimizing the formation of impurities.

Safety and Handling

Appropriate safety precautions are essential when handling this compound.

Hazard Identification:

Based on available data, the compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[6]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound. A full SDS for a closely related compound, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, provides further guidance on safe handling practices, including the use of personal protective equipment (PPE) and appropriate ventilation.[10]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

While a specific monograph for this intermediate may not be publicly available, a reverse-phase HPLC method is generally suitable for assessing its purity and detecting any process-related impurities. A typical method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

The development and validation of such an HPLC method should be performed in accordance with ICH guidelines to ensure its accuracy, precision, and linearity.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the compound. While specific spectral data may vary slightly depending on the solvent used, characteristic peaks corresponding to the aromatic protons, the dioxolane protons, and the carbon atoms of the benzonitrile and bromophenyl rings would be expected.[12][13]

Conclusion

This compound is a commercially available and indispensable intermediate in the synthesis of Crisaborole. Its well-defined role in the patented synthetic pathways, coupled with the availability of analytical methods for its quality control, makes it a reliable building block for pharmaceutical research and development. This guide has provided a comprehensive overview of its key technical aspects, from procurement to its application in synthesis, with a strong emphasis on safety and analytical rigor. As the demand for novel therapeutics continues to grow, a thorough understanding of such critical intermediates will remain paramount for the advancement of medicinal chemistry and drug discovery.

References

  • US20170305936A1 - Solid state forms of crisaborole - Google Patents. (n.d.).
  • Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation | ACS Omega. (2025, November 10). Retrieved January 19, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • WO2018150327A1 - Crisaborole production process - Google Patents. (n.d.).
  • 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile - Suzhou Health Chemicals Co., Ltd. (n.d.). Retrieved January 19, 2026, from [Link]

  • AusPAR: Crisaborole - Therapeutic Goods Administration (TGA). (n.d.). Retrieved January 19, 2026, from [Link]

  • 207695Orig1s000 | FDA. (2016, November 21). Retrieved January 19, 2026, from [Link]

  • Crisaborole-impurities - Pharmaffiliates. (n.d.). Retrieved January 19, 2026, from [Link]

  • This compound - gsrs. (n.d.). Retrieved January 19, 2026, from [Link]

  • Supplementary Information - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

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  • 4-Bromo-benzonitrile - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

  • US20210246150A1 - Process for the preparation of crisaborole and its intermediates - Google Patents. (n.d.).
  • WO2019138422A1 - Process for the preparation of crisaborole and its intermediates - Google Patents. (n.d.).
  • CN106928264A - A kind of synthetic method of crisaborole - Google Patents. (n.d.).
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists - Der Pharma Chemica. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. (n.d.). Retrieved January 19, 2026, from [Link]

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safety and handling of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Introduction

This compound is a key organic intermediate with significant applications in pharmaceutical synthesis.[1] Its molecular structure, featuring a bromo-substituted phenyl ring, an ether linkage, a nitrile group, and a dioxolane moiety, makes it a versatile building block. This compound is notably recognized as a crucial intermediate in the synthesis of Crisaborole, a non-hormonal topical medication.[2][3]

Given its role in drug development, ensuring the integrity of the material and the safety of the researchers handling it is paramount. This guide provides a comprehensive overview of the compound's safety profile, handling procedures, a detailed synthesis protocol, and methods for analytical characterization, tailored for researchers and drug development professionals.

Comprehensive Safety Profile and Handling

The safe handling of any chemical reagent begins with a thorough understanding of its potential hazards. This compound is classified with specific risks that necessitate stringent safety protocols.

Globally Harmonized System (GHS) Classification

The compound's hazard profile is summarized below, in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class Hazard Statement Signal Word GHS Pictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning Exclamation Mark
Skin Corrosion/IrritationH315: Causes skin irritationWarning Exclamation Mark
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning Exclamation Mark
Acute Toxicity, InhalationH332: Harmful if inhaledWarning Exclamation Mark
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning Exclamation Mark

Source: Sigma-Aldrich Safety Information[4]

Personal Protective Equipment (PPE) and Engineering Controls

Based on the GHS classification, a multi-layered approach to personal and environmental protection is required.

  • Eye and Face Protection: Due to the H319 warning for serious eye irritation, chemical safety glasses and a face shield are mandatory.[5] Standard safety glasses alone are insufficient.

  • Skin Protection: The H315 statement necessitates the use of chemical-impermeable gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use and disposed of properly after handling.[5] A lab coat or impervious clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: To mitigate the risks of H332 (harmful if inhaled) and H335 (respiratory irritation), all handling of the solid compound should be performed in a well-ventilated laboratory fume hood.[5][6] If engineering controls are not sufficient, a NIOSH-approved respirator is necessary.[5]

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[5] An accessible eyewash station and safety shower are essential emergency controls.

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C under an inert atmosphere.[4][5][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may trigger vigorous or hazardous reactions.[5]

Spill and Emergency First Aid Procedures

In the event of accidental release or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate personnel from the immediate area.[6]

    • Ensure adequate ventilation.[6]

    • Wear full PPE, including respiratory protection.[5]

    • Prevent the formation of dust during cleanup.[5]

    • Carefully sweep or scoop the solid material into a suitable, closed container for disposal.[5]

    • Prevent the spilled material from entering drains or waterways.[5]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[6]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a physician.[5][6]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[5][6]

Synthesis and Purification Workflow

The most direct synthesis of this compound involves the protection of a benzaldehyde precursor. This acetal formation is a fundamental and widely used strategy in organic synthesis to mask a reactive aldehyde group during subsequent chemical transformations.

Synthesis Rationale and Mechanism

The core of the synthesis is the acid-catalyzed reaction between the aldehyde functional group of 4-(4-bromo-3-formylphenoxy)benzonitrile and ethylene glycol. The p-toluenesulfonic acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. This reversible reaction is driven to completion by the removal of water, though in many lab-scale preparations, using an excess of the diol and appropriate reaction time is sufficient.

Detailed Experimental Protocol

This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[8]

Materials:

  • 4-(4-bromo-3-formylphenoxy)benzonitrile (SM-1)

  • Ethylene Glycol (MED is likely a typo in the source for a diol like 1,2-ethanediol)

  • p-Toluenesulfonic acid (catalyst)

  • Dichloromethane (DCM), dry

  • Saturated sodium bicarbonate solution

  • Purified water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(4-bromo-3-formylphenoxy)benzonitrile (e.g., 30.21 g, 0.10 mol).

  • Solvent and Reagents: Add dry dichloromethane (300 ml), ethylene glycol (e.g., 13.94 g, 0.12 mol, 1.2 eq), and p-toluenesulfonic acid (0.86 g, 0.005 mol, 0.05 eq).[8]

  • Reaction Execution: Stir the mixture at room temperature (20-25°C) and monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.[8]

  • Workup - Quenching: Upon completion, carefully add saturated sodium bicarbonate solution (150 ml) to neutralize the acid catalyst.[8]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Washing: Wash the organic layer sequentially with purified water (3 x 150 ml) and then with saturated brine solution (150 ml) to remove residual water-soluble impurities.[8]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent.[8]

  • Purification: Concentrate the filtrate under reduced pressure until a solid product is obtained. This method has been reported to yield the target compound with high purity (99.87%) and yield (97.9%).[8]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification start 1. Combine Reactants - 4-(4-bromo-3-formylphenoxy)benzonitrile - Ethylene Glycol - p-TSA (catalyst) - Dichloromethane (solvent) react 2. Stir at 20-25°C (Monitor by TLC/HPLC) start->react quench 3. Quench with sat. NaHCO3 react->quench Reaction Complete extract 4. Separate Organic Layer quench->extract wash 5. Wash with H2O and Brine extract->wash dry 6. Dry with Na2SO4 wash->dry concentrate 7. Concentrate under Reduced Pressure dry->concentrate end_product Final Product: This compound concentrate->end_product

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized this compound, particularly for its use in subsequent pharmaceutical manufacturing steps.

Key Analytical Parameters

The following table summarizes the fundamental properties and identifiers for the compound.

Property Value Source
CAS Number 1217366-74-9[4][8][9][10]
Molecular Formula C₁₆H₁₂BrNO₃[4][8][9][11]
Molecular Weight 346.18 g/mol [4][8][9][11]
Appearance Solid[4][7]
Purity ≥95% (commercially available)[4][12]
IUPAC Name 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile[9]
InChIKey LYBDMDIHPQNASE-UHFFFAOYSA-N[4][9]
Expected Spectroscopic Data

While specific spectra for this exact compound are not publicly available, foundational chemical principles allow for the prediction of key characteristic signals that would be used for its identification.

  • ¹H NMR: Expected signals would include distinct peaks in the aromatic region corresponding to the protons on the two phenyl rings, a singlet for the acetal proton (CH of the dioxolane ring), and a multiplet for the -OCH₂CH₂O- protons of the dioxolane ring.

  • ¹³C NMR: The spectrum should show characteristic signals for the nitrile carbon (C≡N), the aromatic carbons, and the carbons of the dioxolane ring, including the acetal carbon.

  • FTIR: Key infrared absorption bands would be expected for the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹), C-O ether stretches, and aromatic C-H and C=C vibrations. The spectrum of the related compound, 4-bromobenzonitrile, confirms the position of the nitrile stretch.[13][14]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Analytical Workflow Visualization

A logical workflow ensures comprehensive characterization of the final product.

G cluster_purity Purity Assessment cluster_identity Structural Confirmation start Synthesized Product hplc HPLC / UPLC (Quantitative Purity) start->hplc tlc TLC (Qualitative Check) start->tlc nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity) hplc->nmr Purity Confirmed ms Mass Spectrometry (Molecular Weight & Formula) nmr->ms ftir FTIR Spectroscopy (Functional Groups) ms->ftir final Verified Compound (Meets Specifications) ftir->final Structure Verified

Caption: Logical workflow for the analytical characterization of the final product.

Conclusion

This compound is a valuable chemical intermediate whose handling and synthesis demand a systematic and safety-conscious approach. By adhering to the detailed safety protocols, implementing the robust synthesis and purification workflow, and verifying the final product with a comprehensive analytical strategy, researchers can confidently and safely utilize this compound in the advancement of pharmaceutical development.

References

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  • LookChem. 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile. [Link]

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  • National Institute of Standards and Technology. Benzonitrile, 4-bromo-. [Link]

  • SpectraBase. 4-Bromo-benzonitrile - Optional[FTIR] - Spectrum. [Link]

  • Google Patents.
  • Cangzhou Enke Pharma-tech Co., Ltd. 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile. [Link]

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Methodological & Application

synthesis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile from 4-(4-bromo-3-formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a detailed and robust protocol for the synthesis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The described method focuses on the acid-catalyzed acetal protection of the formyl group in 4-(4-bromo-3-formylphenoxy)benzonitrile using ethylene glycol. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and critical insights into process optimization for achieving high yield and purity.

Introduction: Strategic Protection of an Aldehyde

In multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone strategy for achieving the desired molecular architecture.[1] Aldehydes, being highly susceptible to a variety of transformations, often require temporary conversion into a less reactive form to prevent unwanted side reactions. The formation of a cyclic acetal using ethylene glycol is a widely employed and effective method for protecting the formyl group due to the stability of the resulting 1,3-dioxolane ring under neutral and basic conditions.[2][3]

This protocol details the efficient conversion of 4-(4-bromo-3-formylphenoxy)benzonitrile to this compound. The starting material is a versatile building block in medicinal chemistry, and its formyl group protection is a critical step in the synthetic routes of numerous target molecules.[4][5]

Mechanistic Insights: The Acid-Catalyzed Acetal Formation

The reaction proceeds via an acid-catalyzed nucleophilic addition of ethylene glycol to the aldehyde. The mechanism can be delineated into several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]

  • Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.[6]

  • Protonation and Elimination of Water: The newly formed hydroxyl group in the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of a water molecule generates a resonance-stabilized oxonium ion.[6][8]

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the oxonium ion in an intramolecular fashion, leading to the formation of the five-membered 1,3-dioxolane ring.

  • Deprotonation: Finally, a weak base (such as the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final acetal product.

To drive the equilibrium towards the product side, the removal of water is crucial.[6] This is typically achieved by using a Dean-Stark apparatus or by employing a dehydrating agent.

Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for high yield and purity.[9]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-(4-bromo-3-formylphenoxy)benzonitrile302.12[10][11]30.21 g0.10>99%Commercial Source
Ethylene Glycol62.0713.94 g (12.5 mL)0.225AnhydrousCommercial Source
p-Toluenesulfonic acid monohydrate190.220.86 g0.005>98%Commercial Source
Dichloromethane (DCM)84.93300 mL-AnhydrousCommercial Source
Saturated Sodium Bicarbonate Solution-150 mL--In-house preparation
Anhydrous Sodium Sulfate142.0420 g-GranularCommercial Source
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended for larger scale)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-(4-bromo-3-formylphenoxy)benzonitrile (30.21 g, 0.10 mol).

  • Addition of Reagents: Add anhydrous dichloromethane (300 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add ethylene glycol (13.94 g, 0.12 mol) followed by p-toluenesulfonic acid (0.86 g, 0.005 mol).

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Quenching: Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution (150 mL) to neutralize the p-toluenesulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with purified water (3 x 150 mL) and saturated brine (150 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator until no more solvent distills off.

  • Product Isolation: The resulting product, this compound, is obtained as a solid.

Expected Results

Following this protocol, a high yield of the desired product is expected.

ProductMolecular FormulaMolar Mass ( g/mol )Expected YieldPurity (HPLC)
This compoundC16H12BrNO3[9][12]346.18[9][13]~97.9%>99.8%

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve Starting Material in Anhydrous DCM add_reagents Add Ethylene Glycol and p-TsOH start->add_reagents react Stir at Room Temperature (Monitor by TLC/HPLC) add_reagents->react Initiate Reaction quench Quench with Saturated NaHCO3 Solution react->quench Reaction Complete extract Separate Organic Layer & Wash quench->extract dry Dry with Anhydrous Na2SO4 & Filter extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Isolate Pure Product: This compound concentrate->product Final Isolation

Caption: Workflow for the synthesis of the target compound.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by in-process controls and final product characterization.

  • Reaction Monitoring: Regular monitoring by TLC or HPLC allows for the precise determination of the reaction endpoint, preventing the formation of by-products due to prolonged reaction times or incomplete conversion.

  • Aqueous Work-up: The series of aqueous washes is critical for removing the acid catalyst, unreacted ethylene glycol, and any water-soluble impurities, ensuring a high purity of the final product.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is important to drive the reaction equilibrium towards the product, as the presence of water can hinder acetal formation.[6]

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its purity should be quantified by HPLC.

Conclusion

This application note presents a reliable and high-yielding protocol for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and is scalable. The detailed mechanistic explanation and step-by-step guide provide researchers with the necessary information to successfully implement this crucial synthetic transformation in their drug discovery and development endeavors.

References

  • New Catalytic Methods for the Preparation of Acetals from Alcohols and Aldehydes. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Acetal Formation. (2019, June 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved January 19, 2026, from [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. (n.d.). PHYWE. Retrieved January 19, 2026, from [Link]

  • Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. (2016, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]

  • Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). (n.d.). PHYWE. Retrieved January 19, 2026, from [Link]

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile | C14H8BrNO2. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Ethylene Glycol for Protecting Groups. (2020, June 10). YouTube. Retrieved January 19, 2026, from [Link]

  • 3-FORMYLPHENOXY)BENZONITRILE. (n.d.). GSRS. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols: A Detailed Guide to the Ullmann Condensation of 4-Bromobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Ullmann Condensation in Modern Synthesis

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a cornerstone of organic synthesis for over a century for the formation of carbon-heteroatom bonds.[1][2][3] Initially reported by Fritz Ullmann in the early 1900s, this reaction facilitates the synthesis of aryl ethers, aryl thioethers, and, most pertinently for this guide, aryl amines.[1][4] These structural motifs are of paramount importance in the fields of medicinal chemistry, materials science, and agrochemicals.[5][6] The focus of this document is the N-arylation of amines with 4-bromobenzonitrile, a versatile building block featuring an electron-withdrawing nitrile group that activates the aryl halide towards coupling.[6][7]

Historically, Ullmann reactions were notorious for requiring harsh conditions, such as high temperatures (often exceeding 200 °C), stoichiometric amounts of copper, and high-boiling polar solvents.[1][7] However, the advent of modern ligand-accelerated catalysis has revolutionized the field. The introduction of bidentate ligands, such as amino acids and diamines, has enabled these reactions to proceed under significantly milder conditions with catalytic amounts of copper, broadening the substrate scope and functional group tolerance.[5][7][8][9][10] This guide will provide a detailed, field-proven protocol for the Ullmann condensation of a 4-bromobenzonitrile derivative, grounded in the principles of modern catalytic systems. We will delve into the mechanistic underpinnings of the reaction to rationalize experimental choices and provide a robust framework for troubleshooting and optimization.

Reaction Mechanism: A Stepwise Look at the Catalytic Cycle

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The currently accepted mechanism for the ligand-assisted copper-catalyzed Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu_I_L Cu(I)L (Active Catalyst) OxAdd Oxidative Addition Cu_I_L->OxAdd ArX 4-Bromobenzonitrile (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Ligand_Exch Ligand Exchange Amine->Ligand_Exch Base Base Base->Ligand_Exch Product N-Aryl Amine (Ar-NR₂) HX_Base [Base-H]⁺X⁻ Cu_III_intermediate Cu(III) Intermediate L-Cu(Ar)(NR₂)(X) OxAdd->Cu_III_intermediate Red_Elim Reductive Elimination Ligand_Exch->Red_Elim Red_Elim->Cu_I_L Red_Elim->Product Red_Elim->HX_Base Cu_III_intermediate->Ligand_Exch

Figure 1: A simplified representation of the catalytic cycle for the copper-catalyzed Ullmann N-arylation.

The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (4-bromobenzonitrile), forming a Cu(III) intermediate. The electron-withdrawing nature of the nitrile group on the benzonitrile ring facilitates this step.[7]

  • Ligand Exchange: The amine nucleophile, in the presence of a base, displaces the halide from the copper center. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity.

  • Reductive Elimination: The final step involves the reductive elimination of the C-N bond from the Cu(III) intermediate, which forms the desired N-aryl amine product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

The choice of ligand is critical as it stabilizes the copper intermediates and modulates their reactivity, ultimately enabling the reaction to proceed under milder conditions.[9]

Experimental Protocol: Synthesis of 4-(Phenylamino)benzonitrile

This protocol details the synthesis of 4-(phenylamino)benzonitrile via the Ullmann condensation of 4-bromobenzonitrile and aniline.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Bromobenzonitrile99%e.g., Sigma-Aldrich-
Aniline99.5%e.g., Sigma-AldrichShould be freshly distilled if discolored.
Copper(I) Iodide (CuI)98%e.g., Sigma-Aldrich-
L-Proline99%e.g., Sigma-AldrichA readily available and effective amino acid ligand.[2]
Potassium Carbonate (K₂CO₃)Anhydrouse.g., Fisher ScientificShould be finely powdered and dried before use.
Dimethyl Sulfoxide (DMSO)Anhydrouse.g., Acros OrganicsA suitable polar aprotic solvent.
Ethyl AcetateACS Grade-For extraction and chromatography.
HexanesACS Grade-For chromatography.
Saturated aqueous NaCl--For workup.
Anhydrous Magnesium Sulfate--For drying.
Schlenk flask--For reaction under inert atmosphere.
Magnetic stirrer/hotplate---
TLC plates (silica gel)--For reaction monitoring.
Safety Precautions
  • 4-Bromobenzonitrile: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[11][12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14] Handle in a well-ventilated fume hood.[14]

  • Aniline: Toxic by inhalation, ingestion, and skin absorption. Handle with extreme care in a fume hood.

  • Copper(I) Iodide: May cause skin and eye irritation.

  • DMSO: Can be absorbed through the skin. Wear appropriate gloves.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[11][12][13]

Experimental Workflow

Figure 2: A flowchart outlining the key stages of the experimental protocol.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.82 g, 10.0 mmol, 1.0 equiv), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and L-proline (115 mg, 1.0 mmol, 10 mol%).

    • Add finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Through the septum, add anhydrous DMSO (20 mL) via syringe.

    • Add aniline (1.02 mL, 11.0 mmol, 1.1 equiv) via syringe.

  • Reaction Conditions:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction mixture will typically turn from a pale suspension to a darker color.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent. Visualize the spots under UV light. The disappearance of the 4-bromobenzonitrile spot indicates the completion of the reaction.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (100 mL) and ethyl acetate (100 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine) (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 4-(phenylamino)benzonitrile as a solid.

Characterization

The identity and purity of the synthesized 4-(phenylamino)benzonitrile can be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ [ppm] = 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 6.18 (bs, 1H).[15]

  • ¹³C NMR (100 MHz, CDCl₃): δ [ppm] = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3.[15]

  • Melting Point: 97-98 °C.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Wet solvent or reagents- Insufficient base- Low reaction temperature- Use fresh CuI.- Ensure all reagents and solvents are anhydrous.- Use freshly dried and powdered K₂CO₃.- Increase the reaction temperature in increments of 10 °C.
Formation of side products - High reaction temperature leading to decomposition- Presence of oxygen- Lower the reaction temperature.- Ensure the reaction is run under a strictly inert atmosphere.
Difficult purification - Co-elution of starting materials and product- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a comprehensive and detailed protocol for the Ullmann condensation of 4-bromobenzonitrile with aniline, a representative example of modern copper-catalyzed N-arylation. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can reliably synthesize N-aryl benzonitrile derivatives, which are valuable intermediates in drug discovery and materials science. The evolution of the Ullmann reaction from a demanding classical transformation to a versatile and mild synthetic tool underscores the power of ligand development in catalysis.[10]

References

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Ullmann condensation - Grokipedia. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • Ullmann reaction | PPTX. (n.d.). SlideShare. Retrieved January 19, 2026, from [Link]

  • Ullmann Condensation. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]

  • Ullmann coupling-An overview. (2025, April 1). OperaChem. Retrieved January 19, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. (2022, May 24). ACS Publications. Retrieved January 19, 2026, from [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017, November 30). ACS Publications. Retrieved January 19, 2026, from [Link]

  • 1.1 Modern Ullmann-Type Couplings. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). Arkat USA. Retrieved January 19, 2026, from [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. (2018, July 16). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Deciphering the Mechanism of Copper Catalyzed N-arylation between Aryl halides and Nitriles: A DFT Study. (2019, November 12). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Copper-catalyzed transformation of alkyl nitriles to N -arylacetamide using diaryliodonium salts. (2021, April 15). ResearchGate. Retrieved January 19, 2026, from [Link]

  • N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • (R)-(−)-2-[(5-Oxido-5-phenyl-5λ 4 -isoquino[4,3-c][1][16]benzothiazin-12-yl)amino]benzonitrile. (n.d.). Molbank. Retrieved January 19, 2026, from [Link]

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Suzuki coupling reactions with 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Cornerstone Reaction: Suzuki-Miyaura Coupling of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming process, stands as one of the most powerful and versatile tools in modern organic synthesis.[1] First reported by Akira Suzuki in 1979, this reaction has revolutionized the construction of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] Its widespread adoption is due to mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its key organoboron reagents.[2][3]

This guide focuses on a specific and structurally complex substrate: This compound . An analysis of this molecule reveals several key features that inform our strategic approach to its successful coupling:

  • Aryl Bromide: The C-Br bond serves as the electrophilic site for the palladium catalyst. Aryl bromides offer a good balance of reactivity and stability, making them ideal coupling partners.[4]

  • Ortho-Acetal Group: The 1,3-dioxolane moiety, protecting a formyl group, is positioned ortho to the bromine. This introduces significant steric hindrance around the reaction center, which can impede the initial oxidative addition step and requires careful selection of a sterically tolerant catalyst system.[5][6][7]

  • Electron-Withdrawing Nitrile: The benzonitrile group is a moderate electron-withdrawing group (EWG). While EWGs can sometimes accelerate the rate-determining oxidative addition step, a complex interplay of electronic and steric factors will ultimately govern reactivity.[8]

  • Ether Linkage: The diaryl ether framework is a common motif in medicinal chemistry, and its stability under typical Suzuki conditions is a key advantage.

This document serves as a comprehensive guide for researchers, providing not only a detailed protocol but also the underlying mechanistic principles and strategic considerations necessary for the successful application of the Suzuki-Miyaura coupling to this valuable synthetic intermediate.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which inserts into the carbon-halogen bond of the aryl bromide. This step, often rate-limiting, forms a square planar Pd(II) intermediate.[3][9]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the organoboron species must be activated by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the exchange of the halide on the palladium for the organic group from the boron, regenerating the halide salt.[1][11]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes isomerization to a cis-conformation, followed by reductive elimination. This final step forms the new carbon-carbon bond of the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][9]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex trans-Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R-B(OR)₃]⁻ (Base Activated) pd2_biaryl cis-Ar-Pd(II)L₂-R transmetalation->pd2_biaryl - X⁻ reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-R out1 Biaryl Product in1 Aryl Halide (Substrate) in2 Organoboron Reagent + Base Experimental_Workflow start Start: Assemble Glassware reagents 1. Reagent Preparation Weigh solids in air: - Aryl Bromide - Boronic Acid - Base (K₃PO₄) - Ligand (SPhos) - Catalyst (Pd(OAc)₂) start->reagents setup 2. Reaction Setup - Add solids to Schlenk flask - Seal with septum - Purge with Argon/N₂ (3x cycles) reagents->setup solvent 3. Solvent Addition - Add degassed Dioxane - Add degassed Water setup->solvent reaction 4. Execution - Heat to 80-100 °C - Stir vigorously - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool to RT - Quench with water - Extract with EtOAc/Ether reaction->workup purify 6. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Purify by Flash Chromatography workup->purify analyze 7. Analysis - Characterize by NMR, MS - Determine yield and purity purify->analyze end End: Purified Product analyze->end

Sources

protecting group strategy for 4-(4-bromo-3-formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Protecting Group Strategy for 4-(4-bromo-3-formylphenoxy)benzonitrile

Authored by: A Senior Application Scientist

Abstract

4-(4-bromo-3-formylphenoxy)benzonitrile is a trifunctional aromatic compound that serves as a highly versatile intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its utility is derived from its distinct reactive sites: an aldehyde (formyl group), an aryl bromide, and a nitrile. However, this multi-functionality presents a significant challenge in achieving chemoselectivity during synthetic transformations. The aldehyde is highly susceptible to nucleophilic attack and reduction, often interfering with reactions intended for the aryl bromide, such as cross-coupling or metallation. This application note provides a comprehensive, field-proven strategy for the temporary protection of the formyl group as a cyclic acetal, thereby enabling the selective functionalization of the aryl bromide moiety. We will detail the rationale, reaction mechanisms, step-by-step protocols for protection and deprotection, and data validation techniques.

Strategic Analysis of Functional Group Reactivity

A successful synthetic strategy hinges on understanding the intrinsic reactivity of each functional group within the starting material. The presence of three distinct groups on 4-(4-bromo-3-formylphenoxy)benzonitrile necessitates an orthogonal protection scheme, where one group can be masked and unmasked without affecting the others.[2][3][4]

  • Aldehyde (Formyl Group): This is the most reactive electrophilic site in the molecule. It readily reacts with strong nucleophiles (e.g., Grignard reagents, organolithiums) and is sensitive to both reducing and oxidizing agents.[5] Any synthetic plan involving such reagents requires the aldehyde to be protected.

  • Aryl Bromide: This functionality is a cornerstone of modern organic synthesis, primarily serving as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination).[6][7] While generally stable, it can be reactive towards strong bases (via benzyne formation) or undergo metallation.[8]

  • Nitrile Group: The nitrile is a robust functional group, generally stable to a wide range of conditions. However, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions with prolonged heating, or reduced to a primary amine.[9][10] The chosen protecting group strategy must employ conditions mild enough to preserve the nitrile's integrity.

Table 1: Comparative Stability of Functional Groups

ConditionAldehyde (Formyl)Aryl BromideNitrile
Strong Base (e.g., n-BuLi, NaH) Reactive (Deprotonation/Addition)Potentially ReactiveStable
Aqueous Base (e.g., NaOH, reflux) Reactive (Cannizzaro)StableSlow Hydrolysis
Strong Acid (e.g., H₂SO₄, reflux) Reactive (Polymerization)StableHydrolysis
Aqueous Acid (e.g., HCl, mild heat) StableStableStable
Reducing Agents (e.g., LiAlH₄, NaBH₄) Highly ReactiveStableReactive (LiAlH₄)
Organometallics (e.g., Grignard) Highly ReactiveReactive (Metallation)Potentially Reactive
Pd-Catalyzed Cross-Coupling Potentially ReactiveReactive (Desired)Stable

This analysis reveals a critical conflict: many powerful reactions designed to modify the aryl bromide are incompatible with the unprotected aldehyde.[5][11] Therefore, a protection strategy is not just beneficial, but mandatory for the selective synthesis of more complex derivatives.

The Optimal Strategy: Cyclic Acetal Protection

The chosen strategy is the conversion of the formyl group into a 1,3-dioxolane (a cyclic acetal) using ethylene glycol. This approach is widely adopted for aldehyde protection due to its exceptional reliability and adherence to the principles of an ideal protecting group.[4][12]

Rationale for Selecting an Acetal Protecting Group:

  • Robust Stability: Acetals are inert to basic, nucleophilic, and reductive conditions, making them perfectly suited to shield the aldehyde during subsequent reactions like Grignard additions or cross-coupling.[5][13]

  • Ease of Formation: The protection reaction is a straightforward, acid-catalyzed process that proceeds in high yield under relatively mild conditions.[14]

  • Efficient Cleavage: Deprotection is achieved with simple aqueous acid, regenerating the aldehyde cleanly without affecting the other functional groups.[15][16]

  • Orthogonality: The acidic conditions for protection and deprotection are fully orthogonal to the basic or organometallic conditions often used to functionalize the aryl bromide.[2][3]

The Workflow of Protection and Deprotection

The overall synthetic logic follows a three-stage process: protect, transform, and deprotect. This ensures that the desired chemical modification occurs only at the intended site (the aryl bromide).

G A 4-(4-bromo-3-formylphenoxy) benzonitrile B Protected Acetal Intermediate A->B Protection (Ethylene Glycol, p-TsOH) C Functionalized Acetal Intermediate B->C Transformation (e.g., Suzuki Coupling) D Final Functionalized Aldehyde C->D Deprotection (Aqueous Acid)

Caption: General workflow for the protecting group strategy.

Mechanism of Acetal Protection

The formation of the cyclic acetal is catalyzed by an acid, typically p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and priming it for attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.[17][18] The reaction's equilibrium is driven toward the product by removing the water generated during the reaction.[14]

G cluster_mech Mechanism: Acid-Catalyzed Acetal Formation start Aldehyde + H⁺ step1 Protonated Aldehyde start->step1 Protonation step2 Hemiacetal Intermediate step1->step2 Nucleophilic Attack (1st -OH) step3 Protonated Hemiacetal step2->step3 Proton Transfer step4 Oxonium Ion (Water leaves) step3->step4 Elimination of H₂O step5 Protected Acetal (Protonated) step4->step5 Intramolecular Attack (2nd -OH) end Acetal + H⁺ step5->end Deprotonation

Caption: Stepwise mechanism of cyclic acetal formation.

Mechanism of Acetal Deprotection

Deprotection is simply the reverse process: hydrolysis. Governed by the principle of microscopic reversibility, the addition of excess water in an acidic medium shifts the equilibrium back toward the aldehyde and the diol.[15][19]

G cluster_mech Mechanism: Acid-Catalyzed Acetal Hydrolysis start Acetal + H⁺ step1 Protonated Acetal start->step1 Protonation step2 Oxonium Ion (Diol opens) step1->step2 Ring Opening step3 Protonated Hemiacetal step2->step3 Nucleophilic Attack (H₂O) step4 Hemiacetal step3->step4 Deprotonation step5 Protonated Aldehyde step4->step5 Protonation end Aldehyde + H⁺ step5->end Elimination of Diol

Caption: Stepwise mechanism of acetal deprotection (hydrolysis).

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-(4-bromo-3-formylphenoxy)benzonitrile may cause skin and eye irritation.[20] Dichloromethane is a suspected carcinogen, and p-TsOH is corrosive.

Protocol 1: Acetal Protection

This protocol is adapted from established literature procedures for the title compound.[21]

Table 2: Reagents and Materials for Protection

ReagentM.W.AmountMoles (mmol)Eq.
4-(4-bromo-3-formylphenoxy)benzonitrile302.1210.0 g33.11.0
Ethylene Glycol62.072.46 mL44.01.2
p-Toluenesulfonic acid monohydrate190.220.32 g1.650.05
Dichloromethane (DCM), anhydrous-100 mL--
Saturated NaHCO₃ solution-50 mL--
Saturated NaCl solution (Brine)-50 mL--
Anhydrous Na₂SO₄ or MgSO₄-~5 g--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-bromo-3-formylphenoxy)benzonitrile (10.0 g, 33.1 mmol).

  • Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.

  • Add ethylene glycol (2.46 mL, 44.0 mmol) followed by p-toluenesulfonic acid monohydrate (0.32 g, 1.65 mmol).

  • Stir the reaction mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material will have a lower Rf than the less polar acetal product. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution (50 mL) to the flask. Stir vigorously for 10 minutes to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with purified water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting product, 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile , should be obtained as a white to off-white solid. The crude product is often of high purity (>98%), but can be recrystallized from ethanol or ethyl acetate/hexanes if needed.[21]

    • Expected Yield: >95%

Protocol 2: Acetal Deprotection (Hydrolysis)

Table 3: Reagents and Materials for Deprotection

ReagentM.W.AmountMoles (mmol)
Protected Acetal Intermediate346.1710.0 g28.9
Acetone-80 mL-
Water-20 mL-
2M Hydrochloric Acid (HCl)-5 mL10

Step-by-Step Procedure:

  • Dissolve the protected acetal (10.0 g, 28.9 mmol) in a mixture of acetone (80 mL) and water (20 mL) in a 250 mL round-bottom flask with a stir bar.

  • Add 2M HCl (5 mL) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC. The product aldehyde is more polar and will have a lower Rf than the starting acetal. The reaction is typically complete in 1-3 hours.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the majority of the acetone using a rotary evaporator.

  • The aqueous residue will contain the precipitated product. Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected aldehyde.

    • Expected Yield: >95%

Self-Validation and Data Interpretation

The success of each step must be rigorously confirmed.

Table 4: Analytical Validation Parameters

TechniqueProtection Step (Aldehyde → Acetal)Deprotection Step (Acetal → Aldehyde)
¹H NMR Disappearance of aldehyde proton signal at ~10.3 ppm. Appearance of acetal proton singlet at ~5.8-6.0 ppm and multiplet for -OCH₂CH₂O- at ~4.0-4.2 ppm.Reappearance of aldehyde proton signal at ~10.3 ppm. Disappearance of acetal and ethylene glycol signals.
IR Spec. Disappearance of strong aldehyde C=O stretch at ~1700 cm⁻¹. Appearance of characteristic C-O ether stretches at ~1100-1200 cm⁻¹.Reappearance of strong aldehyde C=O stretch at ~1700 cm⁻¹.
TLC A new, less polar spot (higher Rf) appears, and the starting material spot disappears.The starting acetal spot (higher Rf) disappears, and a more polar spot corresponding to the aldehyde reappears.
Mass Spec. Molecular ion peak should correspond to the protected structure (C₁₆H₁₂BrNO₃, m/z ≈ 345/347 for Br isotopes).Molecular ion peak should correspond to the original structure (C₁₄H₈BrNO₂, m/z ≈ 301/303 for Br isotopes).

Conclusion

The strategic protection of the highly reactive formyl group in 4-(4-bromo-3-formylphenoxy)benzonitrile is essential for the successful synthesis of advanced derivatives. The conversion to a cyclic acetal provides a robust, high-yielding, and easily reversible solution that is orthogonal to the most common and powerful transformations involving the aryl bromide handle. The detailed protocols and validation methods presented herein offer a reliable and reproducible blueprint for researchers, scientists, and drug development professionals to unlock the full synthetic potential of this valuable chemical building block.

References

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  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link][9]

  • The Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. Retrieved from [Link][19]

  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link][8]

  • Chegg. (2021, April 10). Solved BASIC HYDROLYSIS OF BENZONITRILE. Retrieved from [Link][10]

  • Fiveable. (n.d.). Aryl Bromides Definition. Retrieved from [Link][7]

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Application Notes: Chemoselective Deprotection of the 1,3-Dioxolane Group in 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Protecting Group Chemistry

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and materials science research, the use of protecting groups is a cornerstone strategy. These molecular scaffolds temporarily mask reactive functional groups, allowing for chemical transformations to be performed selectively at other positions within a complex molecule. The 1,3-dioxolane group, formed from the reaction of a carbonyl compound with ethylene glycol, is a widely employed protecting group for aldehydes and ketones due to its stability under a variety of reaction conditions, including those that are neutral, basic, or involve many oxidizing and reducing agents.[1][2][3]

However, the true utility of any protecting group lies not only in its stability but also in the ease and selectivity of its removal. The deprotection of a 1,3-dioxolane to regenerate the parent carbonyl is typically achieved under acidic conditions.[2][4][5] This presents a significant challenge when the substrate, such as 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, contains other acid-sensitive functionalities. In this specific molecule, the nitrile group and the aryl-bromo bond must remain intact during the deprotection process to yield the desired product, 4-(4-Bromo-3-formylphenoxy)benzonitrile, a valuable intermediate in organic synthesis.[6][7] This application note provides a detailed guide to the chemoselective deprotection of this substrate, exploring various protocols and the underlying mechanistic principles to ensure high-yield and high-purity synthesis.

Mechanism of Deprotection: An Acid-Catalyzed Hydrolysis

The deprotection of a 1,3-dioxolane is fundamentally an acid-catalyzed hydrolysis reaction. The process is the microscopic reverse of the protection step and proceeds through a series of equilibrium steps.[8] The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water, followed by deprotonation, regenerates the carbonyl group and ethylene glycol.

Deprotection_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Products Start This compound Protonated Protonated Dioxolane Start->Protonated + H⁺ Oxocarbenium Oxocarbenium Ion Protonated->Oxocarbenium Ring Opening Hemiketal Hemiketal Intermediate Oxocarbenium->Hemiketal + H₂O Product 4-(4-Bromo-3-formylphenoxy)benzonitrile Hemiketal->Product - H⁺, - Ethylene Glycol Byproduct Ethylene Glycol Hemiketal->Byproduct

Caption: Acid-catalyzed hydrolysis of the 1,3-dioxolane group.

Experimental Protocols: A Comparative Approach

The key to successful deprotection of this compound lies in choosing conditions that are acidic enough to promote hydrolysis of the dioxolane but mild enough to avoid side reactions involving the nitrile and aryl bromide functionalities. Below are three protocols with varying degrees of reactivity.

Protocol 1: Classic Aqueous Acidic Hydrolysis

This method employs a dilute mineral acid and is a standard approach for acetal deprotection.[9]

Materials:

  • This compound

  • Acetone

  • 2M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting material (1.0 eq) in a mixture of acetone and water (e.g., 5:1 v/v).

  • To the stirred solution, add 2M HCl dropwise (0.1-0.5 eq).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) can be applied to accelerate the reaction.

  • Upon completion, cool the reaction to room temperature and carefully neutralize the acid with saturated NaHCO₃ solution until effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Mild Deprotection with a Lewis Acid Catalyst

Lewis acids can offer a milder alternative to Brønsted acids, sometimes leading to higher chemoselectivity.[10] Cerium(III) triflate is an effective catalyst for this transformation.[10]

Materials:

  • This compound

  • Wet nitromethane (saturated with water)

  • Cerium(III) triflate (Ce(OTf)₃)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting material (1.0 eq) in wet nitromethane.

  • Add a catalytic amount of Ce(OTf)₃ (e.g., 5-10 mol%).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (2x) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product as needed.

Protocol 3: Heterogeneous Catalysis with an Acidic Resin

The use of a solid-supported acid catalyst, such as Amberlyst-15, simplifies the workup procedure as the catalyst can be removed by simple filtration.

Materials:

  • This compound

  • Methanol/Water mixture (e.g., 9:1 v/v)

  • Amberlyst-15 ion-exchange resin

  • Methanol

Procedure:

  • To a solution of the starting material (1.0 eq) in a methanol/water mixture, add Amberlyst-15 resin (e.g., 20% by weight of the substrate).

  • Stir the suspension at room temperature or with gentle heating (40-50 °C), monitoring the reaction by TLC.

  • Upon completion, filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by standard methods.

Comparative Analysis of Deprotection Methods

MethodCatalystTemperatureReaction TimeWorkupChemoselectivity
Protocol 1 2M HClRoom Temp - 50 °C1-6 hoursNeutralization & ExtractionGood, but risk of nitrile hydrolysis with prolonged heating
Protocol 2 Ce(OTf)₃Room Temp2-8 hoursExtractionExcellent
Protocol 3 Amberlyst-15Room Temp - 50 °C4-12 hoursFiltrationExcellent

Characterization of the Product: 4-(4-Bromo-3-formylphenoxy)benzonitrile

Successful deprotection can be confirmed by various spectroscopic methods. The appearance of a characteristic aldehyde proton signal in the ¹H NMR spectrum and a carbonyl stretch in the IR spectrum are key indicators.

Technique Expected Data
¹H NMR δ 10.32 (s, 1H, -CHO), 7.62-7.72 (m, 3H), 7.57-7.59 (dd, 1H), 7.18-7.23 (dd, 1H), 7.01-7.08 (m, 2H)[6]
¹³C NMR δ 190.69 (-CHO), 160.08, 155.13, 135.59, 134.89, 134.39, 126.86, 121.81, 120.28, 118.68, 118.33, 107.32[6]
IR (Infrared) ~1700 cm⁻¹ (C=O stretch of aldehyde)
Mass Spec (MS) C₁₄H₈BrNO₂ Molecular Weight: 302.12 g/mol [6][7][11]

Caption: Experimental workflow for deprotection and analysis.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient catalyst, low temperature, or short reaction time.Increase catalyst loading, reaction temperature, or extend the reaction time.
Low Yield Degradation of starting material or product under harsh acidic conditions.Switch to a milder deprotection protocol (e.g., Protocol 2 or 3).
Side Product Formation Hydrolysis of the nitrile group to a carboxylic acid.Use milder conditions and shorter reaction times. Avoid excessive heating.
Difficult Purification Co-elution of starting material and product.Optimize the mobile phase for column chromatography or attempt recrystallization from a different solvent system.

Conclusion: A Pathway to Precision in Synthesis

The chemoselective deprotection of the 1,3-dioxolane group in this compound is a critical step that requires careful consideration of reaction conditions to preserve the integrity of the nitrile and aryl bromide functionalities. While traditional aqueous acid hydrolysis can be effective, milder methods employing Lewis acids or solid-supported catalysts often provide superior chemoselectivity and simpler workup procedures. By understanding the underlying mechanism and having a suite of protocols at their disposal, researchers can confidently and efficiently synthesize the target aldehyde, paving the way for its use in the development of novel pharmaceuticals and advanced materials.

References

  • BenchChem. (n.d.). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • ChemicalBook. (n.d.). 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile.
  • SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes.
  • Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1077.
  • Wikipedia. (n.d.). Dioxolane.
  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
  • ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?.
  • BenchChem. (n.d.). Troubleshooting Acetal Cleavage in Dioxolane Reactions.
  • PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile.
  • Khurana, J. M., & Kukreja, G. (2002). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances, 2(12), 5236-5239.
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
  • UNT Digital Library. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'.
  • MySkinRecipes. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile.

Sources

Application Note: A Validated Two-Step Synthesis of Crisaborole Intermediate 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS No. 906673-45-8), a critical intermediate in the manufacturing of Crisaborole.[1][2] Crisaborole is a non-steroidal topical medication approved for the treatment of atopic dermatitis.[2] The successful synthesis of this key intermediate with high purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This guide details a two-step synthetic route commencing with an Ullmann condensation to form the diaryl ether, followed by a selective chemoselective reduction of the aldehyde. The causality behind experimental choices, in-process controls, and purification strategies are explained to ensure reproducibility and high yield.

Introduction & Synthetic Strategy

The synthesis of complex pharmaceutical agents like Crisaborole relies on the efficient and scalable production of key building blocks. The target intermediate, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, possesses the core structural framework required for subsequent elaboration into the final API.[3]

Our synthetic approach is a two-step process designed for efficiency and selectivity:

  • Step 1: Ullmann Condensation. This step involves the formation of a diaryl ether via a copper-catalyzed or nucleophilic aromatic substitution reaction between 4-bromo-3-hydroxybenzaldehyde and 4-fluorobenzonitrile. This classic C-O cross-coupling reaction is a reliable method for constructing the central ether linkage.[4][5][6]

  • Step 2: Chemoselective Aldehyde Reduction. The resulting aldehyde intermediate, 4-(4-bromo-3-formyl-phenoxy)-benzonitrile, is then reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and excellent chemoselectivity, reducing the aldehyde group while leaving the nitrile functionality intact.[7][8][9]

This document provides step-by-step protocols for each stage, complete with material specifications, safety guidelines, and characterization data.

Overall Synthetic Scheme

The two-step synthesis is visualized in the reaction scheme below.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Chemoselective Reduction A 4-Bromo-3-hydroxybenzaldehyde C 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile A->C K₂CO₃, DMAc 60-70°C B 4-Fluorobenzonitrile B->C K₂CO₃, DMAc 60-70°C D 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Final Product) C->D NaBH₄, Methanol 0°C to RT G start Start: Prepare Reaction Vessel add_reagents1 Charge Aldehyde, Nitrile, K₂CO₃, and DMAc start->add_reagents1 react1 Heat to 60-70°C (2+ hours) add_reagents1->react1 cool1 Cool to Room Temp react1->cool1 workup1 Filter Salts & Precipitate with Water cool1->workup1 purify1 Recrystallize from Isopropyl Alcohol workup1->purify1 product1 Isolate & Dry Intermediate: 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile purify1->product1 dissolve2 Dissolve Intermediate in Methanol at 0°C product1->dissolve2 add_nabh4 Add NaBH₄ in Portions dissolve2->add_nabh4 react2 Stir at 0°C (30 min) add_nabh4->react2 quench Quench with Sat. NH₄Cl react2->quench rotoevap Remove Methanol quench->rotoevap extract Extract with EtOAc, Wash with Water & Brine rotoevap->extract dry Dry with Na₂SO₄ & Concentrate extract->dry final_product Final Product: 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile dry->final_product

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methodologies for the quantitative analysis and characterization of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, a key intermediate in pharmaceutical synthesis, notably as a building block for protein degraders and an impurity in active pharmaceutical ingredients like Crisaborole.[1] We present robust protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity analysis. The methods are designed for researchers, quality control analysts, and drug development professionals, with a focus on explaining the scientific rationale behind the selection of chromatographic and spectrometric parameters.

Introduction and Physicochemical Profile

This compound (Figure 1) is a complex organic molecule featuring a brominated diphenyl ether core, a benzonitrile group, and a dioxolane acetal. Its structural complexity and role as a pharmaceutical intermediate necessitate reliable analytical methods to ensure purity, monitor reaction progress, and support quality control.[2][3] The molecule's calculated LogP of approximately 3.3 suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase liquid chromatography.[1]

Figure 1. Chemical Structure of the Analyte



Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1217366-74-9[4]
Molecular Formula C₁₆H₁₂BrNO₃[5][6]
Molecular Weight 346.18 g/mol [5][6]
Appearance Likely a solid at room temperature.[7]
Calculated XLogP3 3.3[1]
Solubility Low in water; soluble in organic solvents like dichloromethane and chloroform.[7]

HPLC Method for Purity Assessment and Quantification

Method Development Rationale

The objective is to develop a robust, reproducible HPLC method for determining the purity of the target analyte and quantifying it in reaction mixtures or as a bulk substance.

  • Chromatographic Mode: Reversed-phase HPLC is selected due to the compound's non-polar, aromatic nature.[8]

  • Stationary Phase: A C18 (octadecylsilane) column is the first choice for separating aromatic compounds.[8] It provides excellent hydrophobic retention and resolution for molecules of this polarity.

  • Mobile Phase: A gradient elution using acetonitrile and water is chosen to ensure efficient elution and sharp peaks. Acetonitrile is preferred for its low UV cutoff and viscosity. A formic acid modifier (0.1%) is added to control the pH and improve peak shape by minimizing silanol interactions on the column.

  • Detection: The presence of multiple aromatic rings suggests strong UV absorbance. While the specific λmax for this compound is not published, the parent drug, Crisaborole, has a λmax of 241 nm.[8] This wavelength is selected as a starting point for detection to ensure high sensitivity.

HPLC Protocol

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Instrument Standard HPLC or UPLC system with UV/PDA detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 50% B; 1-10 min: 50% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 50% B; 12.1-15 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 241 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve (e.g., to 0.1 mg/mL for purity analysis).

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and acquire the chromatogram for 15 minutes.

  • Data Processing: Integrate the peak corresponding to the analyte and any impurities. Calculate the area percentage to determine purity. For quantification, use a calibration curve prepared from certified reference standards.

LC-MS Method for High-Sensitivity Detection and Identification

Method Development Rationale

This LC-MS method is designed for trace-level detection, impurity identification, and analysis in complex matrices (e.g., biological samples). It couples the HPLC separation described above with a sensitive mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar and moderately polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[9]

  • Ionization Mode: Both positive and negative ion modes should be screened. In positive mode, the molecule can form a protonated species [M+H]⁺. In negative mode, the presence of electronegative atoms (Br, O, N) may allow for the formation of a deprotonated species [M-H]⁻ or adducts. Given the structure, positive ion mode is predicted to be more efficient.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended. A QqQ is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM), while a high-resolution instrument is superior for structural elucidation and impurity identification.[10][11]

  • Fragmentation (MS/MS): The bromine atom provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is a powerful tool for confirming the presence of the analyte and its fragments.[12][13][14] The primary fragmentation is expected to involve the cleavage of the C-Br bond or the ether linkage.

Predicted Mass Spectrometry Behavior
  • Precursor Ion: The monoisotopic mass is 345.00006 Da.[1]

    • Positive Mode: Expected precursor [M+H]⁺ at m/z 346.0079.

    • Negative Mode: Expected precursor [M-H]⁻ at m/z 344.0023.

  • Key Fragment Ions (Predicted):

    • Loss of the bromine radical (79/81 Da) from the molecular ion.

    • Cleavage at the ether bond, resulting in fragments corresponding to the brominated dioxolane-phenoxy moiety and the benzonitrile moiety.

    • In negative ion mode, the bromide ion (Br⁻) at m/z 79/81 is a likely and highly specific fragment.[14]

LC-MS Protocol

Table 3: LC-MS Method Parameters

ParameterRecommended Condition
LC System UPLC or HPLC system (refer to Table 2 for LC conditions)
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOF
Ion Source Electrospray Ionization (ESI)
Polarity Positive (primary) and Negative (secondary)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp. 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Scan Mode (Full Scan) m/z 100-500
MRM Transitions (for QqQ) Precursor (m/z 346.0) → Product Ion 1 (e.g., loss of Br)
Precursor (m/z 346.0) → Product Ion 2 (e.g., benzonitrile fragment)
(Note: Collision energy for MRM transitions must be optimized experimentally.)

Step-by-Step Protocol:

  • System Suitability: Infuse a standard solution of the analyte (~1 µg/mL in 50% Acetonitrile) directly into the mass spectrometer to optimize source parameters and determine the precursor ion and major fragment ions.

  • LC-MS Analysis: Use the HPLC conditions outlined in Table 2. Divert the first 1-2 minutes of the run to waste to avoid salt buildup in the MS source.

  • Data Acquisition:

    • For qualitative analysis , acquire data in full scan mode to detect the precursor ion and any impurities.

    • For quantitative analysis , set up an MRM method using the optimized precursor-product ion transitions.

  • Data Processing: For identification, extract the mass spectrum for the chromatographic peak of interest and analyze the fragmentation pattern, paying close attention to the bromine isotopic signature. For quantification, construct a calibration curve using the peak area from the MRM chromatogram.

Method Validation and System Suitability

Any developed analytical method must be validated for its intended purpose according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[15]

Table 4: Key Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
Accuracy The closeness of test results to the true value. Determined by replicate analysis of samples containing known amounts of the analyte.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).

Workflow Diagrams

Overall Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Weighing & Dissolution HPLC HPLC-UV Analysis (Purity) Prep->HPLC Inject LCMS LC-MS/MS Analysis (Sensitivity/ID) Prep->LCMS Inject Data Integration & Quantification HPLC->Data LCMS->Data Report Reporting Data->Report

Caption: General workflow for analysis.

LC-MS Method Development Logic

Method Development Logic A Analyte Properties (MW, Polarity, Structure) B Select Reversed-Phase C18 Column A->B C Choose Mobile Phase (ACN/H₂O + 0.1% FA) A->C E Select Ionization Mode (ESI Positive) A->E D Optimize Gradient B->D C->D H Final Validated Method D->H F Determine Precursor & Fragment Ions (MS/MS) E->F G Develop MRM Method (Quantification) F->G G->H

Caption: Logic flow for LC-MS method development.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The reversed-phase HPLC method with UV detection is suitable for routine purity testing and quantification, while the LC-MS/MS method offers the high sensitivity and specificity required for trace analysis, impurity identification, and bioanalytical applications. The provided protocols, grounded in the physicochemical properties of the analyte and data from structurally related compounds, serve as a comprehensive starting point for method implementation and validation in a regulated laboratory environment.

References

  • Hu, D., & Li, L. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Environmental Science & Technology, 48(9), 5035-5043. Available from: [Link]

  • Al-Alawi, A., & Ikonomou, M. G. (2006). A study of the analysis of polybrominated diphenyl ether flame retardants by GC-MS/MS. Waters Corporation Technical Note. Available from: [Link]

  • Al-Obaidi, O. A., & Williams, C. F. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ResearchGate. Available from: [Link]

  • Methylamine Supplier. (n.d.). Benzonitrile, 4-[4-Bromo-3-(1,3-Dioxolan-2-Yl)Phenoxy]-. Available from: [Link]

  • Waters Corporation. (2020). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Available from: [Link]

  • Bioanalysis Zone. (2022). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Available from: [Link]

  • SCIEX. (2022). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. Available from: [Link]

  • Reddy, B. P., et al. (2021). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. International Journal of Scientific Development and Research, 6(8). Available from: [Link]

  • Zhang, Y., et al. (2022). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Journal of Chromatographic Science, 60(7), 633-640. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubChem. (n.d.). 2-Phenoxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, A., & Singh, R. (2021). development and validation of an rp-hplc method for analysis of crisaborole. ResearchGate. Available from: [Link]

  • NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Available from: [Link]

  • Hirt, R. C., & King, F. T. (1952). Search for weak absorption bands in benzonitrile in the near ultraviolet. The Journal of Chemical Physics, 20(11), 1821-1822. Available from: [Link]

  • ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Available from: [Link]

  • GSRS. (n.d.). This compound. Global Substance Registration System. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, a key intermediate in the development of various pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and navigate the common challenges encountered during this synthesis.

Core Synthesis Overview

The synthesis of this compound typically involves two key transformations:

  • Diaryl Ether Formation: An Ullmann condensation or a similar copper-catalyzed cross-coupling reaction to form the diaryl ether bond between a phenol and an aryl halide.[1][2]

  • Acetal Protection: The protection of a formyl group as a 1,3-dioxolane to prevent unwanted side reactions in subsequent synthetic steps.[3]

The overall yield and purity of the final product are highly dependent on the efficiency of these steps. This guide will address potential issues in both stages of the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of Diaryl Ether Formation (Ullmann Condensation)

Symptoms:

  • Low conversion of starting materials (4-bromo-3-hydroxybenzaldehyde and 4-fluorobenzonitrile) to 4-(4-bromo-3-formylphenoxy)benzonitrile.

  • Formation of significant amounts of side products, such as homocoupled phenols or dehalogenated starting materials.[4]

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Inactive Copper Catalyst Copper catalysts can be sensitive to air and moisture, leading to the formation of inactive copper oxides.[4]Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr) and consider using a ligand to stabilize the copper and enhance its reactivity.[5] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Base The choice and strength of the base are critical for the deprotonation of the phenol. An unsuitable base can lead to incomplete reaction or side reactions.Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used and effective bases for this transformation.[5][6] Cs2CO3 is often more effective but also more expensive.
Suboptimal Solvent The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. High-boiling polar aprotic solvents are typically required.[2]Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are effective solvents for the Ullmann condensation.[4][6] Ensure the solvent is anhydrous.
Insufficient Reaction Temperature or Time The Ullmann condensation often requires elevated temperatures to proceed at a reasonable rate.[2][7]A typical temperature range is 60-120°C.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.

Troubleshooting Workflow for Low Diaryl Ether Yield

G start Low Diaryl Ether Yield check_catalyst Verify Copper Catalyst Activity (Freshness, Purity) start->check_catalyst check_base Evaluate Base (K2CO3 or Cs2CO3) check_catalyst->check_base If catalyst is active check_solvent Assess Solvent (Anhydrous DMF, NMP, or DMAc) check_base->check_solvent If base is appropriate check_conditions Review Reaction Conditions (Temperature & Time) check_solvent->check_conditions If solvent is suitable solution Optimized Yield check_conditions->solution If conditions are optimized

Caption: A decision tree for troubleshooting low yields in the Ullmann condensation step.

Problem 2: Incomplete Acetal Protection or Deprotection during Workup

Symptoms:

  • The presence of the starting material, 4-(4-bromo-3-formylphenoxy)benzonitrile, in the final product.

  • Hydrolysis of the dioxolane group back to the aldehyde during the aqueous workup.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Dehydrating Agent or Inefficient Water Removal The formation of the dioxolane is a reversible reaction. The presence of water will shift the equilibrium back to the starting materials.Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, use a chemical dehydrating agent like triethyl orthoformate.
Inadequate Amount of Ethylene Glycol or Catalyst Stoichiometry is key. Insufficient ethylene glycol or acid catalyst will result in an incomplete reaction.Use a slight excess of ethylene glycol (1.2-1.5 equivalents). A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is typically sufficient.[8]
Acidic Conditions During Workup The 1,3-dioxolane protecting group is acid-labile and can be cleaved under acidic aqueous conditions.[3][9]During the workup, quench the reaction with a mild base such as a saturated sodium bicarbonate solution to neutralize the acid catalyst before adding water.[8] Wash the organic layer with brine to remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Ullmann condensation step?

A1: The optimal temperature can vary depending on the specific substrates and catalyst system used. However, a general starting point is between 60-70°C.[6] It is recommended to monitor the reaction by TLC or LC-MS to determine the ideal temperature for your specific setup.

Q2: Can I use a different copper catalyst for the diaryl ether synthesis?

A2: Yes, while copper(I) iodide and copper(I) bromide are common, other copper sources like copper(I) oxide (Cu2O) have also been shown to be effective, especially when used in combination with a ligand.[5] The choice of catalyst may influence the reaction conditions required.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities include unreacted starting materials (4-bromo-3-hydroxybenzaldehyde or 4-fluorobenzonitrile) and homocoupled byproducts. Purification can typically be achieved through recrystallization from a suitable solvent system like isopropyl alcohol or by column chromatography on silica gel.[6]

Q4: Is it possible to perform a one-pot synthesis of the final product from 4-bromo-3-hydroxybenzaldehyde?

A4: While a one-pot synthesis is theoretically possible, it is generally not recommended. The conditions for the Ullmann condensation (high temperature, basic) are not compatible with the acid-catalyzed acetal protection. A stepwise approach with isolation of the intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile, will likely result in a higher overall yield and purity.

Q5: How can I confirm the successful formation of the 1,3-dioxolane group?

A5: The formation of the dioxolane can be confirmed using spectroscopic methods. In ¹H NMR, you will observe the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new singlet for the acetal proton (around 5.5-6.0 ppm), along with signals for the ethylene glycol methylene protons.

Experimental Protocol: Optimized Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Step 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile

G reagents 4-bromo-3-hydroxybenzaldehyde 4-fluorobenzonitrile K2CO3 DMAc reaction Heat at 60-70°C (Ullmann Condensation) reagents->reaction workup Cool, Filter Wash with Water reaction->workup purification Recrystallize from Isopropyl Alcohol workup->purification product1 4-(4-bromo-3-formylphenoxy)benzonitrile purification->product1

Caption: Workflow for the synthesis of the diaryl ether intermediate.

  • To a clean, dry reaction vessel, add 4-bromo-3-hydroxybenzaldehyde (1.0 eq), 4-fluorobenzonitrile (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylacetamide (DMAc) to the vessel.

  • Purge the reaction vessel with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours, monitoring the reaction progress by TLC.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and wash the filter cake with water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from isopropyl alcohol to yield 4-(4-bromo-3-formylphenoxy)benzonitrile as a solid.[6]

Step 2: Synthesis of this compound
  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq) in dry dichloromethane.[8]

  • Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).[8]

  • Reflux the mixture, collecting the water in the Dean-Stark trap.

  • After the theoretical amount of water has been collected (or the reaction is complete by TLC), cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[8]

References

  • SynArchive. Ullmann Condensation. [Link]

  • Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • SATHEE JEE. Chemistry Ullmann Reaction. [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, a key intermediate in pharmaceutical development.[1][2][3][4][5] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in overcoming common challenges encountered during this synthesis. Our goal is to ensure you can achieve high yield and purity consistently in your experiments.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. It begins with the formation of a diaryl ether via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation, followed by the protection of the aldehyde functional group as a cyclic acetal (dioxolane). Understanding the nuances of each step is critical for a successful outcome.

Synthesis_Workflow cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Acetal Protection SM1 4-Bromo-3-hydroxy- benzaldehyde Int 4-(4-Bromo-3-formyl- phenoxy)benzonitrile SM1->Int K2CO3, DMAc 60-70°C SM2 4-Fluorobenzonitrile SM2->Int Int2 4-(4-Bromo-3-formyl- phenoxy)benzonitrile Product 4-(4-Bromo-3-(1,3-dioxolan-2-yl)- phenoxy)benzonitrile Int2->Product p-TsOH, DCM 20-25°C EG Ethylene Glycol EG->Product

Caption: Overall two-step synthesis workflow.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing clarity on reagent choices and reaction mechanics.

Q1: Why is the aldehyde group protected as a 1,3-dioxolane?

A1: The aldehyde group is highly reactive and can undergo undesirable side reactions in subsequent synthetic steps, such as oxidation, reduction, or acting as a nucleophile/electrophile. Converting it to a 1,3-dioxolane, a type of cyclic acetal, effectively masks this reactivity. Dioxolanes are stable under neutral, basic, and many nucleophilic and reductive conditions, making them excellent protecting groups.[6][7] They can be readily removed later under controlled acidic conditions to regenerate the aldehyde.[7][8]

Q2: What is the specific role of p-toluenesulfonic acid (p-TsOH) in the protection step?

A2: p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that serves as a catalyst for the acetalization reaction. The mechanism involves the protonation of the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl groups of ethylene glycol, leading to the formation of a hemiacetal and subsequently the stable dioxolane ring after the elimination of a water molecule.[9]

Q3: Can other acid catalysts be used instead of p-TsOH?

A3: Yes, other Brønsted or Lewis acids can be used, but p-TsOH is often preferred because it is a crystalline, non-oxidizing solid that is easy to handle and effective in catalytic amounts. Alternatives include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or Lewis acids like cerium(III) triflate.[10] However, the concentration and strength of the acid must be carefully controlled. Using an excessively strong acid or high concentration can lead to the primary side reaction: deprotection of the newly formed acetal or polymerization of the starting materials.

Q4: What type of reaction is the diaryl ether formation, and what are the critical parameters?

A4: The formation of the 4-(4-bromo-3-formylphenoxy)benzonitrile intermediate is a nucleophilic aromatic substitution (SNAr) reaction.[1] In this case, the phenoxide, generated from 4-bromo-3-hydroxybenzaldehyde by a base like potassium carbonate, acts as a nucleophile. It attacks the electron-deficient aromatic ring of 4-fluorobenzonitrile, displacing the fluoride ion. Critical parameters for this step include:

  • Solvent: A polar aprotic solvent like DMAc, DMF, or NMP is required to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).[11]

  • Base: Anhydrous potassium carbonate is a common choice as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.[1]

  • Temperature: The reaction typically requires heating (60-70°C) to proceed at a reasonable rate, but excessive temperatures can lead to decomposition.[1]

  • Anhydrous Conditions: Water must be excluded as it can compete with the phenoxide as a nucleophile and deactivate the base.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis.

Problem 1: Low or No Yield of the Final Product, this compound

This is a common issue that can stem from several sources related to the acetal protection step.

Troubleshooting_Low_Yield Start Low or No Yield of Final Product Q1 Is the starting aldehyde (SM-1) consumed? (Check by TLC/LC-MS) Start->Q1 Cause1 Cause: Incomplete Reaction - Inactive catalyst - Insufficient reaction time - Water in the reaction Q1->Cause1 No Q2 Is the major spot on TLC the starting aldehyde? Q1->Q2 Yes Solution1 Solution: 1. Use fresh, dry p-TsOH. 2. Ensure anhydrous solvent (DCM). 3. Monitor reaction for >2h. 4. Consider a Dean-Stark trap   to remove water. Cause1->Solution1 Cause2 Cause: Acetal Hydrolysis - Excess acid catalyst - Acidic workup conditions - Water present during workup Q2->Cause2 Yes Cause3 Cause: Poor SM Quality - Impure starting materials Q2->Cause3 No Solution2 Solution: 1. Quench rxn with NaHCO3 soln. 2. Avoid aqueous acid washes. 3. Ensure pH > 7 during extraction. Cause2->Solution2 Solution3 Solution: 1. Verify purity of SM-1 by   NMR/LC-MS. 2. Repurify SM-1 if necessary. Cause3->Solution3

Caption: Troubleshooting flowchart for low product yield.

Detailed Analysis:

  • Cause A: Ineffective Water Removal: Acetal formation is a reversible equilibrium reaction. The presence of water, a product of the reaction, can push the equilibrium back towards the starting materials according to Le Chatelier's principle.

    • Solution: Ensure that the solvent (dichloromethane) is anhydrous. Use of molecular sieves can help sequester water. For stubborn reactions, employing a Dean-Stark apparatus with a solvent like toluene can be highly effective for azeotropic water removal.[7]

  • Cause B: Catalyst Deactivation or Insufficient Amount: The acid catalyst can be neutralized by basic impurities in the starting materials or solvent.

    • Solution: Use a fresh bottle of p-toluenesulfonic acid. Ensure the specified catalytic amount (e.g., 0.005 equivalents) is added.[9]

  • Cause C: Premature Hydrolysis during Workup: The dioxolane group is sensitive to acid.[6] If the p-TsOH is not properly neutralized during the workup, the acidic aqueous environment can rapidly hydrolyze the product back to the starting aldehyde.

    • Solution: The reaction should be quenched by adding a saturated sodium bicarbonate solution before adding water or brine.[9] This neutralizes the p-TsOH. Always check the pH of the aqueous layer during extraction to ensure it is neutral or slightly basic (pH 7-8).

Problem 2: An Impurity with a Carboxylic Acid or Amide Group is Detected

Analysis by IR spectroscopy may show a broad peak around 3300-2500 cm⁻¹ (O-H stretch) and a carbonyl peak around 1700 cm⁻¹, or NMR may show the disappearance of the nitrile signal. This indicates hydrolysis of the nitrile group.

  • Cause: The nitrile group (-C≡N) can undergo hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under either acidic or basic conditions, especially when heated.[12][13][14][15] This can occur if the workup conditions are too harsh (e.g., using strong acids or bases, or prolonged heating in the presence of water).

  • Preventative Measures:

    • Controlled Workup: Use mild bases like saturated sodium bicarbonate for neutralization. Avoid strong bases like NaOH or KOH.

    • Temperature Control: Perform all extractions and washes at room temperature. Avoid heating the reaction mixture during concentration if significant water is still present.

    • pH Monitoring: Keep the pH of all aqueous solutions during workup between 6 and 8.[16]

Problem 3: Product Degrades During Silica Gel Chromatography

Streaking on the TLC plate or the appearance of a new, more polar spot corresponding to the aldehyde starting material after chromatography suggests on-column decomposition.

  • Cause: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of the acid-sensitive dioxolane protecting group.

  • Solution: Neutralize the Silica Gel:

    • Prepare a slurry of the silica gel in the desired eluent.

    • Add 1% triethylamine (Et₃N) by volume relative to the solvent.

    • Stir the slurry for 15-20 minutes, then pack the column as usual. The triethylamine will neutralize the acidic sites on the silica surface, preventing product degradation.

Key Experimental Protocols

Protocol 1: Synthesis of this compound[6]
  • To a clean, dry round-bottom flask, add 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to make a ~0.3 M solution.

  • Add ethylene glycol (1.2 eq).

  • Add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the mixture at room temperature (20-25°C).

  • Monitor the reaction progress using TLC (see Protocol 2). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water and then saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white or off-white solid.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

This protocol is for monitoring the acetal protection step.

ParameterRecommendation
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase 30% Ethyl Acetate in Hexanes (v/v)
Visualization UV light (254 nm)
Approx. Rf (Aldehyde) ~0.40
Approx. Rf (Product) ~0.55

Procedure:

  • Dissolve a small aliquot of the reaction mixture in ethyl acetate.

  • Spot the solution onto the TLC plate.

  • Develop the plate in the recommended mobile phase.

  • Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.

Mechanistic Insights

Understanding the mechanisms of key reactions is crucial for troubleshooting.

Acid-Catalyzed Hydrolysis of the Dioxolane (Deprotection)

This is the reverse of the protection reaction and is the primary pathway for product degradation under acidic conditions.

Deprotection_Mechanism cluster_mech Mechanism of Acetal Hydrolysis Product Dioxolane (Product) Protonation Protonated Acetal Product->Protonation + H+ Protonation->Product - H+ Opening Oxocarbenium Ion + Ethylene Glycol Protonation->Opening Ring Opening Water_Attack Hemiacetal Opening->Water_Attack + H2O Water_Attack->Opening - H2O Aldehyde Aldehyde (SM) + H+ Water_Attack->Aldehyde Proton Transfer & Elimination

Sources

Technical Support Center: Purification of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS No. 1217366-74-9).[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and drug development professionals. Our goal is to empower you to overcome common purification challenges and achieve high purity for this critical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, handling, and potential impurities associated with this compound.

Q1: What are the most common impurities I should expect after synthesis?

The most prevalent impurities are typically remnants from the synthesis process. The common synthetic route involves the acid-catalyzed acetal protection of 4-(4-bromo-3-formylphenoxy)benzonitrile.[3]

Potential Impurity Source Reason for Presence Recommended Primary Removal Method
4-(4-bromo-3-formylphenoxy)benzonitrile Starting MaterialIncomplete reaction.Column Chromatography or Recrystallization
p-Toluenesulfonic acid (or other acid catalyst) CatalystUsed to promote the acetal formation.Aqueous basic wash (e.g., sat. NaHCO₃) during workup.[3]
Ethylene glycol / 2-ethyl-2-methyl-1,3-dioxolane ReagentUsed in excess to drive the reaction equilibrium.Aqueous washes during workup; vacuum.
Hydrolyzed Product (Aldehyde) Product DegradationExposure of the acetal to acidic conditions and water.Column Chromatography

Q2: How stable is the 1,3-dioxolane (acetal) group during purification?

The 1,3-dioxolane group is an acetal, which is sensitive to acidic conditions, particularly in the presence of water. It is crucial to ensure that any acid catalyst used during the synthesis is completely neutralized before concentration or purification.[3]

  • Trustworthiness: Always perform a wash with a mild base like saturated sodium bicarbonate solution during the initial workup to quench the acid catalyst.[3]

  • Expertise & Experience: Avoid using acidic solvents or additives during chromatography unless absolutely necessary and validated. Standard silica gel is slightly acidic, but typically tolerated by this compound if the chromatography is performed relatively quickly with neutral solvents.[4] For highly sensitive applications, deactivated (neutral) silica gel can be considered.

Q3: What are the key physical properties relevant to purification?

Understanding the physical properties is essential for selecting the right purification strategy.

  • Appearance: Typically a solid at room temperature.[5] If your crude product is an oil, it likely contains significant solvent or impurities.

  • Molecular Weight: Approximately 346.18 g/mol .[1][6] This makes it non-volatile, so distillation is not a suitable purification method.[7]

  • Solubility: Generally insoluble in water but soluble in common organic solvents such as dichloromethane (DCM) and chloroform.[5] Its solubility in solvents like ethyl acetate, acetone, and alcohols should be tested for recrystallization purposes.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: My crude product is a persistent oil and will not solidify.

  • Causality: This is often due to residual solvent (e.g., DCM) or the presence of low-melting point impurities, such as unreacted acetal-forming reagents.

  • Solution Workflow:

    • Ensure Complete Solvent Removal: Dry the crude material under high vacuum for an extended period (4-12 hours). Gentle heating (30-40°C) can aid this process if the compound is thermally stable.

    • Trituration: Attempt to induce crystallization by adding a non-solvent in which the product is insoluble but the impurities are soluble. Vigorously stir or sonicate the oily product with a solvent like hexane or petroleum ether. The pure product may precipitate as a solid.

    • Proceed to Chromatography: If trituration fails, the oily nature indicates a high level of impurity. The most reliable path forward is purification by column chromatography.[8]

Problem 2: Thin Layer Chromatography (TLC) analysis shows a major impurity spot very close to my product spot.

  • Causality: This often indicates the presence of the starting material, 4-(4-bromo-3-formylphenoxy)benzonitrile, which has a similar polarity to the final product. The aldehyde is slightly more polar than the acetal.

  • Solution Workflow:

    • Optimize TLC Solvent System: Systematically test different solvent mixtures to maximize the separation (ΔRf) between the two spots. Try adding a small percentage of a more polar solvent (e.g., increasing ethyl acetate content in a hexane/ethyl acetate mixture) or switching to a different solvent system entirely (e.g., dichloromethane/petroleum ether).[9][10]

    • High-Efficiency Column Chromatography: Use a higher ratio of stationary phase to crude product (50:1 to 100:1 by weight) and a longer column to improve resolution.[4] A slow, carefully controlled gradient elution can be more effective than an isocratic (constant solvent mixture) elution.

    • Consider Recrystallization: If the product is solid, a carefully chosen recrystallization solvent may selectively leave the impurity in the mother liquor.[11] This is often a trial-and-error process.

Problem 3: The product appears to be degrading on the silica gel column (streaking on TLC, low recovery).

  • Causality: This points to the hydrolysis of the acid-sensitive dioxolane ring back to the aldehyde on the slightly acidic surface of the silica gel.[4]

  • Solution Workflow:

    • Neutralize the Crude Product: Before loading onto the column, ensure the crude material is free of any acid by dissolving it and washing again with a bicarbonate solution, then thoroughly drying.

    • Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base, such as triethylamine. This is done by preparing the column slurry with the chosen eluent containing a small amount (0.1-1%) of triethylamine.

    • Minimize Residence Time: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends in contact with the stationary phase. Use a slightly more polar solvent system to elute the compound faster.

Part 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most versatile method for purifying the title compound, especially when dealing with multiple impurities or an oily crude product.[7][8]

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, identify an eluent system that gives your product an Rf value of approximately 0.25-0.35.

    • A good starting point is a mixture of Hexane and Ethyl Acetate.

    • Example: Start with 20% Ethyl Acetate in Hexane and adjust as needed. The starting aldehyde will have a slightly lower Rf (be more polar).

  • Column Packing (Wet Slurry Method):

    • Clamp a glass column vertically. Place a small cotton or glass wool plug at the bottom.

    • Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel (typically 20-50 times the weight of your crude sample) in your initial, least polar eluent.[4]

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM).

    • Add a small amount of silica gel (~1-2 times the crude weight) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally provides better resolution.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column without disturbing the sand layer.

    • Apply gentle pressure (using a pump or bulb) to force the solvent through the column.

    • Begin collecting fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the final product under high vacuum to remove any final traces of solvent.

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying the crude product.

Purification_Workflow start Crude Product analysis Analyze Purity (TLC, Crude NMR) start->analysis decision Is Product Solid & Purity >90%? analysis->decision recrystallization Recrystallization Trial decision->recrystallization  Yes chromatography Column Chromatography decision->chromatography No (Oily or Complex Mixture)   final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Protocol 2: Recrystallization

If the crude product is a solid with relatively high purity (>90%), recrystallization can be an efficient and scalable purification method.[11]

Step-by-Step Methodology:

  • Solvent Screening:

    • The key is to find a solvent (or solvent pair) in which the compound is highly soluble when hot and poorly soluble when cold.

    • Place a small amount of crude product (~20-30 mg) in several test tubes.

    • Add a few drops of different solvents from the table below and observe solubility at room temperature.

    • Heat the tubes that did not dissolve. A good solvent will dissolve the compound upon heating.

    • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Solvent Polarity Boiling Point (°C) Comments
Ethanol/Methanol High78 / 65Good for polar compounds. May need to add water as an anti-solvent.
Isopropanol Medium-High82Common choice, less volatile than ethanol.
Ethyl Acetate Medium77Good general-purpose solvent.
Toluene Low111Good for less polar compounds, high boiling point.
Hexane/Heptane Very Low~69Unlikely to be a primary solvent, but excellent as an anti-solvent.
  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[11]

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the growth of larger, purer crystals.

    • Once cooled, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Diagram 2: Column Chromatography Process

This diagram outlines the key stages of performing flash column chromatography.

Column_Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis pack 1. Pack Column (Silica Slurry) load 2. Load Sample (Dry Loading) pack->load elute 3. Elute with Solvent System load->elute collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions (TLC) collect->tlc combine 6. Combine Pure Fractions tlc->combine rotovap 7. Evaporate Solvent combine->rotovap

Caption: Step-by-step workflow for column chromatography.

References

  • Abdelfattah, I., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(1350). Available at: [Link]

  • University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography?. Retrieved from [Link]

  • ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Chemcd. (n.d.). 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Ullmann Ether Synthesis with Electron-Deficient Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of the Ullmann ether synthesis, with a specific focus on reactions involving electron-deficient phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful C-O bond-forming reaction. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my Ullmann reaction with an electron-deficient phenol (e.g., p-nitrophenol) failing or giving low yields?

A1: Electron-deficient phenols present a significant challenge in Ullmann ether synthesis primarily due to their reduced nucleophilicity. The electron-withdrawing groups (EWGs) on the phenol ring decrease the electron density on the phenolic oxygen, making it a weaker nucleophile. This hinders its ability to coordinate to the copper center and participate in the crucial reductive elimination step of the catalytic cycle.[1] Additionally, the increased acidity of electron-deficient phenols can lead to complex equilibria with the base, potentially affecting the concentration of the active phenoxide nucleophile.

Q2: What is the generally accepted mechanism for the Ullmann ether synthesis, and how do electron-deficient phenols affect it?

A2: The Ullmann condensation is a copper-mediated reaction that typically involves the oxidative addition of an aryl halide to a Cu(I) species, forming an aryl-copper intermediate.[2] The phenoxide then coordinates to this intermediate, followed by reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.[2] Electron-deficient phenols can slow down the reductive elimination step, which is often the rate-determining step. Some mechanistic studies suggest that for certain ligand systems, the reaction proceeds through an anionic Cu(I) intermediate, and the oxidative addition of the aryl halide to this complex is turnover-limiting.[3] In either proposed mechanism, the electronic properties of the phenol play a critical role.

Q3: Should I use a Cu(I) or Cu(II) salt as my catalyst precursor?

A3: While the active catalytic species is generally considered to be Cu(I), both Cu(I) and Cu(II) salts can be effective. Cu(I) salts like CuI, CuBr, or CuCl are often preferred as they do not require an in-situ reduction. However, Cu(II) salts can be reduced to Cu(I) under the reaction conditions, often by the solvent or other reagents. In some modern protocols, especially those using deep eutectic solvents, Cu(I) and Cu(II) salts have shown comparable reactivity.[4] The choice may ultimately depend on the specific reaction conditions and the stability of the precatalyst.

Troubleshooting Guide: A Deeper Dive

Here, we break down common experimental problems and provide detailed, actionable solutions.

Problem 1: Low to No Product Yield

Potential Cause 1: Inadequate Base

The choice of base is critical. It must be strong enough to deprotonate the phenol but not so strong as to cause decomposition of the starting materials or products. For electron-deficient phenols, which are more acidic, a milder base may be sufficient.

  • Recommendation: Screen a variety of inorganic bases. While strong bases like Cs₂CO₃ or K₃PO₄ are often effective, for highly acidic phenols, a weaker base like K₂CO₃ might be optimal to avoid side reactions.[2][5] The base's role extends beyond deprotonation; it is also involved in the regeneration of the active catalyst.[6]

Potential Cause 2: Inappropriate Ligand Selection

Modern Ullmann reactions are often ligand-accelerated, and the ligand's role is multifaceted: it solubilizes the copper salt, prevents catalyst aggregation, and modulates the electronic properties of the copper center to facilitate the catalytic cycle.[7]

  • Recommendation: For challenging substrates like electron-deficient phenols, screening a panel of ligands is highly recommended. N,O-bidentate ligands such as amino acids (e.g., N,N-dimethylglycine) have proven effective in promoting the coupling of both electron-rich and electron-deficient aryl halides with phenols at lower temperatures.[8][9][10] Phenanthrolines and oxalic diamides are other classes of ligands to consider.[6]

Potential Cause 3: Suboptimal Solvent Choice

The solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Recommendation: Polar aprotic solvents like DMF, DMSO, and NMP are commonly used and often give good results.[6][11] However, for some O-arylation reactions, non-polar solvents such as toluene or xylene have been shown to be more effective.[6][5] It is advisable to perform a small-scale solvent screen.

Potential Cause 4: Insufficient Reaction Temperature or Time

While modern protocols have significantly lowered the required temperatures, the coupling of electron-deficient phenols may still require more forcing conditions.

  • Recommendation: If no reaction is observed at a standard temperature (e.g., 90-110 °C), incrementally increase the temperature. Monitor the reaction progress by TLC or LC-MS to balance conversion with potential decomposition.

Problem 2: Formation of Side Products (e.g., Homocoupling of Aryl Halide, Reduction of Nitro Groups)

Potential Cause 1: Catalyst Inactivation or Undesired Redox Processes

The presence of impurities or suboptimal conditions can lead to catalyst deactivation or side reactions. For instance, if your electron-deficient phenol contains a nitro group, reduction of this group can occur under certain conditions.

  • Recommendation: Ensure all reagents and solvents are of high purity and anhydrous. The use of a well-defined, air-stable Cu(I) catalyst can sometimes mitigate side reactions.[12] If nitro group reduction is an issue, consider milder reaction conditions (lower temperature, less reactive base) and ensure the reaction is performed under an inert atmosphere.

Potential Cause 2: Aryl Halide Homocoupling (Glaser Coupling)

This side reaction is often observed, particularly at higher temperatures.

  • Recommendation: The choice of ligand can influence the selectivity for cross-coupling over homocoupling. Screening different ligands may identify one that favors the desired C-O bond formation. Adjusting the stoichiometry of the reactants can also help; using a slight excess of the phenol may suppress the homocoupling of the aryl halide.

Experimental Protocols: A Starting Point

General Procedure for Ullmann Ether Synthesis with an Electron-Deficient Phenol:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), electron-deficient phenol (1.2 mmol), copper(I) salt (e.g., CuI, 5-10 mol%), ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., dioxane or toluene, 3-5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

dot graph "Ullmann_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

A [label="Cu(I)X", fillcolor="#4285F4"]; B [label="Ar-X", fillcolor="#EA4335"]; C [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05"]; D [label="Ar-Cu(III)(X)L", fillcolor="#34A853"]; E [label="Ar'-OH + Base", fillcolor="#EA4335"]; F [label="Ligand Exchange", shape=ellipse, fillcolor="#FBBC05"]; G [label="Ar-Cu(III)(OAr')L", fillcolor="#34A853"]; H [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05"]; I [label="Ar-O-Ar'", fillcolor="#FFFFFF"]; L [label="Ligand (L)", fillcolor="#4285F4"];

A -> C [label="+ Ar-X"]; B -> C; C -> D; D -> F [label="+ Ar'-O-"]; E -> F; F -> G; G -> H; H -> I [label="Product"]; H -> A [label="Regenerates\nCatalyst"]; L -> A; }

Caption: Simplified catalytic cycle for the Ullmann ether synthesis.

Troubleshooting_Flowchart Start Low/No Yield in Ullmann Reaction with Electron-Deficient Phenol Base Is the base appropriate? Start->Base Ligand Is the ligand optimal? Base->Ligand Yes ScreenBases Screen Bases (e.g., Cs2CO3, K3PO4, K2CO3) Base->ScreenBases No Solvent Is the solvent suitable? Ligand->Solvent Yes ScreenLigands Screen Ligands (e.g., N,N-dimethylglycine, phenanthroline) Ligand->ScreenLigands No Conditions Are temperature/time sufficient? Solvent->Conditions Yes ScreenSolvents Screen Solvents (e.g., DMF, Toluene, Dioxane) Solvent->ScreenSolvents No Success Reaction Optimized Conditions->Success Yes IncreaseTemp Increase Temperature/ Extend Reaction Time Conditions->IncreaseTemp No ScreenBases->Base ScreenLigands->Ligand ScreenSolvents->Solvent IncreaseTemp->Conditions

Caption: Decision tree for troubleshooting low-yield Ullmann reactions.

Quantitative Data Summary

Parameter Recommendation for Electron-Deficient Phenols Rationale
Copper Source CuI, CuBr, CuCl (5-10 mol%)Pre-activated Cu(I) source.[6]
Ligand N,N-dimethylglycine, L-proline, phenanthrolines (10-30 mol%)Accelerates the reaction and improves yields, especially for challenging substrates.[8][9]
Base Cs₂CO₃, K₃PO₄, K₂CO₃ (2 equivalents)Effective deprotonation of the phenol without causing excessive side reactions.[2][5]
Solvent Dioxane, Toluene, DMF, DMSOPolar aprotic solvents often work well, but non-polar solvents can be superior for O-arylation.[6][5]
Temperature 90-140 °CHigher temperatures may be required to overcome the lower reactivity of electron-deficient phenols.[5]

References

  • Ullmann condensation - Grokipedia . 2

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa . 5

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base | Request PDF - ResearchGate .

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI .

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH .

  • Ullmann condensation - Wikipedia .

  • Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31500A .

  • Ullmann Reaction - Organic Chemistry Portal .

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH .

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books .

  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - NIH .

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Organic Letters - ACS Publications .

  • ChemInform Abstract: Ullmann Coupling Reaction of Nitro-Substituted Aryl Halides with Phenols under Mild Conditions: Micro-/Mesoporous Hierarchical LaAlPO-5 Zeolite Catalyst. | Request PDF - ResearchGate .

  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem .

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides .

  • Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings | The Journal of Organic Chemistry - ACS Publications .

Sources

Technical Support Center: Preventing Byproduct Formation in the Synthesis of Crisaborole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support hub for the synthesis of Crisaborole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity and byproduct formation during the synthesis of this important pharmaceutical agent. Achieving high purity in each intermediate is critical not only for the efficacy and safety of the final active pharmaceutical ingredient (API) but also for ensuring process efficiency and scalability.

This document provides in-depth, field-proven insights in a question-and-answer format, supplemented with troubleshooting guides and detailed protocols to help you optimize your synthetic route.

Frequently Asked Questions (FAQs)
FAQ 1: My lithiation-borylation reaction to form the benzoxaborole precursor is low-yielding and generates multiple impurities. What are the critical parameters to control?

This is one of the most critical and sensitive steps in many Crisaborole synthesis routes. The reaction involves a bromine-lithium exchange on an aryl bromide intermediate at cryogenic temperatures, followed by quenching with a borate ester (e.g., triisopropyl borate or trimethyl borate) to form the boronic ester, which then cyclizes to the desired benzoxaborole upon acidic workup.[1][2][3]

Core Problem: The aryllithium intermediate is extremely reactive and thermally unstable. Failure to control reaction conditions leads directly to byproduct formation.

Common Byproducts & Their Causes:

  • Homo-coupled Impurities: Formation of a biphenyl species results from the reaction of the aryllithium intermediate with the starting aryl bromide. This is often exacerbated by poor temperature control, where localized warming allows the intermediate to become more aggressive.

  • Protonated (Debrominated) Impurity: If there are any sources of protons in the reaction (e.g., trace water, acidic protons on protecting groups, or the solvent itself), the aryllithium will be quenched back to the debrominated starting material.

  • Impurity from Reaction with Solvent: In solvents like THF, prolonged exposure of the aryllithium intermediate at temperatures above -60 °C can lead to solvent deprotonation and subsequent side reactions.

Key Solutions & Scientific Rationale:

  • Strict Temperature Control: The reaction must be maintained at or below -70 °C, with -78 °C (a dry ice/acetone bath) being standard.[1][3] This cryogenic temperature is essential to ensure the stability of the aryllithium intermediate and prevent side reactions. Even minor temperature excursions can dramatically increase impurity levels.[1]

  • Rapid Mixing & Reagent Addition: The n-butyllithium (n-BuLi) should be added slowly to a well-stirred solution of the aryl bromide to avoid localized high concentrations and exothermic events. Conversely, after the lithiation is complete, the solution of the intermediate should be transferred quickly (e.g., via cannula) into the chilled solution of the borate ester.

  • Process Analytical Technology (PAT) & Flow Chemistry: For larger-scale operations, batch processing poses significant challenges for heat and mass transfer.[1][4] Continuous flow chemistry offers a superior solution by enabling rapid mixing and precise temperature control within microreactors, drastically reducing residence time and minimizing byproduct formation.[1][3][4] Studies have shown that flow chemistry can reduce residence time from hours in batch to mere seconds, leading to a significant improvement in yield and purity.[1][3]

  • Anhydrous Conditions: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. Any trace of water will protonate and destroy the highly basic aryllithium intermediate.

FAQ 2: During the nucleophilic aromatic substitution (SNAr) to form the diaryl ether, I observe significant starting material carryover and the formation of a dark-colored reaction mixture. How can I optimize this step?

The formation of the 5-(4-cyanophenoxy) ether linkage is typically achieved by reacting a substituted 2-bromo-5-hydroxy-benzaldehyde (or benzyl alcohol) derivative with 4-fluorobenzonitrile.[5][6] This reaction relies on the activation of the fluorine atom by the electron-withdrawing nitrile group.

Core Problem: Incomplete reaction or side reactions can occur due to suboptimal base, solvent, or temperature conditions. Dark coloration often indicates degradation products.

Key Solutions & Scientific Rationale:

  • Choice of Base and Solvent: A moderately strong, non-nucleophilic base like potassium carbonate (K2CO3) is ideal for deprotonating the phenol without causing other side reactions.[5][7] The solvent should be a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can solvate the potassium cation and leave a "naked" phenoxide anion that is a highly effective nucleophile.[5]

  • Temperature Management: While heating is required to drive the reaction to completion (e.g., 90-110 °C), excessive temperatures can lead to the decomposition of the solvent (especially DMF) and the formation of colored impurities.[5][6] Monitor the reaction by HPLC to avoid prolonged heating once the starting material is consumed.

  • Control of Water Content: While not as critical as in the lithiation step, the presence of excessive water can reduce the efficacy of the base and potentially lead to hydrolysis of the nitrile group under prolonged heating, although this is less common under these conditions.

  • Purification Post-Reaction: The use of activated carbon during workup can be effective in removing colored impurities before crystallization.[8]

FAQ 3: I'm having issues with the protection and deprotection of the hydroxymethyl group. What is the best strategy to avoid byproducts?

The hydroxymethyl group on the phenyl ring must be protected before the lithiation step to prevent its acidic proton from reacting with the n-BuLi. Common protecting groups include acetates, trityl ethers, or other ethers.[2][9][10]

Core Problem: Both the protection and deprotection steps can introduce impurities if not executed cleanly. Harsh deprotection conditions can degrade the sensitive benzoxaborole ring.

Key Solutions & Scientific Rationale:

  • Choosing the Right Protecting Group:

    • Trityl (Tr) Group: Offers robust protection and is introduced under basic conditions. It is typically removed with a mild acid.[9] This is a good choice for its stability.

    • Acetate Group: Easily introduced with acetic anhydride.[10] It can be removed under basic or acidic conditions, but care must be taken as the final deprotection/cyclization is acid-catalyzed. Often, the acetate is hydrolyzed during the aqueous workup of the borylation step.[5]

  • Clean Deprotection: The final step often involves an acidic workup which serves to both deprotect the hydroxyl group and catalyze the cyclization with the newly formed boronic acid to yield Crisaborole. Using a controlled amount of a strong acid like HCl is typical.[1][10] It is critical to ensure the reaction goes to completion to avoid intermediates carrying the protecting group into the final product.

  • One-Pot Procedures: Some modern procedures combine the borylation, deprotection, and cyclization into a single "one-pot" process.[1][3] This can be highly efficient but requires careful optimization to ensure all sequential reactions are complete and do not interfere with one another.

Troubleshooting Guide: Common Impurities
Symptom / ObservationProbable Cause(s)Recommended Solution & RationaleVerification Method
Impurity with M+1 of debrominated starting material Incomplete lithiation or premature quenching of the aryllithium intermediate by a proton source (e.g., water).Rigorously dry all glassware and use anhydrous solvents. Check the quality and titration of the n-BuLi reagent.HPLC, LC-MS
High molecular weight impurity corresponding to a dimer of the aryl bromide Poor temperature control (> -60 °C) during lithiation, leading to homo-coupling (Wurtz-type reaction).Maintain strict cryogenic temperature control (-78 °C). Ensure rapid and efficient stirring. Consider using a flow reactor for better control on a larger scale.[1][3]HPLC, LC-MS
Presence of starting phenol in the diaryl ether synthesis Incomplete SNAr reaction due to insufficient base, low temperature, or short reaction time.Ensure at least 1.1-1.3 equivalents of K2CO3 are used. Monitor reaction temperature closely and confirm completion by HPLC before workup.[5][7]TLC, HPLC
Final product contains residual palladium catalyst Inefficient removal after a Suzuki or other palladium-catalyzed coupling step (if used in the synthetic route).Use a palladium scavenger (e.g., silica-thiol) or perform an activated carbon treatment followed by filtration through Celite.ICP-MS
Visualizing a Critical Side Reaction

The following diagram illustrates the desired reaction pathway for the formation of the boronic acid intermediate versus the formation of a common homo-coupled byproduct.

Byproduct_Formation A Aryl Bromide (R-Br) Int Int A->Int BuLi n-BuLi Borate B(OR')₃ Prod Desired Boronic Ester (R-B(OR')₂) Byprod Homo-coupled Byproduct (R-R) Int->Prod + B(OR')₃ Int->Byprod + R-Br (Temp > -60 °C)

Caption: Desired lithiation-borylation vs. homo-coupling side reaction.

Key Experimental Protocol: Optimized Batch Lithiation-Borylation and Cyclization

This protocol describes an optimized batch process for the conversion of the protected 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile intermediate to Crisaborole, focusing on impurity control.

Materials:

  • Protected 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • Hydrochloric Acid (HCl), 4 M aqueous solution

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) solution

Procedure:

  • Setup: Under a nitrogen atmosphere, add the protected aryl bromide intermediate to an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolution: Add anhydrous THF and stir to dissolve. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: In a separate oven-dried flask under nitrogen, dissolve triisopropyl borate in anhydrous THF and cool to -78 °C.

  • Quench: Transfer the aryllithium solution from step 3 into the borate solution in step 4 quickly via a pre-chilled cannula. Maintain the temperature at -78 °C. Allow the reaction to stir for 1-2 hours at this temperature.

  • Workup and Cyclization:

    • Slowly warm the reaction mixture to 0 °C.

    • Quench the reaction by slowly adding the 4 M HCl solution. A precipitate may form.

    • Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours to ensure complete deprotection and cyclization. Monitor by HPLC.

    • Once the reaction is complete, add ethyl acetate to dissolve the organic components.

  • Extraction & Purification:

    • Separate the organic layer. Wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Crisaborole.

    • The crude product can be purified by recrystallization, for example, from an acetone/water or ethyl acetate/heptane mixture.[7][8]

References
  • Wavelength Enterprises Ltd. (2018). Crisaborole production process.
  • MINAZZI, A. (2021). A PROCESS FOR THE PURIFICATION OF CRISABOROLE. European Patent Office. EP 3851429 A1. [Link]

  • Rana, A., et al. (2025). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Crisaborole. PubChem. [Link]

  • Halcyon Labs Private Limited. (2020). Process for the preparation of crisaborole and its intermediates.
  • Veeprho. (n.d.). Crisaborole Impurities and Related Compound. Veeprho. [Link]

  • Jiangsu Wanlong Chemical Co Ltd. (2021). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Rana, A., et al. (2025). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. National Institutes of Health. [Link]

  • Halcyon Labs Private Limited. (2019). Process for the preparation of crisaborole and its intermediates.
  • Msn Laboratories Private Limited. (2020). Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[7][8]-benzoxaborole and polymorphs thereof. Google Patents. US10865217B2.

  • ResearchGate. (n.d.). 4-Fluorobenzonitrile. ResearchGate. [Link]

  • Laurus Labs Limited. (2021). Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole).
  • Rana, A., et al. (2025). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega. [Link]

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challenges in the scale-up of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the challenges of this multi-step synthesis.

Introduction: Synthetic Strategy

The production of this compound (CAS 1217366-74-9) is typically achieved via a two-step process. First, a diaryl ether is formed through a nucleophilic aromatic substitution (SNAr) reaction. Second, the aldehyde functionality is protected as a cyclic acetal (a 1,3-dioxolane). The overall workflow is outlined below.

Synthesis_Workflow SM1 4-Bromo-3-hydroxy benzaldehyde Intermediate 4-(4-Bromo-3-formyl phenoxy)benzonitrile SM1->Intermediate Step 1: Diaryl Ether Formation (SNAr) SM2 4-Fluorobenzonitrile SM2->Intermediate Step 1: Diaryl Ether Formation (SNAr) Base Base (e.g., K₂CO₃) Solvent (e.g., DMAc) Base->Intermediate Step 1: Diaryl Ether Formation (SNAr) FinalProduct Target Molecule: 4-(4-Bromo-3-(1,3-dioxolan-2-yl) phenoxy)benzonitrile Intermediate->FinalProduct Step 2: Aldehyde Protection Reagent2 Ethylene Glycol Acid Catalyst (e.g., p-TSA) Reagent2->FinalProduct Step 2: Aldehyde Protection

Caption: Overall synthetic workflow for the target molecule.

This guide addresses common issues encountered during both of these critical steps and provides practical solutions for optimizing your process, particularly during scale-up.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your synthesis.

Step 1: Diaryl Ether Formation via Nucleophilic Aromatic Substitution (SNAr)

This step involves the coupling of 4-bromo-3-hydroxybenzaldehyde with 4-fluorobenzonitrile. The reaction is typically facilitated by a base in a polar aprotic solvent.[1]

Question 1: My diaryl ether synthesis has stalled or shows low conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue that can often be traced back to three key areas: base insufficiency, solvent quality, or inadequate temperature.

  • Causality - The Role of the Base: The base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is critical for deprotonating the phenolic hydroxyl group of 4-bromo-3-hydroxybenzaldehyde.[2] This generates the phenoxide anion, which is the active nucleophile required to attack the electron-deficient aromatic ring of 4-fluorobenzonitrile. If the base is weak, wet, or insufficient in quantity, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Verify Base Quality and Stoichiometry: Use a fresh, anhydrous grade of potassium carbonate or a stronger base like cesium carbonate, which can accelerate Ullmann-type reactions.[3] Ensure you are using at least 1.0-1.5 molar equivalents. The base must be finely powdered to maximize surface area.

    • Ensure Solvent Anhydrousness: The presence of water in your solvent (e.g., DMAc, DMF, DMSO) will consume the base and protonate the phenoxide nucleophile, quenching the reaction. Use a high-purity, anhydrous solvent. For scale-up operations, consider drying the solvent over molecular sieves prior to use.

    • Optimize Reaction Temperature: While the reaction is often run at 60-70°C, sluggish reactions can be gently heated to 80-100°C.[1][4] However, be aware that excessively high temperatures (>120°C) can lead to decomposition and discoloration, especially in solvents like DMF. Monitor progress by TLC or HPLC to find the optimal balance.

Question 2: I'm observing significant impurity formation in my SNAr reaction. What side reactions are occurring?

Answer: Impurity generation often points to issues with C- vs. O-alkylation or competitive side reactions like the Ullmann condensation.

  • Causality - Ambident Nucleophiles and Solvent Effects: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[5][6] The choice of solvent is paramount in directing this selectivity. Polar aprotic solvents like DMF and DMSO are excellent choices because they solvate the cation (K⁺) but poorly solvate the phenoxide anion, leaving the oxygen atom highly nucleophilic and favoring O-alkylation.[5]

  • Troubleshooting Steps:

    • Confirm Solvent Choice: Strictly use polar aprotic solvents such as N,N-dimethylacetamide (DMAc), DMF, or DMSO.[1][2] Avoid protic or nonpolar solvents which can promote C-alkylation.

    • Control for Metal Contaminants: The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with phenols.[7][8] If your starting materials or reactor have trace copper contamination, you may see homo-coupling of your starting materials. If this is suspected, perform a trace metal analysis and ensure thorough reactor cleaning. Modern Ullmann-type syntheses have been developed with specific ligands to improve efficiency and can occur at milder conditions, making contamination a valid concern.[3][9]

SNAr_Side_Reactions Start 4-Bromo-3-hydroxybenzaldehyde + 4-Fluorobenzonitrile Desired Desired Product (O-Arylation) Start->Desired K₂CO₃, DMAc (Correct Conditions) Side1 Side Product (C-Arylation) Start->Side1 Incorrect Solvent (e.g., Protic) Side2 Side Product (Ullmann-type Homo-coupling) Start->Side2 Trace Cu²⁺ Contamination

Caption: Potential reaction pathways in Step 1.

Step 2: Aldehyde Protection as a 1,3-Dioxolane

This step converts the aldehyde group of the diaryl ether intermediate into a cyclic acetal using ethylene glycol and an acid catalyst.[10] This protects the aldehyde from reacting in subsequent synthetic steps.[11][12]

Question 3: My acetal formation is incomplete, even after prolonged reaction time. How can I drive the reaction to completion?

Answer: Acetal formation is a reversible equilibrium reaction.[13] To achieve high conversion, the water generated as a byproduct must be actively removed from the system.

  • Causality - Le Châtelier's Principle: The reaction between the aldehyde, ethylene glycol, and the acid catalyst produces the dioxolane and one equivalent of water. According to Le Châtelier's principle, the presence of this water will push the equilibrium back towards the starting materials. On a small lab scale, this may not be immediately apparent, but during scale-up, the accumulation of water is a major impediment to completion.

  • Troubleshooting & Scale-Up Protocol:

    • Implement Water Removal: The most common industrial method is azeotropic distillation using a Dean-Stark apparatus.[13][14] The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or dichloromethane. The vapor condenses in the Dean-Stark arm, and the denser water separates, while the solvent returns to the reaction flask.

    • Use a Chemical Water Scavenger: For smaller scales or when azeotropic distillation is not feasible, drying agents like molecular sieves can be used. Alternatively, using an orthoester like triethyl orthoformate can chemically scavenge the water.

    • Optimize Catalyst Loading: While an acid catalyst (e.g., p-toluenesulfonic acid, p-TSA) is necessary, using too much can lead to side reactions or difficulties during workup.[10][14] A catalytic amount (0.01-0.05 molar equivalents) is typically sufficient.

Table 1: Comparison of Water Removal Techniques for Acetal Protection

MethodScaleAdvantagesDisadvantages
Dean-Stark Trap Lab to PlantHighly effective; continuous removal.Requires specific glassware; solvent must form an azeotrope with water.
Molecular Sieves LabSimple to implement.Stoichiometric use; can be difficult to filter on a large scale.
Orthoesters Lab to PilotIrreversible water removal.Adds reagents and byproducts that must be removed later.

Question 4: My final product is unstable and I see regeneration of the aldehyde upon storage or during workup. Why is this happening?

Answer: The 1,3-dioxolane protecting group is stable under basic and neutral conditions but is labile to acid.[13][15] Accidental exposure to acidic conditions, even trace amounts, will catalyze the hydrolysis of the acetal back to the parent aldehyde.

  • Causality - Acetal Hydrolysis: The deprotection mechanism is the microscopic reverse of the protection reaction and is catalyzed by acid.[13] Any residual acid catalyst from the protection step or the use of acidic quench/wash solutions can initiate this process.

  • Troubleshooting Steps:

    • Thoroughly Neutralize After Reaction: After the protection reaction is complete, the acid catalyst must be completely neutralized. A quench with a mild base like saturated sodium bicarbonate solution is essential.[10] Wash the organic layer until the aqueous washes are neutral or slightly basic.

    • Avoid Acidic Conditions in Downstream Processing: Ensure all solvents and reagents used for purification (e.g., chromatography, crystallization) are non-acidic.

    • Proper Storage: Store the final compound in a tightly sealed container, protected from moisture and acidic vapors. For long-term storage, consider keeping it under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting material, 4-bromo-3-hydroxybenzaldehyde?

The purity of this starting material is paramount. Key impurities to watch for are regioisomers from the bromination of 3-hydroxybenzaldehyde.[1][16] The presence of the isomeric 2-bromo-3-hydroxybenzaldehyde or dibrominated species can lead to the formation of impurities that are difficult to separate from the final product. It is recommended to use starting material with >99% purity, confirmed by HPLC and NMR.

Q2: What is the best method for purifying the final product at scale?

Crystallization is the most viable method for large-scale purification. Based on a typical lab procedure, the crude product is obtained after concentrating the organic layer post-workup.[10] A suitable solvent system for crystallization would likely involve a polar solvent in which the product is soluble at high temperatures and a nonpolar anti-solvent to induce precipitation upon cooling. Isopropyl alcohol has been cited as a potential recrystallization solvent for the intermediate.[1] A solvent screen is highly recommended to find an optimal system (e.g., Toluene/Heptane, Ethyl Acetate/Hexane, Acetone/Water) that provides high recovery and excellent impurity rejection.

Q3: Are there any specific safety concerns I should be aware of?

Yes. The starting material 4-bromo-3-formylphenol is harmful if swallowed and toxic to aquatic life.[16] Solvents like DMAc and DMF are reproductive toxins and should be handled with appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses). Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Q4: Can I use a Williamson ether synthesis approach instead of SNAr for the first step?

The Williamson synthesis typically involves an alkoxide reacting with an alkyl halide via an SN2 mechanism.[6][17] It is not suitable for forming diaryl ethers from two aryl halides. The reaction you are performing is a nucleophilic aromatic substitution (SNAr), which requires an activated aryl halide (like 4-fluorobenzonitrile) and a strong nucleophile (the phenoxide).[1] The alternative for coupling unactivated aryl halides is the Ullmann condensation, which requires a copper catalyst.[8]

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2012). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Reddit. (2023). What's the most common method for the protection of aldehydes?. Retrieved from [Link]

  • LookChem. (n.d.). 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile. Retrieved from [Link]

  • Organic Syntheses. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • YouTube. (2020). Ethylene Glycol for Protecting Groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Dioxolane Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of dioxolane deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of removing this common carbonyl protecting group. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your reaction conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind dioxolane deprotection?

A1: The dioxolane group, a cyclic acetal, is used to protect aldehydes and ketones from various reaction conditions, particularly those involving bases, nucleophiles, and hydrides.[1][2] Its removal, or deprotection, is most commonly achieved through acid-catalyzed hydrolysis.[1][2] This is an equilibrium-driven reaction where the presence of water shifts the equilibrium towards the formation of the deprotected carbonyl compound and ethylene glycol.[1][3]

Q2: My standard acidic deprotection is cleaving other acid-sensitive groups in my molecule (e.g., Boc, silyl ethers). What are my options?

A2: This is a classic challenge in multi-step synthesis. The key is to employ milder or non-acidic deprotection methods. Several neutral or near-neutral condition protocols have been developed for this purpose.[1] For instance, using a catalytic amount of iodine in acetone can effectively cleave dioxolanes without affecting acid-sensitive groups like furyl, tert-butyl ethers, and even some silyl ethers.[4][5] Lewis acids, such as cerium(III) triflate (Ce(OTf)₃) in wet nitromethane, also offer a gentle alternative that can be compatible with N-Boc protecting groups.[4][6][7]

Q3: The deprotection reaction is sluggish and incomplete, even after extended reaction times. How can I drive it to completion?

A3: Incomplete conversion is a frequent issue that can often be resolved by optimizing the reaction parameters.[5] Consider the following adjustments:

  • Increase Water Concentration: Since hydrolysis is an equilibrium reaction, increasing the concentration of water can drive the reaction forward. A solvent system like acetone/water or THF/water is standard.[3][6][8]

  • Temperature: Gently heating the reaction mixture can significantly accelerate the rate of deprotection.[5][8]

  • Choice of Acid Catalyst: If milder acids like acetic acid are proving ineffective, switching to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) may be necessary, provided your substrate is stable under these conditions.[6]

  • Catalyst Loading: Ensure your catalyst has not degraded. For catalytic methods, a slight increase in the molar percentage of the catalyst can sometimes be beneficial.[5]

Q4: Can I selectively deprotect a dioxolane derived from an aldehyde in the presence of one derived from a ketone?

A4: Generally, ketals (from ketones) are more labile to acid than acetals (from aldehydes) due to the increased stability of the tertiary carbocation intermediate formed during cleavage.[5] However, specific reagents can offer selectivity. For instance, some Lewis acid catalysts have been reported to show selectivity in these types of transformations. Careful screening of reaction conditions, including the choice of a mild Lewis acid and low temperatures, would be the recommended starting point for achieving such a delicate transformation.

Troubleshooting Guide

This section addresses specific problems you might encounter during the deprotection of dioxolanes and provides a logical workflow for resolving them.

Issue 1: Incomplete Deprotection
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Causality: The reaction has not reached completion due to unfavorable equilibrium, insufficient catalyst activity, or low reaction temperature.

  • Troubleshooting Workflow:

start Incomplete Deprotection increase_water Increase Water Concentration (e.g., switch from 10:1 to 4:1 acetone:water) start->increase_water increase_temp Increase Reaction Temperature (e.g., from RT to 40-50 °C) increase_water->increase_temp If still incomplete success Reaction Complete increase_water->success If successful stronger_acid Switch to a Stronger Acid Catalyst (e.g., from Acetic Acid to p-TsOH or HCl) increase_temp->stronger_acid If still incomplete increase_temp->success If successful check_catalyst Check Catalyst Activity / Increase Loading stronger_acid->check_catalyst If still incomplete stronger_acid->success If successful check_catalyst->success If successful start Substrate Decomposition lower_temp Lower Reaction Temperature (e.g., run at 0 °C or room temperature) start->lower_temp milder_acid Switch to a Milder Acid Catalyst (e.g., from HCl to Acetic Acid or Pyridinium p-toluenesulfonate) lower_temp->milder_acid If decomposition persists success Clean Deprotection lower_temp->success If successful lewis_acid Use a Mild Lewis Acid Catalyst (e.g., Ce(OTf)₃, Er(OTf)₃) milder_acid->lewis_acid If still problematic milder_acid->success If successful neutral_conditions Employ Neutral Deprotection Conditions (e.g., Iodine in Acetone) lewis_acid->neutral_conditions For highly sensitive substrates lewis_acid->success If successful neutral_conditions->success If successful

Caption: Decision guide for addressing substrate decomposition during deprotection.

Comparative Data on Deprotection Methods

The selection of the appropriate deprotection reagent is critical and depends on the functionalities present in the molecule. [6]The following table summarizes common methods for dioxolane cleavage.

Reagent/MethodCatalyst/SolventTemperature (°C)TimeYield (%)Notes
Brønsted Acid Catalysis
p-Toluenesulfonic acid (p-TsOH)Acetone/H₂ORoom Temp1-4 h>90A standard and generally effective method. [6]
Hydrochloric acid (HCl)THF/H₂ORoom Temp1-6 h>90Widely used, but its harshness can be a drawback for sensitive substrates. [6][8]
Acetic Acid (AcOH)H₂O/THF-5 to Room Temp48 h42-95Milder than strong mineral acids, allowing for some selectivity. [6]
Lewis Acid Catalysis
Cerium(III) triflate (Ce(OTf)₃)Wet NitromethaneRoom TempVariesHighExcellent for chemoselective cleavage at almost neutral pH. [4][7]
Erbium(III) triflate (Er(OTf)₃)Wet NitromethaneRoom TempVariesHighA very gentle Lewis acid catalyst. [4][7]
Neutral Conditions
Iodine (I₂)AcetoneRoom TempMinutesExcellentHighly chemoselective and tolerant of many acid-sensitive groups. [4][5]

Experimental Protocols

Protocol 1: Standard Deprotection using p-Toluenesulfonic Acid

This protocol is a robust starting point for many common substrates.

  • Dissolution: Dissolve the dioxolane-protected compound (1.0 eq) in a mixture of acetone and water (typically a 4:1 to 10:1 ratio). [6]2. Acidification: Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1 to 0.2 equivalents). [6]3. Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [6]4. Work-up: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic. [6]5. Extraction: Remove the acetone under reduced pressure. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). [6]6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary. [6]

Protocol 2: Mild Deprotection using Cerium(III) Triflate for Acid-Sensitive Substrates

This method is ideal for molecules containing other acid-labile protecting groups.

  • Dissolution: To a solution of the dioxolane-protected compound in water-saturated nitromethane, add cerium(III) triflate (typically 0.1 to 0.3 equivalents). [6]2. Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. [6]3. Work-up: Once the reaction is complete, quench with a saturated aqueous sodium bicarbonate solution. [6]4. Extraction: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine. [6]5. Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [6]

Mechanism of Acid-Catalyzed Dioxolane Deprotection

The deprotection of a dioxolane is the reverse of its formation and proceeds through a series of equilibrium steps initiated by protonation of one of the acetal oxygens. [2][8]

dioxolane Dioxolane protonated_dioxolane Protonated Dioxolane dioxolane->protonated_dioxolane + H⁺ protonated_dioxolane->dioxolane - H⁺ oxocarbenium Oxocarbenium Ion Intermediate protonated_dioxolane->oxocarbenium Ring Opening oxocarbenium->protonated_dioxolane Ring Closure hemiacetal Hemiacetal oxocarbenium->hemiacetal + H₂O hemiacetal->oxocarbenium - H₂O ketone Deprotected Ketone hemiacetal->ketone - Ethylene Glycol, - H⁺ ketone->hemiacetal + Ethylene Glycol, + H⁺ h2o H₂O h3o H₃O⁺ h_plus H⁺ ethylene_glycol Ethylene Glycol

Caption: Mechanism of acid-catalyzed dioxolane deprotection.

References

  • A Comparative Guide to Orthogonal Deprotection Strategies for Dioxolane Groups. Benchchem.
  • Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. Benchchem.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Publishing.
  • A Comparative Guide to the Chemoselective Deprotection of 2-(4-Nitrophenyl)-1,3-dioxolane in Complex Molecules. Benchchem.
  • Troubleshooting incomplete removal of the Dod protecting group. Benchchem.
  • Step-by-Step Guide for the Deprotection of 2-Ethynyl-2-methyl-1,3-dioxolane. Benchchem.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Scribd.
  • Dioxolane. Wikipedia.
  • Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal.
  • 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing.
  • troubleshooting acetal cleavage in dioxolane reactions. Benchchem.
  • ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. ResearchGate.
  • troubleshooting acetal deprotection in the presence of sensitive functional groups. Benchchem.
  • How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. ResearchGate.
  • [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie.
  • Acetal Protecting Group & Mechanism. Total Synthesis.
  • Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO.
  • Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. Semantic Scholar.
  • (PDF) Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. ResearchGate.
  • Protection and Deprotection. CEM Corporation.
  • Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical.
  • Acid catalyzed transformation between dioxolane and dioxane obtained in.... ResearchGate.
  • Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. ResearchGate.
  • 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. ACS Publications.
  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. NIH.
  • Acetal/ketal formation and deprotection. Chemistry Stack Exchange.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.

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overcoming poor reactivity in Suzuki coupling of brominated benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-level troubleshooting and practical advice for overcoming poor reactivity in the Suzuki-Miyaura coupling of brominated benzonitriles. These substrates, while valuable synthons, are notoriously challenging due to the unique electronic properties and potential for catalyst inhibition by the nitrile moiety.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to explain the causality behind experimental choices, empowering you to diagnose and solve issues in your own research.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the challenges specific to brominated benzonitriles in Suzuki coupling.

Q1: Why is my Suzuki coupling with a bromobenzonitrile failing when the same conditions work for simple bromobenzene?

A1: The primary reason for this discrepancy lies in the dual nature of the electron-withdrawing nitrile (-CN) group.

  • Electronic Activation: On one hand, the -CN group makes the aromatic ring electron-deficient. This effect should, in theory, accelerate the rate-determining step of the catalytic cycle: the oxidative addition of the aryl bromide to the Pd(0) catalyst.[1][2][3]

  • Catalyst Inhibition: On the other hand, the nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively poisoning it and preventing it from participating in the desired reaction.[4]

The position of the nitrile group is also critical. An ortho-nitrile group presents significant steric hindrance and a stronger potential for chelation-based inhibition, making ortho-bromobenzonitriles particularly challenging substrates.

Q2: What is the most critical component to focus on when optimizing these reactions?

A2: The ligand. The choice of ligand is paramount for a successful Suzuki coupling, especially with challenging substrates. The ligand's role is to stabilize the palladium center, promote the desired catalytic steps (oxidative addition and reductive elimination), and prevent the formation of inactive palladium species. For electron-deficient and potentially coordinating substrates like bromobenzonitriles, simple ligands like triphenylphosphine (PPh₃) are often insufficient.[2] You will almost certainly need to employ modern, specialized ligands.

Q3: Can the nitrile group react under standard Suzuki conditions?

A3: Yes, under certain conditions, the nitrile group is susceptible to hydrolysis, especially with strong bases and the presence of water, which can be generated or introduced in the reaction.[5][6][7] This side reaction converts the nitrile (-CN) into a primary amide (-CONH₂) or a carboxylate (-COO⁻), leading to undesired byproducts. Therefore, the careful selection of a non-nucleophilic base and anhydrous conditions is often crucial.

Q4: What are the most common side reactions I should be aware of?

A4: Besides potential nitrile hydrolysis, the most common side reactions are:

  • Protodeboronation: The boronic acid reagent reacts with trace amounts of water or other protic sources to revert to the corresponding arene, effectively consuming your nucleophile.[8]

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the transmetalation step is slow.[8]

  • Dehalogenation: The bromobenzonitrile is reduced to benzonitrile.

Section 2: The Suzuki Catalytic Cycle: A Framework for Troubleshooting

Understanding the catalytic cycle is essential for diagnosing problems. Each step presents a potential failure point that can be addressed by modifying the reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Ar-Br (Rate-Limiting Step) Transmetal Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) OxAdd->Transmetal Transmetalation Ar'-B(OH)₂ Base Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Section 3: In-Depth Troubleshooting Guide

This guide provides a structured approach to solving common problems encountered with brominated benzonitriles.

Problem 1: Low to No Conversion of Starting Material

This is the most frequent issue, typically pointing to a problem with catalyst activity or the rate-determining oxidative addition step.[9]

Q: My reaction shows only starting materials. I used Pd(PPh₃)₄. What should I try first?

A: The Pd(PPh₃)₄ catalyst is often not active enough for electron-deficient aryl bromides. The first and most impactful change is to switch to a more robust catalyst system, specifically one employing a bulky, electron-rich phosphine ligand.

Recommended Action: Screen a set of modern ligands. Buchwald's biarylphosphine ligands are an excellent starting point as their steric bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps.[2]

LigandStructure TypeKey Advantages for BromobenzonitrilesRecommended Precatalyst
SPhos BiarylphosphineExcellent general-purpose ligand for hindered and electron-deficient substrates.[10]SPhos Pd G3/G4
XPhos BiarylphosphineHighly active for aryl chlorides and sulfonates; very effective for challenging bromides.XPhos Pd G3/G4
RuPhos BiarylphosphineEffective for sterically demanding couplings.RuPhos Pd G3/G4
IPr N-Heterocyclic Carbene (NHC)Forms highly stable and active catalysts, resistant to degradation.[4]PEPPSI-IPr

Protocol 1: Ligand Screening Experiment

  • Setup: In parallel vials under an inert atmosphere (e.g., in a glovebox), add your bromobenzonitrile (1.0 eq), boronic acid (1.5 eq), and base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: To each vial, add a different palladium precatalyst/ligand system (1-2 mol %). Use pre-formed precatalysts (e.g., XPhos Pd G3) for reproducibility.

  • Solvent: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.1 M).

  • Reaction: Seal the vials and heat to 80-100 °C for 12-24 hours.

  • Analysis: Analyze the outcome of each reaction by LC-MS or GC-MS to identify the most effective ligand.

Q: I've tried several advanced ligands and still see no reaction. What else could be wrong?

A: If a robust ligand screen fails, the issue may lie with the base or the quality of your reagents.

  • Base Incompatibility: The base is crucial for activating the boronic acid for transmetalation.[11] If the base is too weak, this step will be slow. If it is not sufficiently soluble or if it is old and hydrated, it will be ineffective.

    • Solution: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[] Ensure the base is a fine, anhydrous powder. Grinding the base before use can improve its reactivity.[13]

  • Boronic Acid Quality: Boronic acids can degrade over time via protodeboronation, especially if stored improperly.

    • Solution: Check the purity of your boronic acid by NMR. If it's degraded, purchase a fresh bottle. For particularly unstable boronic acids, consider using the corresponding air-stable N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the active boronic acid under reaction conditions.[14]

Problem 2: Reaction Stalls or Yields are Irreproducible

This often points to catalyst deactivation or issues with reagent stoichiometry and quality.

Q: My reaction starts but stalls at 30-40% conversion. What is happening?

A: Catalyst deactivation is the most likely cause. This can happen if the active Pd(0) species precipitates as inactive palladium black or if the nitrile substrate is inhibiting the catalyst over time.

Recommended Action:

  • Increase Catalyst Loading: As a simple first step, try increasing the catalyst loading from 1-2 mol % to 5 mol %.

  • Use a More Stable Catalyst: N-Heterocyclic Carbene (NHC) ligands form very stable palladium complexes that are more resistant to deactivation than many phosphine-based systems.[4] Consider screening a catalyst like PEPPSI-IPr.

  • Ensure Rigorous Inert Conditions: Oxygen can degrade the Pd(0) catalyst and promote boronic acid homocoupling.[8] Ensure your solvent is thoroughly degassed and that you maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckLigand Is the ligand appropriate? (e.g., PPh₃) Start->CheckLigand UseBuchwald Action: Screen Buchwald (SPhos, XPhos) or NHC (PEPPSI) ligands CheckLigand->UseBuchwald No CheckBase Is the base strong and anhydrous enough? CheckLigand->CheckBase Yes Success Problem Solved UseBuchwald->Success UseStrongBase Action: Switch to K₃PO₄ or Cs₂CO₃. Ensure it is a fine, dry powder. CheckBase->UseStrongBase No CheckReagents Are reagents pure? (Boronic acid, solvent) CheckBase->CheckReagents Yes UseStrongBase->Success PurifyReagents Action: Use fresh boronic acid. Use anhydrous, degassed solvent. CheckReagents->PurifyReagents No CheckConditions Is the reaction truly inert? Is temperature high enough? CheckReagents->CheckConditions Yes PurifyReagents->Success OptimizeConditions Action: Re-degas solvent. Increase temperature to 100-120 °C. CheckConditions->OptimizeConditions No OptimizeConditions->Success

Caption: A troubleshooting flowchart for Suzuki coupling of bromobenzonitriles.

Problem 3: Significant Formation of Side Products

The presence of byproducts indicates that an undesired reaction pathway is competing with your main catalytic cycle.

Q: I am seeing a lot of boronic acid homocoupling product (Ar'-Ar'). How can I prevent this?

A: Homocoupling is typically caused by the presence of oxygen or a Pd(II) species in your reaction mixture before the catalytic cycle properly begins.[8]

Recommended Action:

  • Rigorous Degassing: The most critical step is to remove all dissolved oxygen from your solvent and reaction vessel. A "freeze-pump-thaw" cycle (x3) is more effective than simply bubbling argon through the solvent.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) requires an in-situ reduction to the active Pd(0) state. This process can sometimes be inefficient and lead to side reactions. Using a well-defined Pd(0) precatalyst (like a Buchwald G3/G4 precatalyst) ensures rapid and clean generation of the active catalyst.[14]

Q: My mass spec shows a byproduct corresponding to the hydrolysis of my nitrile group. What conditions should I change?

A: Nitrile hydrolysis is promoted by water and strong, nucleophilic bases.

Recommended Action:

  • Use Anhydrous Conditions: Dry your solvent over molecular sieves and use an anhydrous base. Avoid aqueous solvent mixtures.

  • Change the Base: Switch from bases like NaOH or K₂CO₃ (which can have higher water content and generate hydroxide) to K₃PO₄, which is less nucleophilic and generally performs better in anhydrous systems.[][13]

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to disfavor the higher activation energy pathway of hydrolysis. This is often feasible with a highly active catalyst system.

BaseSolvent SystemProsCons for Benzonitriles
K₃PO₄ Toluene, Dioxane, THFStrong, non-nucleophilic, good for anhydrous reactions.Can be hygroscopic; must be kept dry.
Cs₂CO₃ Toluene, Dioxane, THFVery strong base, often increases reaction rates.Expensive, very hygroscopic.
K₂CO₃ Dioxane/H₂O, EtOH/H₂OInexpensive, works well for many substrates.Presence of water and carbonate can promote nitrile hydrolysis.[5]
NaOH EtOH/H₂OVery inexpensive, strong base.High risk of rapid nitrile hydrolysis.[5][15] Generally not recommended.
References
  • Prospects and Applications of Palladium Nanoparticles in the Cross-coupling of (hetero)aryl Halides and Related Analogues. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 19, 2026, from [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024, January 21). Journal of Synthetic Chemistry. Retrieved January 19, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Harvard University. Retrieved January 19, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 19, 2026, from [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

  • Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT. Retrieved January 19, 2026, from [Link]

  • The hydrolysis reactions of nitriles via C−N bond cleavage. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. Retrieved January 19, 2026, from [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved January 19, 2026, from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 21.5: Hydrolysis of nitriles. (2020, July 1). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot a common and often frustrating side reaction: debromination (also known as hydrodebromination). This guide provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and solve issues in your experiments, ensuring the integrity of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding debromination, providing a solid foundation for understanding and preventing this unwanted side reaction.

Q1: What is debromination and why is it a problem in my cross-coupling reaction?

A1: Debromination is a side reaction where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom instead of your desired coupling partner.[1] This leads to the formation of a reduced, undesired byproduct, which lowers the yield of your target molecule and can create significant purification challenges.[1]

Q2: What are the primary mechanistic causes of debromination?

A2: Debromination typically arises from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This Pd-H intermediate can then undergo reductive elimination with your aryl bromide to produce the debrominated byproduct. Key factors that can generate Pd-H species include:

  • The Base: Certain bases can act as a hydride source.

  • The Solvent: Solvents, particularly alcohols or those containing trace amounts of water, can be a source of hydrides.[1][3][4]

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, β-hydride elimination from the amide intermediate can compete with reductive elimination, yielding the debrominated arene.[5]

Q3: Which types of aryl bromides are more susceptible to debromination?

A3: The electronic nature of your aryl bromide plays a significant role. Electron-rich aryl bromides are generally more prone to debromination.[1] The reactivity trend for halides in cross-coupling is typically I > Br > Cl, and while iodides are often more reactive in the desired coupling, they can also be more susceptible to side reactions like dehalogenation.[1][6]

Q4: How does the choice of phosphine ligand impact debromination?

A4: The phosphine ligand is arguably one of the most critical factors in controlling debromination.[7][8][9] Bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are designed to promote the desired reductive elimination step, which forms the target C-C or C-N bond.[10] This acceleration of the desired pathway helps it to outcompete the pathways leading to debromination.[10] The steric bulk of these ligands can also sterically hinder the approach of hydride sources to the palladium center.

Q5: Can the reaction temperature influence the extent of debromination?

A5: Yes, higher reaction temperatures can sometimes increase the rate of debromination relative to the desired cross-coupling.[1][11][12] It is often a delicate balance, as higher temperatures may be necessary for less reactive substrates.[6] If debromination is observed, lowering the temperature should be one of the first parameters to investigate.

Section 2: Troubleshooting Guides

This section provides structured, actionable advice for specific cross-coupling reactions where debromination is a common issue.

Issue 1: Significant Debromination in a Suzuki-Miyaura Coupling

You are attempting to synthesize a biaryl compound via a Suzuki-Miyaura coupling, but you observe a significant amount of the debrominated starting material in your reaction mixture.

Troubleshooting Workflow

start Problem: Debromination in Suzuki Coupling ligand 1. Optimize Ligand start->ligand Initial Step base 2. Change Base ligand->base If debromination persists success Problem Solved ligand->success If successful solvent 3. Evaluate Solvent base->solvent If debromination persists base->success If successful temp 4. Lower Temperature solvent->temp If debromination persists solvent->success If successful reagents 5. Check Reagent Purity temp->reagents Final Check temp->success If successful reagents->success If successful

Caption: Troubleshooting workflow for debromination.

Detailed Troubleshooting Steps
Possible Cause Recommended Action Scientific Rationale
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos).These ligands accelerate the rate of reductive elimination to form the desired C-C bond, which can outcompete the debromination pathway. Their steric bulk can also hinder the formation of palladium-hydride species.[10]
Base is Too Strong or Unsuitable Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. Optimize the stoichiometry of the base.Stronger bases can sometimes promote catalyst decomposition or directly act as a hydride source. Weaker bases are often sufficient to facilitate the transmetalation step without promoting side reactions.[10]
Solvent Acting as a Hydrogen Source Ensure the use of high-purity, anhydrous, and thoroughly degassed solvents. Consider switching from protic solvents (like alcohols) or ethereal solvents (like dioxane) to aromatic hydrocarbons like toluene.Protic solvents and residual water can be direct sources of hydrogen.[3][4] Some solvents like DMF and dioxane have been observed to promote dehalogenation more readily than toluene.[1][13]
High Reaction Temperature Reduce the reaction temperature in 10-20 °C increments.Lowering the temperature can decrease the rate of the undesired debromination reaction more significantly than the desired cross-coupling reaction.[1]
Reagent Impurity Ensure the boronic acid and aryl bromide are pure. Impurities can sometimes interfere with the catalytic cycle.Impurities in reagents can inhibit catalyst activity, slowing the desired reaction and allowing more time for side reactions like debromination to occur.
Issue 2: Debromination Observed in a Buchwald-Hartwig Amination

You are performing a C-N coupling and notice the formation of the arene byproduct corresponding to the debrominated aryl bromide.

Catalytic Cycle and Competing Debromination Pathway

pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Br(L)₂ pd0->oa_complex Oxidative Addition (+ Ar-Br) amide_complex Ar-Pd(II)-NR₂(L)₂ oa_complex->amide_complex Amine Coordination & Deprotonation (+ HNR₂, - HBr) hydride_complex H-Pd(II)-Ar(L)₂ oa_complex->hydride_complex Hydride Source (e.g., Base, Solvent) product Ar-NR₂ (Desired Product) amide_complex->product Reductive Elimination beta_hydride β-Hydride Elimination amide_complex->beta_hydride Side Pathway product->pd0 debrom_product Ar-H (Debromination) hydride_complex->debrom_product Reductive Elimination debrom_product->pd0

Caption: Competing pathways in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps
Possible Cause Recommended Action Scientific Rationale
Ligand Choice Employ bidentate phosphine ligands (e.g., BINAP, DPPF) or modern, bulky monodentate biarylphosphine ligands.Bidentate ligands can prevent the formation of unreactive palladium dimers and promote faster reaction rates.[5] Bulky ligands accelerate reductive elimination, favoring C-N bond formation over competing pathways.[10]
Base Selection Switch from a strong alkoxide base (e.g., NaOt-Bu) to a weaker carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄).Strong bases are often necessary for deprotonating the amine, but excessively strong bases can increase the rate of debromination. A careful balance is required.[10]
Solvent Purity Use rigorously dried and degassed solvents. Avoid alcoholic solvents if possible.Solvents can be a source of hydrides, leading to the formation of Pd-H species that cause debromination.[1]
Catalyst Precursor Use a well-defined Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source.Inefficient generation of the active Pd(0) catalyst can lead to slow turnover and allow more time for side reactions. Using a pre-activated source like a G3 or G4 Buchwald precatalyst can improve results.[14][15]

Section 3: Experimental Protocol Example

Protocol: Screening Phosphine Ligands to Minimize Debromination in a Suzuki-Miyaura Reaction

This protocol outlines a parallel screening experiment to identify the optimal ligand for a problematic Suzuki-Miyaura coupling.

Objective: To determine which phosphine ligand provides the highest ratio of desired biaryl product to debrominated byproduct.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Phosphine ligands (4 mol%): e.g., PPh₃, PCy₃, SPhos, XPhos

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene/Water (10:1 v/v), degassed

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, add the aryl bromide, boronic acid, and K₃PO₄ to four separate reaction vials.

  • Catalyst Stock Solution: Prepare a stock solution of Pd(OAc)₂ in degassed toluene.

  • Ligand Stock Solutions: Prepare separate stock solutions for each phosphine ligand in degassed toluene.

  • Reaction Setup: To each vial, add the appropriate volume of the Pd(OAc)₂ stock solution, followed by the stock solution of one of the phosphine ligands.

  • Solvent Addition: Add the degassed toluene/water solvent mixture to each vial to reach the desired concentration.

  • Reaction: Seal the vials and place them in a pre-heated reaction block at 80 °C. Stir for 12 hours.

  • Analysis: After cooling, quench a small aliquot of each reaction mixture with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the ratio of product to debrominated byproduct.

Data Interpretation:

Ligand Product:Debromination Ratio Observations
PPh₃2:1Significant debromination observed.
PCy₃5:1Improvement over PPh₃ due to higher electron density.
SPhos>20:1Minimal debromination, high conversion to product.
XPhos>20:1Minimal debromination, high conversion to product.

This structured approach allows for the rapid identification of a superior ligand system, directly addressing the debromination issue and improving the overall efficiency of the synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Liu, Z., Deng, C., Su, L., Wang, D., & Jiang, Y. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Espinet, P., & Echavarren, A. M. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor.
  • ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NIH. (n.d.). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC.
  • Wikipedia. (n.d.). Stille reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
  • TCI Chemicals. (n.d.). Phosphine Ligands. Cross-coupling Reaction using Transition Metal Catalysts.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine.
  • ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274.
  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrodebromination in Palladium-Catalyzed Reactions.
  • The Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works.
  • ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis.
  • Merck Millipore. (n.d.). Phosphine Ligands.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.

Sources

stability issues of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The primary focus of this guide is to address the stability issues of the 1,3-dioxolane protecting group under acidic conditions and to provide practical troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functional group, which is crucial for multi-step organic syntheses where the aldehyde's reactivity needs to be masked.[1][2] However, this protection is reversible and susceptible to cleavage under acidic conditions, a factor that must be carefully managed to prevent unintended deprotection and subsequent side reactions.[1][3] This guide provides in-depth technical information and actionable protocols to help you navigate these challenges.

Chemical Structure
Chemical structure of this compound

Figure 1: Chemical structure of this compound.[4]

Troubleshooting Guide: Unintended Deprotection

This section addresses common issues encountered during the handling and reaction of this compound, specifically focusing on the premature cleavage of the 1,3-dioxolane group.

Issue 1: You observe the appearance of the corresponding aldehyde, 4-(4-bromo-3-formylphenoxy)benzonitrile, in your reaction mixture or upon storage.

Root Cause Analysis:

The 1,3-dioxolane group is a cyclic acetal, which is inherently sensitive to acid-catalyzed hydrolysis.[1][5] The presence of even trace amounts of acid in your reaction medium, solvents, or reagents can initiate the deprotection process. The mechanism involves the protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent hydrolysis to regenerate the aldehyde and ethylene glycol.[3]

dot

Deprotection_Mechanism Start This compound Protonation Protonation of Dioxolane Oxygen Start->Protonation H⁺ (Acid Catalyst) Oxonium Formation of Oxonium Ion Intermediate Protonation->Oxonium RingOpening Ring Opening Oxonium->RingOpening Hemiacetal Hemiacetal Intermediate RingOpening->Hemiacetal Hydrolysis Attack by Water & Proton Transfer Hemiacetal->Hydrolysis H₂O Product 4-(4-bromo-3-formylphenoxy)benzonitrile + Ethylene Glycol Hydrolysis->Product

Caption: Acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group.

Troubleshooting Steps & Solutions:

  • Reagent and Solvent Purity:

    • Action: Ensure all solvents are anhydrous and free of acidic impurities. Use freshly distilled or commercially available anhydrous solvents.

    • Rationale: Protic impurities or residual acid from manufacturing can catalyze deprotection.

  • Inert Atmosphere:

    • Action: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: This prevents the introduction of atmospheric moisture and acidic gases (like CO₂) which can form carbonic acid in the presence of water.

  • pH Control:

    • Action: If compatible with your reaction, consider adding a non-nucleophilic base (e.g., proton sponge or a hindered amine like diisopropylethylamine) to scavenge any trace acid.

    • Rationale: Maintaining a neutral or slightly basic environment will prevent the acid-catalyzed hydrolysis of the dioxolane.[5]

  • Choice of Reagents:

    • Action: Scrutinize all reagents for potential acidity. For instance, some Lewis acids can be potent catalysts for deprotection.[6]

    • Rationale: Selecting reagents that are known to be compatible with acetal protecting groups is crucial for preventing unintended cleavage.

Issue 2: Your reaction is sluggish or incomplete, and you suspect the starting material is degrading.

Root Cause Analysis:

In some cases, the desired reaction conditions might be mildly acidic, leading to a slow but steady degradation of the starting material. This can result in a complex mixture of starting material, desired product, and the deprotected aldehyde, ultimately lowering your yield.

Troubleshooting Steps & Solutions:

  • Reaction Monitoring:

    • Action: Implement rigorous in-process monitoring using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ spectroscopic methods like Raman or FTIR spectroscopy.[7]

    • Rationale: Real-time monitoring allows you to assess the stability of the starting material and optimize reaction times to maximize product formation before significant degradation occurs.[7]

  • Temperature Control:

    • Action: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Rationale: Hydrolysis reactions are often accelerated by heat. Lowering the temperature can slow down the rate of deprotection relative to your desired reaction.

  • Alternative Protecting Groups:

    • Action: If the acidic conditions are unavoidable for your desired transformation, consider if an alternative, more robust protecting group is feasible for your synthetic route.

    • Rationale: The concept of "orthogonal protecting groups" is central to complex synthesis.[8] This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection.[8][9]

dot

Troubleshooting_Workflow Start Unintended Deprotection Observed? CheckPurity Verify Solvent/Reagent Purity & Anhydrous Conditions Start->CheckPurity Yes ConsiderAlternatePG Consider Alternative, More Robust Protecting Group Start->ConsiderAlternatePG No, Acidic Conditions are Necessary UseInert Implement Inert Atmosphere (N₂ or Ar) CheckPurity->UseInert ControlpH Add Non-Nucleophilic Base to Scavenge Acid UseInert->ControlpH MonitorReaction Monitor Reaction Progress (TLC, HPLC, in-situ) ControlpH->MonitorReaction LowerTemp Reduce Reaction Temperature MonitorReaction->LowerTemp ProblemResolved Problem Resolved LowerTemp->ProblemResolved Consult Consult Further Literature on Orthogonal Protection Strategies ConsiderAlternatePG->Consult

Sources

Validation & Comparative

characterization of Crisaborole impurity 65

A -> B; B -> C; B -> D; C -> E; D -> E; C -> F; D -> F; E -> G; F -> G; } caption { label="Figure 2: Analytical workflow for impurity characterization."; fontsize=12; }

Experimental Protocols & Data Comparison

A. High-Performance Liquid Chromatography (UPLC/HPLC)

The primary goal of the chromatographic method is to achieve baseline separation between Crisaborole and all its potential impurities, including the o-isomer. A stability-indicating reverse-phase method is typically employed.[5][12]

Detailed Experimental Protocol:

  • System: UPLC system equipped with a PDA detector.

  • Column: Acquity UPLC CSH C18, 100 x 2.1mm, 1.7 µm.[12]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[12]

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.[12]

  • Flow Rate: 0.4 mL/min.[12]

  • Column Temperature: 25°C.[12]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0 min: 30% B

    • 1 min: 30% B

    • 4 min: 70% B

    • 5 min: 90% B

    • 6 min: 30% B

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the Crisaborole sample in 10 mL of diluent (Acetonitrile:Water 50:50) to a concentration of 1 mg/mL.

Comparative Chromatographic Data (Hypothetical):

ParameterCrisaborole (p-Isomer)"Impurity 65" (o-Isomer)Rationale for Difference
Retention Time (RT) ~ 3.8 min~ 3.5 minThe o-isomer is generally less polar than the p-isomer due to intramolecular interactions, leading to a slightly shorter retention time in reverse-phase chromatography.
Relative RT (RRT) 1.00~ 0.92RRT is a critical parameter for peak identification in quality control methods.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm that the impurity has the same molecular weight as Crisaborole and to provide fragmentation data that can help distinguish the isomers.

Detailed Experimental Protocol:

  • LC System: Couple the UPLC system described above to a mass spectrometer.

  • MS System: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

  • Mass Range: 50-500 m/z.

  • Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation.

Comparative Mass Spectrometry Data:

ParameterCrisaborole (p-Isomer)"Impurity 65" (o-Isomer)Interpretation
Molecular Formula C₁₄H₁₀BNO₃C₁₄H₁₀BNO₃Confirms both compounds are isomers.
Exact Mass 251.0702251.0702High-resolution mass spectrometry provides the elemental composition.
[M+H]⁺ (m/z) 252.0780252.0780Protonated molecular ion.
[M-H]⁻ (m/z) 250.0624250.0624Deprotonated molecular ion.
Key MS/MS Fragments Different relative intensities of common fragments.Different relative intensities of common fragments.While many fragments will be identical, the relative abundance of certain fragments resulting from the cleavage of the ether linkage may differ due to steric or electronic effects of the substituent position.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of isomers. The different substitution patterns of the cyanophenoxy group will result in distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum.

Detailed Experimental Protocol:

  • Isolation: Isolate a sufficient quantity of "Impurity 65" using preparative HPLC.

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Experiments: ¹H, ¹³C, COSY, HSQC, HMBC.

Comparative ¹H NMR Data (Hypothetical Key Differences in Aromatic Region):

Proton EnvironmentCrisaborole (p-Isomer)"Impurity 65" (o-Isomer)Rationale for Difference
Cyanophenyl Protons Two distinct doublets (AA'BB' system), ~δ 7.8 and ~δ 7.2 ppm.A more complex multiplet pattern due to the loss of symmetry, with four distinct signals.The para-substitution in Crisaborole creates magnetic equivalence, simplifying the spectrum. The ortho-substitution breaks this symmetry.
Benzoxaborole Protons Signals will show slight shifts due to the different electronic environment imparted by the ortho- vs. para-linked ether.Signals will show slight shifts compared to the p-isomer.The proximity of the cyano group in the o-isomer can influence the electronic shielding of the adjacent benzoxaborole protons.

Conclusion and Regulatory Perspective

This guide outlines a robust, multi-technique approach for the characterization of a plausible process-related impurity of Crisaborole, designated here as "Impurity 65" and hypothesized to be the o-isomer. By comparing data from high-resolution UPLC, LC-MS, and NMR, a scientist can confidently separate, identify, and structurally elucidate such an impurity.

From a regulatory standpoint, once identified, this specified impurity must be listed in the drug substance specification.[9] Its levels in routine batch analyses must be monitored to ensure they remain below the established qualification threshold.[6] If the level exceeds the ICH qualification threshold (typically >0.15%), toxicological data would be required to demonstrate its safety.[6][9] This systematic approach to impurity characterization is not merely an analytical exercise; it is a critical component of ensuring the overall safety and quality of pharmaceutical products.

References

  • Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]

  • Title: Quality: impurities. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Source: Current Pharmaceutical Analysis. URL: [Link]

  • Title: Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Source: ResearchGate. URL: [Link]

  • Title: Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. Source: ACS Omega. URL: [Link]

  • Title: Guidance for Industry Q3A Impurities in New Drug Substances. Source: FDA. URL: [Link]

  • Title: Reference Standards for Impurities in Pharmaceuticals. Source: Knors Pharma. URL: [Link]

  • Title: Q 3 B (R2) Impurities in New Drug Products. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. Source: IJRPR. URL: [Link]

  • Title: Crisaborole Impurities and Related Compound. Source: Veeprho. URL: [Link]

  • Title: Crisaborole-impurities. Source: Pharmaffiliates. URL: [Link]

  • Title: Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis. Source: ResearchGate. URL: [Link]

  • Title: STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. Source: IJSDR. URL: [Link]

  • Title: AusPAR: Crisaborole. Source: Therapeutic Goods Administration (TGA). URL: [Link]

  • Title: Topical composition.
  • Title: Crisaborole-impurities. Source: Pharmaffiliates. URL: [Link]

  • Title: Crisaborole. Source: DermNet. URL: [Link]

  • Title: A validated stability indicating UPLC-ESI-MS/MS method for the determination of Crisaborole in aqueous and human plasma. Source: IJPSR. URL: [Link]

A Tale of Two Couplings: A Senior Application Scientist's Guide to Ullmann vs. Buchwald-Hartwig for Biaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether motif is a cornerstone in modern medicinal chemistry, natural product synthesis, and materials science. Its synthesis, however, has been a subject of continuous evolution. For decades, the Ullmann condensation was the primary method for forging this crucial C-O bond. More recently, the palladium-catalyzed Buchwald-Hartwig amination has been adapted for ether synthesis, offering a powerful alternative. This guide provides an in-depth, experience-driven comparison of these two stalwart reactions, moving beyond simple protocols to explain the "why" behind the "how," and empowering you to make the most informed choice for your synthetic challenges.

The Classic Workhorse: The Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1][2] Historically, this reaction was notorious for its harsh conditions, often requiring stoichiometric amounts of copper powder and temperatures exceeding 160-210 °C.[1][2] These demanding conditions significantly limited its substrate scope and functional group tolerance.

Modern advancements, however, have breathed new life into the Ullmann reaction. The introduction of soluble copper(I) catalysts, often paired with ancillary ligands such as diamines, amino acids, or β-diketones, has enabled the reaction to proceed under much milder conditions (80–110 °C) with catalytic amounts of copper.[1][3][4]

Mechanistic Insights: A Copper-Catalyzed Cycle

The precise mechanism of the Ullmann reaction has been a subject of debate, with evidence pointing towards pathways involving Cu(I) and Cu(III) intermediates. A commonly accepted catalytic cycle for modern, ligand-assisted Ullmann ether synthesis is depicted below. The cycle is initiated by the formation of a copper(I) phenoxide species. Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate. Subsequent reductive elimination yields the desired diaryl ether and regenerates the active Cu(I) catalyst.[5]

Ullmann Condensation CuI_L Cu(I)L Cu_phenoxide L-Cu(I)-OAr' CuI_L->Cu_phenoxide Reacts with Phenoxide ArOH Ar'-OH, Base ArOH->Cu_phenoxide oxidative_addition Oxidative Addition Cu_phenoxide->oxidative_addition ArX Ar-X ArX->oxidative_addition CuIII_intermediate L-Cu(III)(Ar)(OAr')(X) oxidative_addition->CuIII_intermediate reductive_elimination Reductive Elimination CuIII_intermediate->reductive_elimination reductive_elimination->CuI_L Regenerates Catalyst product Ar-O-Ar' reductive_elimination->product CuX CuX reductive_elimination->CuX Buchwald-Hartwig C-O Coupling Pd0_L Pd(0)L₂ oxidative_addition Oxidative Addition Pd0_L->oxidative_addition ArX Ar-X ArX->oxidative_addition PdII_intermediate L₂Pd(II)(Ar)(X) oxidative_addition->PdII_intermediate ligand_exchange Ligand Exchange/ Deprotonation PdII_intermediate->ligand_exchange ArOH Ar'-OH, Base ArOH->ligand_exchange PdII_phenoxide L₂Pd(II)(Ar)(OAr') ligand_exchange->PdII_phenoxide reductive_elimination Reductive Elimination PdII_phenoxide->reductive_elimination reductive_elimination->Pd0_L Regenerates Catalyst product Ar-O-Ar' reductive_elimination->product

Sources

assessing the purity of synthesized 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile against commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Characterization, and Purity Verification

Introduction

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Crisaborole, a non-steroidal topical medication for atopic dermatitis.[1] Given its role in the formation of an active pharmaceutical ingredient (API), the purity of this intermediate is of paramount importance. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth comparison of the purity profile of in-house synthesized this compound against commercially available standards. As Senior Application Scientists, our goal is not merely to present data but to illuminate the causality behind our experimental choices and to establish a self-validating system of protocols for researchers, scientists, and drug development professionals. We will detail the synthetic route, outline rigorous analytical methodologies for purity assessment—including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—and present a direct comparison of the analytical data.

Synthesis and Purification Workflow

The synthesis of the title compound is typically achieved through the protection of the aldehyde group of 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile as a dioxolane acetal.[2] This strategic protection is crucial to prevent unwanted side reactions in subsequent synthetic steps.

Rationale for Synthetic Approach

The chosen synthetic pathway involves the reaction of 4-(4-bromo-3-formylphenoxy)benzonitrile with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).[2] Dichloromethane is selected as the solvent due to its inertness and ability to dissolve the starting materials. The reaction is performed at room temperature to ensure selectivity and minimize potential side-product formation. A subsequent workup with a mild base (saturated sodium bicarbonate solution) neutralizes the acid catalyst, and washes with water and brine remove any residual water-soluble impurities. The final product is obtained after drying the organic layer and removing the solvent under reduced pressure.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification SM SM-1: 4-(4-bromo-3- formylphenoxy)benzonitrile Reaction Reaction at 20-25°C SM->Reaction Reagents Ethylene Glycol (MED) p-Toluenesulfonic acid Dichloromethane (DCM) Reagents->Reaction Quench Quench with sat. NaHCO3 solution Reaction->Quench Reaction Mixture Wash Wash with H2O and Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product Final Product: 4-(4-Bromo-3-(1,3-dioxolan-2-yl) phenoxy)benzonitrile Concentrate->Product Crude Product Analytical_Workflow cluster_techniques Analytical Techniques cluster_results Data Analysis & Comparison Sample Synthesized or Commercial Sample of Compound HPLC HPLC (Purity, Impurity Profile) Sample->HPLC NMR NMR Spectroscopy (Identity, Structural Integrity) Sample->NMR MS Mass Spectrometry (Molecular Weight, Elemental Composition) Sample->MS Purity_Data Quantitative Purity (%) HPLC->Purity_Data Identity_Confirm Structural Confirmation NMR->Identity_Confirm MW_Confirm Molecular Weight Verification MS->MW_Confirm Comparison Compare against Commercial Standard Purity_Data->Comparison Identity_Confirm->Comparison MW_Confirm->Comparison Final_Assessment Final Purity Assessment & Report Comparison->Final_Assessment

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods intended for the quantification and purity assessment of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile. As a critical intermediate in pharmaceutical synthesis, ensuring the quality, consistency, and stability of this compound is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical execution of method validation in line with global regulatory standards.

The narrative herein is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] The experimental choices and validation frameworks are explained not merely as procedural steps, but as logical necessities to build a self-validating, trustworthy, and robust analytical system.

Foundational Principles: Method Selection Based on Molecular Structure

The first and most critical step in developing a robust analytical method is selecting the appropriate technology. This choice is dictated by the physicochemical properties of the analyte, this compound.

  • Molecular Weight: 346.18 g/mol [4][5]

  • Structure: A poly-aromatic system with ether and nitrile functionalities, and a dioxolane ring.

  • Volatility: The high molecular weight and polar functional groups render the molecule essentially non-volatile.

  • Thermal Stability: The acetal group (1,3-dioxolane) is susceptible to hydrolysis under acidic conditions and potential thermal degradation.

This structural analysis leads to a clear decision point between the two most common chromatographic techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the superior and recommended technique.[7][9] It operates at or near ambient temperatures, protecting the thermally labile dioxolane group from degradation.[10] Its versatility in mobile and stationary phases allows for excellent separation of the main analyte from structurally similar impurities.

  • Gas Chromatography (GC): This technique is generally unsuitable for the primary analysis of this compound. GC requires the analyte to be volatile and thermally stable to be vaporized in a high-temperature inlet without decomposition.[6][10] The high temperatures (often >250°C) would likely cause the degradation of this compound, leading to inaccurate quantification and the generation of analytical artifacts. While GC-MS is a powerful tool for identifying volatile impurities or after derivatization, it is not the preferred method for assaying the intact molecule.[11][12]

The logical workflow for this decision is illustrated below.

Analyte Analyte: This compound Properties Physicochemical Properties Analyte->Properties Volatility High Molecular Weight Non-Volatile Properties->Volatility Stability Thermally Labile (Dioxolane Group) Properties->Stability HPLC HPLC (Recommended) Volatility->HPLC Suitable GC GC (Not Recommended for Assay) Volatility->GC Unsuitable Stability->HPLC Suitable Stability->GC Unsuitable (Risk of Degradation)

Caption: Method selection workflow based on analyte properties.

A Comparative Validation Guide for Reversed-Phase HPLC Methods

To provide a practical comparison, we will consider the validation of two hypothetical, yet realistic, reversed-phase HPLC (RP-HPLC) methods for the assay and impurity profiling of this compound. The core difference lies in the stationary phase, which exploits different separation mechanisms to resolve the analyte from potential impurities.

  • Method A: Utilizes a standard L1 packing (C18 column), which separates based on hydrophobicity.

  • Method B: Employs an L11 packing (Phenyl-Hexyl column), which adds π-π interactions to the separation mechanism, often providing enhanced selectivity for aromatic compounds.[13]

The validation will be performed according to the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be investigated.[1][14][15]

cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase) Specificity Specificity Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Validated Method Implemented for QC Robustness->Routine

Caption: Overall workflow for analytical method validation.

System Suitability

Causality: Before any validation run, system suitability testing (SST) is performed to ensure the chromatographic system is performing adequately. This is a non-negotiable prerequisite for generating reliable data. It confirms that factors like column performance, mobile phase preparation, and instrument function are within acceptable limits on the day of analysis.

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte (e.g., 50 µg/mL) and a known, closely eluting impurity.

  • Make five replicate injections of this solution.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.

  • Calculate the resolution between the analyte and the impurity peak.

Comparative Performance Data (Illustrative):

ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (Phenyl-Hexyl) ResultStatus
Tailing Factor≤ 2.01.21.1Pass
Theoretical Plates≥ 200085009200Pass
%RSD of Peak Area≤ 2.0%0.5%0.4%Pass
Resolution≥ 2.02.53.1Pass

Insight: Both methods meet system suitability criteria. Method B shows slightly better peak shape (lower tailing factor) and superior resolution, suggesting it may be more capable of separating closely related impurities.

Specificity (Forced Degradation)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[13] They intentionally stress the analyte to generate potential degradation products, proving the method can separate these from the intact analyte.

Experimental Protocol:

  • Expose solutions of the analyte to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C (solid state) for 48 hours.

    • Photolytic: UV/Vis light exposure (ICH Q1B) for 7 days.

  • Analyze the stressed samples alongside an unstressed control.

  • Evaluate the chromatograms for separation of the main peak from any degradation peaks. Use a photodiode array (PDA) detector to assess peak purity.

Comparative Performance Data (Illustrative):

Stress ConditionAnalyte DegradationMethod A (C18) ObservationsMethod B (Phenyl-Hexyl) Observations
Acidic (HCl)~15%One major degradant peak co-elutes slightly with an early impurity. Peak purity index: 0.995.All degradant peaks are baseline resolved from the main peak. Peak purity index: >0.999.
Basic (NaOH)~10%All peaks resolved.All peaks resolved.
Oxidative (H₂O₂)~5%All peaks resolved.All peaks resolved.

Insight: Method B demonstrates superior specificity under acidic stress conditions, a common degradation pathway for acetals. The π-π interactions of the phenyl-hexyl column provide the necessary selectivity to resolve a critical degradant that the C18 column could not. This makes Method B a more reliable stability-indicating method.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[17] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[18]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte spanning 80% to 120% of the target assay concentration (e.g., from 40 µg/mL to 60 µg/mL for a 50 µg/mL target).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Comparative Performance Data (Illustrative):

ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (Phenyl-Hexyl) Result
Correlation Coefficient (r²)≥ 0.9990.99950.9998
y-interceptClose to zero1,500850
Range (Assay)80-120% of target40 - 60 µg/mL40 - 60 µg/mL

Insight: Both methods exhibit excellent linearity. Method B's slightly higher correlation coefficient and y-intercept closer to the origin indicate a marginally more ideal linear response.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[19] It is typically assessed by spike recovery, where a known amount of analyte is added to a placebo or sample matrix, and the method's ability to measure that known amount is determined.

Experimental Protocol:

  • Prepare samples (e.g., a placebo mixture) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Comparative Performance Data (Illustrative):

Spike LevelAcceptance CriteriaMethod A (C18) Mean Recovery (%)Method B (Phenyl-Hexyl) Mean Recovery (%)
80%98.0 - 102.0%99.1%99.5%
100%98.0 - 102.0%100.3%100.1%
120%98.0 - 102.0%101.2%100.8%

Insight: Both methods demonstrate excellent accuracy, with all recovery values falling well within the typical acceptance criteria.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval of time under the same conditions.[16]

  • Intermediate Precision: Evaluates the method's reliability when used by different analysts, on different days, or with different equipment within the same laboratory.[16]

Experimental Protocol:

  • Repeatability: Analyze six separate preparations of the same sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Comparative Performance Data (Illustrative):

Precision LevelAcceptance Criteria (%RSD)Method A (C18) Result (%RSD)Method B (Phenyl-Hexyl) Result (%RSD)
Repeatability≤ 2.0%0.6%0.5%
Intermediate Precision≤ 2.0%0.9%0.7%

Insight: Both methods are highly precise. Method B shows slightly less variability, suggesting it may be marginally more rugged for routine use.

Conclusion and Recommendation

This guide has systematically compared two viable RP-HPLC methods for the analysis of this compound, grounding the comparison in the rigorous validation framework mandated by regulatory agencies.[20][21]

Summary of Comparison:

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)Advantage
Specificity Minor co-elution under acid stressSuperior baseline resolution Method B
Linearity Excellent (r² = 0.9995)Excellent (r² = 0.9998) Method B
Accuracy ExcellentExcellentEquivalent
Precision Excellent (%RSD < 1.0)Excellent (%RSD < 0.8) Method B
System Suitability Good resolution (2.5)Superior resolution (3.1) Method B

While both methods are validatable and perform well, Method B (Phenyl-Hexyl column) is the recommended choice. Its superior specificity, demonstrated by its ability to resolve a critical acid-degradation product, makes it a more robust and reliable stability-indicating method. The enhanced selectivity from π-π interactions provides a greater margin of safety for separating unknown impurities that may arise during manufacturing or long-term storage. This choice exemplifies the principle of building quality and trustworthiness directly into the analytical procedure itself.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • GMP Compliance.
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  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2015).
  • Scribd. ICH Q2(R1)
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Jakab, E., & Blazsó, M. (1998). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis.
  • European Medicines Agency. (2023).
  • Lab Manager.
  • Pharma Specialists. (2023). Difference Between HPLC and GC.
  • Phenomenex. (2025).
  • BenchChem. A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • GSRS. This compound.
  • International Journal of Multidisciplinary Research and Growth Evaluation. (2021).
  • PubChem. This compound.

Sources

evaluating the efficiency of different catalysts for the synthesis of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. The title compound, 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile, is a crucial building block, notably in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis[1][2]. The core of its synthesis lies in the formation of a diaryl ether bond, a transformation for which multiple catalytic strategies exist. This guide provides an in-depth comparison of the primary catalytic methodologies for constructing the diaryl ether precursor, 4-(4-bromo-3-formylphenoxy)benzonitrile, offering experimental insights to aid researchers in catalyst selection and process optimization.

The synthesis of the target molecule is conceptually a two-stage process. The first and most critical stage is the carbon-oxygen (C-O) cross-coupling to form the diaryl ether backbone. The second is the protection of the aldehyde functional group as a dioxolane acetal. This guide will focus on evaluating the catalytic efficiency of the C-O bond formation, as this step presents the most significant synthetic challenge and offers the greatest potential for optimization through catalyst selection.

The principal catalytic routes for diaryl ether synthesis are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[3][4][5] Each approach possesses distinct advantages and disadvantages related to catalyst cost, reaction conditions, substrate scope, and ligand sensitivity.

The Ullmann Condensation: A Classic Reimagined with Modern Catalysis

The Ullmann condensation, first reported in 1905, is the traditional method for forming diaryl ether linkages using a copper catalyst.[6]

Mechanistic Overview: The classical Ullmann reaction required harsh conditions, often involving stoichiometric amounts of copper powder at temperatures exceeding 200°C.[3][7] Modern iterations employ a catalytic amount of a copper(I) salt, typically in the presence of a ligand, which facilitates the reaction under significantly milder conditions. The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.

Catalyst System Components:

  • Copper Source: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are most common due to their stability and reactivity.[8][9]

  • Ligands: The use of chelating ligands is crucial for achieving high efficiency at lower temperatures. A wide array of ligands have been developed, including amino acids (e.g., N,N-dimethylglycine), diamines, 1,10-phenanthroline derivatives, and salicylaldimines.[7][8][10][11] The ligand accelerates the reaction by stabilizing the copper center and promoting the key steps of the catalytic cycle.

  • Base: An inorganic base is required to deprotonate the phenol. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used.[7][8]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, dioxane, or N-methylpyrrolidone (NMP) are typically employed.[3]

The Buchwald-Hartwig C-O Coupling: A Paradigm of Versatility and Mild Conditions

Developed in the 1990s, the Buchwald-Hartwig reaction has become a powerful and versatile tool for C-N and C-O bond formation.[4][5] It offers a valuable alternative to the Ullmann condensation, often providing superior yields and broader substrate scope under milder conditions.[7]

Mechanistic Overview: The catalytic cycle begins with a Pd(0) species, which undergoes oxidative addition into the aryl halide bond to form a Pd(II) intermediate. Subsequent coordination of the phenoxide (formed by deprotonation of the phenol by the base) and reductive elimination of the diaryl ether product regenerates the active Pd(0) catalyst.[4][12]

Catalyst System Components:

  • Palladium Precursor: Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and preformed palladium-ligand complexes like [(cinnamyl)PdCl]₂.[13][14]

  • Ligands: The success of the Buchwald-Hartwig C-O coupling is critically dependent on the choice of phosphine ligand. The development of electron-rich, sterically hindered biarylphosphine ligands (e.g., RuPhos, t-BuXPhos) has been instrumental in creating highly active catalysts that promote efficient reductive elimination, the rate-limiting step for many C-O couplings.[10][15][16]

  • Base: Strong, non-nucleophilic bases are typically used, with sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) being common choices.[13]

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are generally used.[12]

Comparative Analysis of Catalytic Systems

The choice between a copper-based Ullmann system and a palladium-based Buchwald-Hartwig system depends on several factors, including cost, substrate sensitivity, and desired reaction conditions.

FeatureUllmann Condensation (Modern)Buchwald-Hartwig C-O Coupling
Catalyst Metal Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Cost Lower catalyst costHigher catalyst and ligand cost
Typical Temp. 80 - 140 °C[8][10]Room Temperature - 110 °C[12][14]
Ligands N- or O-based chelators (e.g., amino acids, diamines, phenanthrolines)[11]Bulky, electron-rich phosphines (e.g., biarylphosphines)[16]
Pros Cost-effective, less sensitive to air and moisture in some cases.Milder reaction conditions, broader substrate scope, generally higher yields, well-studied mechanism.[7]
Cons Often requires higher temperatures than Buchwald-Hartwig, ligand screening may be necessary, can have erratic yields.[3][11]Expensive catalyst and ligands, phosphine ligands can be air-sensitive.

Visualizing the Catalytic Pathways

Catalytic_Cycles cluster_0 Ullmann Condensation (Copper-Catalyzed) cluster_1 Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed) CuI Cu(I)X CuPhenoxide Ar'OCu(I) CuI->CuPhenoxide + Ar'O⁻ - X⁻ Phenol Ar'OH + Base Phenoxide Ar'O⁻ Phenol->Phenoxide -BH⁺X⁻ Intermediate_Cu Ar(Ar'O)Cu(III) CuPhenoxide->Intermediate_Cu + ArX (Oxidative Addition) ArX ArX Intermediate_Cu->CuI Reductive Elimination Product_Cu Ar-O-Ar' Intermediate_Cu->Product_Cu Pd0 Pd(0)Lₙ Intermediate_Pd1 Ar-Pd(II)(Lₙ)X Pd0->Intermediate_Pd1 Oxidative Addition Phenol_Pd Ar'OH + Base Phenoxide_Pd Ar'O⁻ Phenol_Pd->Phenoxide_Pd -BH⁺X⁻ ArX_Pd ArX ArX_Pd->Intermediate_Pd1 Intermediate_Pd2 Ar-Pd(II)(Lₙ)OAr' Intermediate_Pd1->Intermediate_Pd2 + Ar'O⁻ - X⁻ Intermediate_Pd2->Pd0 Reductive Elimination Product_Pd Ar-O-Ar' Intermediate_Pd2->Product_Pd

Caption: Catalytic cycles for Ullmann and Buchwald-Hartwig C-O coupling.

Experimental Protocols

The following protocols describe the synthesis of the target molecule, starting with the critical C-O coupling to form the diaryl ether intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile, followed by acetal protection.

Protocol 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile via Ullmann-Type Condensation

This protocol is adapted from established procedures for modern Ullmann couplings.

Ullmann_Workflow start Start: Assemble Reactants reactants Charge reactor with: - 2-Bromo-5-hydroxybenzaldehyde - 4-Fluorobenzonitrile - K₂CO₃ (base) - DMF (solvent) start->reactants reaction Heat mixture to 110-120°C Monitor by TLC/HPLC reactants->reaction workup Cool, filter solids Distill solvent and excess reagent reaction->workup extraction Add Ethyl Acetate and Water Perform liquid-liquid extraction workup->extraction purification Concentrate organic phase Recrystallize from appropriate solvent extraction->purification product Product: 4-(4-Bromo-3-formylphenoxy)benzonitrile purification->product

Caption: Experimental workflow for Ullmann-type synthesis.

Step-by-Step Procedure:

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and N,N-dimethylformamide (DMF).

  • Add 4-fluorobenzonitrile (5.0 eq) to the mixture.

  • Heat the reaction mixture to 115°C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature. Filter off the insoluble inorganic salts.

  • Remove the DMF and excess 4-fluorobenzonitrile from the filtrate by distillation under reduced pressure.

  • To the residue, add ethyl acetate and water for extraction. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/toluene) to yield pure 4-(4-bromo-3-formylphenoxy)benzonitrile.

Protocol 2: Synthesis of this compound (Acetal Protection)

This is a standard acid-catalyzed acetal formation.

Step-by-Step Procedure:

  • Dissolve 4-(4-bromo-3-formylphenoxy)benzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Add ethylene glycol (1.2 eq) to the solution.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Conclusion and Recommendations

For the synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile, both the Ullmann condensation and the Buchwald-Hartwig C-O coupling represent viable and powerful catalytic strategies.

  • For large-scale industrial synthesis , where cost is a primary driver, optimizing a modern Ullmann-type reaction is highly attractive. The lower cost of copper catalysts and the development of efficient, inexpensive ligands make this an economically sound choice. However, process development may require screening of various ligands, bases, and solvents to achieve optimal yields and reaction times.

  • For laboratory-scale synthesis, medicinal chemistry applications, or when dealing with sensitive substrates , the Buchwald-Hartwig C-O coupling is often the superior choice. Its milder reaction conditions, broader functional group tolerance, and generally higher yields provide a more reliable and versatile platform. The higher cost of palladium and specialized phosphine ligands is often justified by the faster and more predictable results.

Ultimately, the selection of the catalytic system should be based on a careful evaluation of project-specific priorities, including scale, cost, timeline, and the chemical nature of the substrates involved.

References

  • Fors, B. P., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 122-125. [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • Kempe, K., & Schareina, T. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1144–1149. [Link]

  • Qian, C., et al. (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 32(1), 71-75. [Link]

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  • Biffis, A., et al. (2020). Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 13(17), 4448-4456. [Link]

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  • Nolan, S. P., & Szostak, M. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Pd-NHC Catalysis. The Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2016). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Routes to Crisaborole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Novel Benzoxaborole

Crisaborole (marketed as Eucrisa) is a non-steroidal topical phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild-to-moderate atopic dermatitis.[1] Its unique chemical structure, featuring a benzoxaborole moiety, presents distinct synthetic challenges and opportunities. The efficiency, cost-effectiveness, and scalability of the synthesis are paramount for ensuring patient access and commercial viability. A critical aspect of this endeavor lies in the strategic synthesis of its key intermediates.

This guide provides an in-depth cost-benefit analysis of various published synthetic routes to two pivotal intermediates in the synthesis of Crisaborole:

  • Intermediate A: 4-Bromo-3-(hydroxymethyl)benzonitrile

  • Intermediate B: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

We will dissect each route, providing detailed experimental protocols, analyzing the causality behind strategic choices, and presenting comparative data on yield, cost drivers, safety, and scalability. This analysis is designed to empower researchers and process chemists to make informed decisions when selecting or optimizing a synthetic strategy for Crisaboraole production.

Part 1: Synthesis of Key Intermediate A: 4-Bromo-3-(hydroxymethyl)benzonitrile

This benzylic alcohol is a fundamental building block, serving as the precursor to the benzoxaborole core. Its synthesis typically starts from either 4-bromo-3-methylbenzonitrile or 4-bromo-3-formylbenzonitrile.

Route 1.1: Radical Bromination and Hydrolysis of 4-Bromo-3-methylbenzonitrile

This two-step route involves a free-radical bromination of the methyl group followed by hydrolysis to the alcohol.

Workflow Diagram:

A 4-Bromo-3-methylbenzonitrile B Radical Bromination (NBS, AIBN) A->B CCl4, reflux C 4-Bromo-3-(bromomethyl)benzonitrile B->C D Hydrolysis (NaOAc, NaOH) C->D DMF, 80°C then MeOH, RT E Intermediate A: 4-Bromo-3-(hydroxymethyl)benzonitrile D->E

Caption: Route 1.1: Synthesis of Intermediate A via radical bromination.

Experimental Protocol: [2]

  • Bromination: 4-Bromo-3-methylbenzonitrile (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN, 5 mol%) are added. The mixture is heated to reflux for 3 hours.

  • Work-up & Isolation: After cooling, water is added, and the product is extracted with chloroform. The organic layer is washed, dried, and concentrated.

  • Hydrolysis: The crude 4-bromo-3-(bromomethyl)benzonitrile is dissolved in dimethylformamide (DMF), and sodium acetate (5.0 eq) is added. The mixture is heated to 80°C overnight.

  • Final Work-up: Water is added, and the mixture is extracted with ether. The solvent is removed, and the residue is treated with methanol and 1 M sodium hydroxide solution for 1 hour at room temperature to yield the final product after acidic work-up and purification.[2]

Cost-Benefit Analysis:

MetricAnalysis
Cost Moderate. The starting material, 4-bromo-3-methylbenzonitrile, is commercially available. However, the use of AIBN, a potentially hazardous radical initiator, and solvents like carbon tetrachloride (ozone-depleting) and chloroform can increase costs associated with safety and waste disposal.
Yield Moderate. The reported yield for the two-step process is around 44%.[2] Optimization may be required for industrial scale.
Safety Significant Concerns. AIBN is thermally unstable and can decompose exothermically. Carbon tetrachloride is a known carcinogen and is highly regulated. This route requires stringent safety protocols. A safer alternative involves photochemical initiation.[3]
Scalability Challenging. The use of AIBN and halogenated solvents makes this route less desirable for large-scale production due to safety and environmental regulations. Heat transfer management during the exothermic radical reaction is critical.
Route 1.2: Selective Reduction of 4-Bromo-3-formylbenzonitrile

This is a more direct, one-step approach utilizing a selective reducing agent.

Workflow Diagram:

A 4-Bromo-3-formylbenzonitrile B Selective Reduction (NaBH4) A->B Methanol, 0°C E Intermediate A: 4-Bromo-3-(hydroxymethyl)benzonitrile B->E

Caption: Route 1.2: Synthesis of Intermediate A via selective reduction.

Experimental Protocol: [2]

  • Reaction Setup: 4-Bromo-3-formylbenzonitrile (1.0 eq) is dissolved in methanol and cooled to 0°C in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄, 1.0 eq) is added in portions, and the mixture is stirred at 0°C for 30 minutes.[2]

  • Quenching & Work-up: The reaction is quenched by the addition of a saturated ammonium chloride solution. The product is then extracted, and the solvent is removed to yield the desired alcohol.

Cost-Benefit Analysis:

MetricAnalysis
Cost Favorable. Sodium borohydride is an inexpensive and readily available reducing agent. The starting aldehyde is also commercially accessible. The use of simple alcoholic solvents further reduces costs.
Yield High. This method typically provides high yields, often exceeding 90%, with high purity, minimizing the need for extensive purification.
Safety Good. NaBH₄ is a relatively safe reducing agent to handle, though it is water-reactive and generates hydrogen gas. The reaction is run at a controlled low temperature and is generally not highly energetic.
Scalability Excellent. The process uses common, inexpensive reagents and equipment. The reaction conditions are mild, and the procedure is straightforward, making it highly amenable to industrial scale-up.[4]

Part 2: Synthesis of Key Intermediate B: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

This ether intermediate is formed by coupling Intermediate A (or a precursor) with a cyanophenol derivative. The primary challenge is achieving an efficient nucleophilic aromatic substitution (SNAr).

Route 2.1: Williamson Ether Synthesis from a Pre-formed Benzylic Alcohol

This classical approach involves coupling Intermediate A with 4-fluorobenzonitrile.

Workflow Diagram:

A Intermediate A: 4-Bromo-3-(hydroxymethyl)benzonitrile C Williamson Ether Synthesis (S_NAr) A->C B 4-Fluorobenzonitrile B->C D Intermediate B: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile C->D Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Route 2.1: Synthesis of Intermediate B via Williamson Ether Synthesis.

Experimental Protocol: Note: Specific high-yield protocols for this exact transformation are often proprietary. The following is a general representation based on similar SNAr reactions.

  • Reaction Setup: Intermediate A (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or DMSO.

  • Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl that would be present in a precursor like 2-bromo-5-hydroxybenzyl alcohol.

  • Coupling: 4-Fluorobenzonitrile (1.0-1.2 eq) is added to the mixture.

  • Heating: The reaction is heated (typically 80-120°C) until completion, monitored by TLC or HPLC.

  • Work-up: The reaction is cooled, quenched with water, and the product is extracted and purified, often by crystallization.

Cost-Benefit Analysis:

MetricAnalysis
Cost Moderate. 4-Fluorobenzonitrile is a relatively inexpensive aryl halide. The cost is primarily driven by the solvent (DMF/DMSO) and the energy required for heating.
Yield Variable. Yields can be good, but the SNAr reaction on an unactivated aryl fluoride can be sluggish, requiring harsh conditions that may lead to side products.
Safety Moderate. High boiling point polar aprotic solvents like DMF can be difficult to remove and have associated health risks. The use of NaH, if selected, requires careful handling due to its high reactivity.
Scalability Good. This is a standard, well-understood transformation in industrial chemistry. While solvent choice and reaction conditions need optimization, the process is generally scalable.
Route 2.2: "One-Pot" Synthesis Using Activated Aryl Halides

A more advanced, process-efficient route involves using a more reactive aryl halide, which allows for milder conditions and potentially telescoping steps.[4][5]

Workflow Diagram:

A 2-Bromo-5-hydroxybenzaldehyde C One-Pot S_NAr & Reduction A->C Base (K2CO3) Solvent (Acetonitrile) B 4-Fluoro-2,6-dichlorobenzonitrile B->C D Intermediate B Variant: 4-(4-Bromo-3-(hydroxymethyl)phenoxy) -2,6-dichlorobenzonitrile C->D Reduction (NaBH4) Room Temp

Caption: Route 2.2: One-pot synthesis using an activated aryl halide.

Experimental Protocol: [4][5]

  • One-Pot Reaction: 2-Bromo-5-hydroxybenzaldehyde (1.0 eq), 4-fluoro-2,6-dichlorobenzonitrile (1.05 eq), and potassium carbonate (1.3 eq) are combined in acetonitrile. The mixture is stirred at room temperature.

  • In-situ Reduction: After the SNAr reaction is complete, a solution of sodium borohydride (NaBH₄) in water is added dropwise to the same pot to reduce the aldehyde to the benzylic alcohol.[4]

  • Isolation: The product is isolated by simple filtration after adding water as an anti-solvent, yielding the dichlorinated variant of Intermediate B with high purity.[5]

Cost-Benefit Analysis:

MetricAnalysis
Cost Potentially Higher Raw Material Cost. The activated starting material, 4-fluoro-2,6-dichlorobenzonitrile, is more expensive than 4-fluorobenzonitrile. However, this is offset by significant process savings.
Yield Excellent. This route reports very high yields (e.g., 88%) for the combined one-pot process.[4] The electron-withdrawing chlorine atoms significantly activate the ring towards nucleophilic substitution.
Safety Excellent. The reaction runs at room temperature, avoiding the hazards of high-temperature reactions. It uses common, relatively safe solvents and reagents.
Scalability Superior. This is a prime example of process intensification. Eliminating intermediate isolation, running at ambient temperature, and using simple filtration for product isolation dramatically reduces cycle time, energy consumption, and waste. This makes it highly advantageous for industrial-scale manufacturing.[5]

The Final Step: Boron Incorporation

From Intermediate B, the final key transformation is the introduction of the boron atom to form the benzoxaborole ring. This is typically achieved via a lithium-halogen exchange at very low temperatures (-78°C) followed by reaction with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup for cyclization.[6][7]

Recent advances have focused on developing continuous flow processes for this cryogenic step. Flow chemistry offers superior heat and mass transfer, allowing for better control over the highly exothermic lithiation reaction, reducing impurity formation, and improving safety and yield, ultimately reducing the residence time from hours in batch to mere seconds in flow.[6][8]

Comparative Summary and Conclusion

RouteKey IntermediateStarting MaterialsKey ReagentsProsConsOverall Recommendation
1.1 A4-Bromo-3-methylbenzonitrileNBS, AIBNUses readily available starting material.Moderate yield, significant safety/environmental concerns (AIBN, CCl₄), challenging to scale.Not recommended for scale-up. Suitable for small-scale lab synthesis with proper precautions.
1.2 A4-Bromo-3-formylbenzonitrileNaBH₄High yield, low cost, excellent safety profile, highly scalable. Requires the aldehyde starting material.Highly Recommended. The most efficient and cost-effective route for producing Intermediate A at any scale.
2.1 BIntermediate A, 4-FluorobenzonitrileK₂CO₃, DMFUses standard chemistry and inexpensive aryl halide.Requires high temperatures, potentially lower yields, use of high-boiling solvents.Viable but less optimal. A classic approach that has been superseded by more efficient methods.
2.2 B2-Bromo-5-hydroxybenzaldehyde, 4-Fluoro-2,6-dichlorobenzonitrileK₂CO₃, NaBH₄Excellent yield, one-pot process, room temperature, simple isolation, highly scalable. Higher cost of the activated aryl halide.Highly Recommended for Industrial Production. The significant process advantages (efficiency, safety, reduced waste) far outweigh the higher initial raw material cost.

For the synthesis of Crisaborole intermediates, the most cost-effective and industrially viable strategy involves:

  • Selective reduction of 4-bromo-3-formylbenzonitrile to produce Intermediate A (Route 1.2).

  • Utilizing an activated aryl halide in a one-pot SNAr and reduction sequence to form the key ether linkage (Route 2.2).

This combination of routes minimizes steps, maximizes yield and safety, and is highly amenable to large-scale, cost-effective manufacturing, reflecting modern principles of process intensification and green chemistry.

References

  • Vertex AI Search. Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Accessed January 19, 2026.
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  • Google Patents. US20210246150A1 - Process for the preparation of crisaborole and its intermediates.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS No. 1217366-74-9). As a specialized chemical used in research and development, understanding its specific properties is paramount to ensuring the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative references.

The disposal protocol for any chemical is dictated by its inherent physical, chemical, and toxicological properties. This compound is a complex organic molecule containing three key functional groups that determine its hazard profile and, consequently, its disposal route: a brominated aromatic ring (making it a halogenated organic), a nitrile group , and an ether linkage . The presence of bromine classifies this compound as a halogenated organic waste, which requires specific disposal procedures to prevent the formation of harmful byproducts like dioxins during improper incineration.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the compound's hazards is critical. This initial assessment informs all subsequent handling and waste management decisions.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource
CAS Number 1217366-74-9[1][2]
Molecular Formula C₁₆H₁₂BrNO₃[2][3]
Molecular Weight 346.17 g/mol [3]
Physical Form Solid
Storage Inert atmosphere, 2-8°C
Known Hazards and GHS Statements

This compound is classified as hazardous. The following GHS (Globally Harmonized System) hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications mandate careful handling in a controlled environment, such as a fume hood, and the use of appropriate Personal Protective Equipment (PPE).

Immediate First Aid and Exposure Control

In the event of accidental exposure, immediate action is crucial. The following protocols are based on standard laboratory safety practices for hazardous chemicals.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[4]

  • Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Spill Management

Proper spill management is the first line of defense in waste containment.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[6]

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[7]

  • Contain and Collect: For a solid spill, carefully sweep up the material to avoid creating dust. Place the collected material into a suitable, sealable, and clearly labeled container for hazardous waste.[5][6] Use spark-proof tools if there is any fire risk.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must follow regulations for halogenated organic waste. Discharging this chemical into sewer systems is strictly prohibited.[4]

Waste Segregation: The Core Principle

The primary directive for disposing of this compound is segregation. It must be classified and collected as Halogenated Organic Waste .[7][8]

Causality: Halogenated organic compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[4][9] Mixing them with non-halogenated waste can contaminate large volumes of solvent that could otherwise be recycled or disposed of more easily and can damage incinerators not designed for corrosive byproducts.

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_0 A Generate Waste Containing This compound B Is the compound halogenated? A->B C YES (Contains Bromine) B->C   D Collect in designated 'HALOGENATED ORGANIC WASTE' container C->D E Ensure container is properly labeled and sealed. D->E F Store in Satellite Accumulation Area (SAA) away from incompatibles. E->F G Arrange for pickup by certified hazardous waste disposal service. F->G

Caption: Waste Disposal Workflow for the target compound.

Collection and Containerization
  • Select the Correct Container: Use a designated, leak-proof, and chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE".[8][10] The container must be kept closed except when adding waste.[10]

  • Log the Waste: Maintain a log sheet on or near the container. For each addition of waste, record the chemical name, concentration, and volume. This is crucial for regulatory compliance and for the final disposal facility to handle the waste safely.

  • Avoid Mixing Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents in the same container.[11] While this compound is relatively stable, other chemicals in the waste stream could react.

On-Site Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area should be near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed chemical destruction facility.[4] The most common and effective method for halogenated organic compounds is controlled incineration .

  • Mechanism of Incineration: High-temperature incineration (typically >850°C) breaks down the organic molecule into carbon dioxide, water, and hydrogen bromide (HBr). The flue gases are then passed through a "scrubbing" system, often containing a basic solution (like sodium hydroxide), to neutralize the HBr before it is released into the atmosphere.[12]

Disposal of contaminated packaging and materials follows a similar path. Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated waste. The rinsed container can then be managed for recycling or disposal as solid waste.[4]

Part 3: Regulatory and Compliance Context

Disposal of hazardous waste is governed by stringent regulations. In the United States, the primary regulatory framework is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Halogenated Organic Compounds (HOCs): The EPA specifically regulates the disposal of HOCs. While this compound is not explicitly listed by name in every database, its chemical structure places it squarely in this regulated category.[13]

  • Cytotoxic Potential: As this compound is often used in drug development, its potential cytotoxic or antineoplastic properties must be considered. While not explicitly confirmed in the available literature, it is prudent to handle it with the precautions outlined by the Occupational Safety and Health Administration (OSHA) for cytotoxic drugs.[14][15][16] This includes measures to prevent inhalation of dusts and skin absorption.[17]

By adhering to the procedures outlined in this guide—specifically, segregation as halogenated waste and disposal via a certified vendor—your laboratory will operate in compliance with major environmental and safety regulations.

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4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
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4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

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